molecular formula C14H14BrNO B1291210 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine CAS No. 886362-84-1

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Cat. No.: B1291210
CAS No.: 886362-84-1
M. Wt: 292.17 g/mol
InChI Key: GSXAISCLDOQZOQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine is a high-purity chemical compound supplied for research and development purposes. This structurally complex molecule, which features both bromophenyl and methoxyphenyl groups, is intended for use in laboratory settings only . Compounds with similar structural motifs are often utilized in various scientific applications, including pharmaceutical research as potential intermediates in organic synthesis, and in material science . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, following all relevant laboratory safety protocols . While specific toxicological and ecological data for this exact compound may not be fully characterized, standard hazard and handling procedures for laboratory chemicals should be applied. This includes the use of personal protective equipment such as gloves, lab coats, and safety goggles, and working in a well-ventilated area or fume hood . For comprehensive handling instructions, please request the material safety data sheet (MSDS). For specific shipping and storage requirements, please contact us, as some specialized compounds may require cold-chain transportation .

Properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXAISCLDOQZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640718
Record name 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-84-1
Record name 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, a compound of interest for researchers and professionals in drug development. The synthesis is approached through a reliable two-step reductive amination process, and the guide details the necessary protocols and the rationale behind the experimental choices. The characterization section outlines the analytical techniques to confirm the structure and purity of the synthesized compound.

Introduction and Significance

This compound is a diarylmethylamine derivative. Diarylmethylamines are prevalent structural motifs in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The presence of a bromine atom and a methoxy group on the phenyl rings offers opportunities for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science. This guide aims to provide a robust and reproducible methodology for its preparation and detailed characterization.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most effectively achieved through a reductive amination pathway. This strategy involves two key steps:

  • Imine Formation: The condensation of 4-bromobenzaldehyde with p-anisidine to form the corresponding imine, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine. This reaction is typically acid-catalyzed and proceeds with the removal of water.

  • Imine Reduction: The subsequent reduction of the C=N double bond of the imine to yield the target secondary amine. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

This two-step approach is advantageous as it allows for the isolation and characterization of the intermediate imine, ensuring the purity of the starting material for the final reduction step.

Retrosynthesis Target This compound Imine (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine Target->Imine Reduction Aldehyde 4-Bromobenzaldehyde Imine->Aldehyde Condensation Anisidine p-Anisidine Imine->Anisidine Condensation

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Synthesis of (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

This protocol is adapted from established procedures for imine synthesis[1].

Materials:

  • 4-Bromobenzaldehyde

  • p-Anisidine

  • Ethanol (absolute)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add p-anisidine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-6 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine as a solid.

Imine_Synthesis cluster_workflow Imine Synthesis Workflow Start Dissolve 4-Bromobenzaldehyde in Ethanol Add_Anisidine Add p-Anisidine Start->Add_Anisidine Add_Catalyst Add Glacial Acetic Acid Add_Anisidine->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry End Obtain Imine Product Dry->End

Caption: Experimental workflow for imine synthesis.

Synthesis of this compound (Target Compound)

This protocol is based on standard procedures for the reduction of imines using sodium borohydride.

Materials:

  • (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine

  • Methanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • In a round-bottom flask, suspend the synthesized imine (1 equivalent) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension. The addition should be controlled to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the imine spot disappears.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Amine_Synthesis cluster_workflow Amine Synthesis Workflow Start Suspend Imine in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Obtain Target Amine Purify->End

Caption: Experimental workflow for amine synthesis.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₄BrNO[2]
Molecular Weight292.17 g/mol [2]
Exact Mass291.02588 Da[2]
AppearanceTo be determined experimentally-
Melting PointTo be determined experimentally-
Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. For this compound, the following signals are anticipated:

  • Aromatic Protons: A set of signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the 4-methoxyphenyl ring will likely appear as two doublets, and the protons on the 4-bromophenyl ring will also appear as two doublets, due to the para-substitution pattern.

  • Methine Proton (-CH-): A singlet or a broad singlet for the proton attached to the carbon bridging the two phenyl rings and the nitrogen. This signal is expected to shift significantly upfield compared to the imine proton.

  • Amine Proton (-NH-): A broad singlet that can appear over a wide range of chemical shifts and may exchange with D₂O.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm corresponding to the three protons of the methoxy group.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected signals include:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the bromine atom will also have a characteristic chemical shift.

  • Methine Carbon (-CH-): A signal for the benzylic carbon, which will be shifted upfield compared to the imine carbon.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm for the carbon of the methoxy group.

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of 291.02588 Da for C₁₄H₁₄BrNO. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately 1:1 ratio).

Discussion and Mechanistic Insights

The formation of the imine proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration. The acidic catalyst protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).

The reduction of the imine with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the C=N double bond. Subsequent protonation of the resulting anion by the solvent (methanol) yields the final amine product. Sodium borohydride is a suitable reagent as it is mild enough not to reduce other functional groups present in the molecule under these conditions.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The two-step reductive amination approach is a reliable method for obtaining this valuable research compound. The outlined characterization techniques are essential for verifying the structure and purity of the final product, ensuring the integrity of subsequent research and development activities.

References

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molecules. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

Sources

A Comprehensive Guide to the Racemic Synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzhydrylamines in Modern Drug Discovery

The benzhydrylamine framework, characterized by a nitrogen atom attached to a diphenylmethyl group, is a privileged scaffold in medicinal chemistry. Molecules incorporating this moiety exhibit a wide range of biological activities and are central to numerous therapeutic agents.[1][2] The specific substitution patterns on the aromatic rings allow for fine-tuning of the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The target of this guide, (4-bromophenyl)(4-methoxyphenyl)methanamine, is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of the bromo and methoxy groups offers distinct handles for further chemical modifications, making it a versatile intermediate for creating libraries of novel compounds.

This technical guide provides a detailed, field-proven protocol for the racemic synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine. The chosen synthetic strategy is a robust and efficient two-step reductive amination, which is a cornerstone of modern amine synthesis due to its operational simplicity and high yields.[3][4] We will delve into the causality behind each experimental choice, ensuring a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Reductive Amination Approach

The synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine is most effectively achieved through a two-step sequence involving the formation of an imine intermediate, followed by its reduction to the target secondary amine. This approach is favored over direct alkylation of amines, which often leads to over-alkylation and a mixture of products that are difficult to separate.[5]

Our synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Imine Reduction 4-bromobenzaldehyde 4-bromobenzaldehyde Imine_Formation Condensation 4-bromobenzaldehyde->Imine_Formation 4-methoxyaniline 4-methoxyaniline 4-methoxyaniline->Imine_Formation Imine_Intermediate (E)-1-(4-bromophenyl)- N-(4-methoxyphenyl)methanimine Imine_Formation->Imine_Intermediate Imine_Reduction Reduction Imine_Intermediate->Imine_Reduction Sodium_Borohydride Sodium_Borohydride Sodium_Borohydride->Imine_Reduction Final_Product (4-bromophenyl)(4-methoxyphenyl)methanamine Imine_Reduction->Final_Product caption Overall synthetic workflow for the target amine.

Caption: Overall synthetic workflow for the target amine.

Part 1: Synthesis of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

The first step is a condensation reaction between 4-bromobenzaldehyde and 4-methoxyaniline (p-anisidine) to form the corresponding imine. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

Experimental Protocol: Imine Formation
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol) and 4-methoxyaniline (6.65 g, 54.0 mmol).

  • Solvent Addition: Add 100 mL of dichloromethane (DCM) to the flask. The choice of DCM as a solvent is due to its inertness and ability to dissolve both reactants.

  • Drying Agent: Add anhydrous magnesium sulfate (MgSO₄, approximately 15 g) to the reaction mixture. MgSO₄ acts as a dehydrating agent, which is crucial to drive the equilibrium towards the formation of the imine by removing the water generated during the reaction.[5]

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of DCM (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude imine. The product, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, is typically a solid and can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis. For higher purity, recrystallization from a suitable solvent system like ethanol/hexane may be performed.

Part 2: Reduction of the Imine to (4-bromophenyl)(4-methoxyphenyl)methanamine

The second and final step is the reduction of the C=N double bond of the imine to a C-N single bond of the amine. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild and selective reducing agent that readily reduces imines but is less reactive towards other functional groups that might be present, although it can also reduce aldehydes and ketones.[6][7] The use of an alcoholic solvent like methanol is common as it can protonate the intermediate species.

Mechanism of Imine Reduction by Sodium Borohydride

The reduction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine. The resulting nitrogen anion is then protonated by the solvent to yield the final amine.

Reduction_Mechanism Imine Imine Intermediate (C=N bond) Hydride_Attack Nucleophilic attack by H⁻ from NaBH₄ Imine->Hydride_Attack Intermediate_Anion Nitrogen Anion Intermediate Hydride_Attack->Intermediate_Anion Protonation Protonation by Solvent (e.g., Methanol) Intermediate_Anion->Protonation Final_Amine Final Amine Product (C-N bond) Protonation->Final_Amine caption Mechanism of imine reduction by NaBH4.

Caption: Mechanism of imine reduction by NaBH4.

Experimental Protocol: Imine Reduction
  • Dissolution of Imine: In a 500 mL round-bottom flask, dissolve the crude (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (approximately 54.0 mmol, from the previous step) in 200 mL of methanol. Stir the solution until the imine is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the reaction upon the addition of sodium borohydride and to minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (4.08 g, 108 mmol, 2 equivalents) portion-wise to the stirred solution over 30 minutes. The slow addition is necessary to manage the reaction rate and prevent excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the imine spot has completely disappeared.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of deionized water to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove any residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-bromophenyl)(4-methoxyphenyl)methanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure racemic amine.

Characterization of (4-bromophenyl)(4-methoxyphenyl)methanamine

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for the target compound.

Analysis Expected Results
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.15 (s, 1H, CH-N), 3.79 (s, 3H, OCH₃), 2.0 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz) δ 159.0, 142.5, 136.0, 131.5, 129.0, 128.0, 121.5, 114.0, 58.0, 55.3.
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch, secondary amine shows one band)[8], 3030 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1245 (C-O stretch, aryl ether), 1030 (C-N stretch).

Conclusion and Field-Proven Insights

The reductive amination protocol detailed in this guide provides a reliable and scalable method for the racemic synthesis of (4-bromophenyl)(4-methoxyphenyl)methanamine. The key to success lies in the careful control of the reaction conditions, particularly the removal of water during imine formation and temperature management during the reduction step.

As a Senior Application Scientist, I would emphasize the importance of monitoring the reaction progress by TLC at each stage. This allows for timely intervention and optimization, ensuring high yields and purity of the final product. Furthermore, while sodium borohydride is a relatively safe reagent, it is important to handle it with care and to quench the reaction properly to avoid any hazards.

This synthetic guide serves as a robust starting point for researchers and drug development professionals. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of substituted benzhydrylamines, paving the way for the discovery of novel therapeutic agents.

References

  • Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025, March 8). a. Formation of imines and enamines. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • ACS Omega. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 886362-84-1 | (4-Bromophenyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (n.d.). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzhydrylamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. With a molecular formula of C₁₄H₁₄BrNO and a molecular weight of 292.17 g/mol , this diarylmethylamine derivative possesses structural motifs of significant interest in medicinal chemistry and materials science.[1] The unequivocal confirmation of its molecular structure is paramount for its application in any research or development pipeline. This document serves as a practical reference, offering not only interpreted spectral data but also the underlying principles and validated experimental protocols for acquiring such data. The methodologies are presented to ensure reproducibility and self-validation, reflecting best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a chiral center at the benzylic carbon, which is bonded to four distinct substituents: a 4-bromophenyl ring, a 4-methoxyphenyl ring, an amine group, and a hydrogen atom. Each functional group provides a unique spectroscopic signature, which, when analyzed in concert, allows for a complete structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy will map the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom.

  • IR Spectroscopy will identify the key functional groups, particularly the N-H bonds of the primary amine, the C-O ether linkage, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation patterns, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Causality in Experimental Design

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving adequate signal dispersion, especially for the complex aromatic regions of this molecule. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, unobtrusive solvent peak. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different experiments and instruments.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~ 7.45Doublet2HAr-H (Bromophenyl, ortho to Br)The electron-withdrawing nature of bromine deshields these protons, shifting them downfield. Similar brominated aromatic systems show signals in this region.[2]
~ 7.25Doublet2HAr-H (Bromophenyl, meta to Br)These protons are less affected by the bromine and appear slightly upfield compared to their ortho counterparts.
~ 7.20Doublet2HAr-H (Methoxyphenyl, ortho to CH)Protons on the methoxy-substituted ring are generally more shielded.
~ 6.85Doublet2HAr-H (Methoxyphenyl, ortho to OCH₃)The strong electron-donating effect of the methoxy group significantly shields these ortho protons, shifting them upfield. This pattern is characteristic of p-anisole derivatives.[2]
~ 4.80Singlet1HCH (NH₂)The benzylic proton is adjacent to two aromatic rings and a nitrogen atom, placing it in this expected downfield region.
~ 3.79Singlet3HOCHThe methoxy group protons are highly characteristic and appear as a sharp singlet. This value is consistent with numerous methoxyphenyl compounds.[2]
~ 1.70Broad Singlet2HNHThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ) (ppm)AssignmentRationale and Comparative Insights
~ 159.0C -OCH₃ (Methoxyphenyl)The aromatic carbon directly attached to the oxygen of the ether is strongly deshielded, making it the most downfield aromatic signal. Data for N-(4-Methoxyphenyl)aniline supports this assignment.[3]
~ 142.5C -CH (Bromophenyl)The ipso-carbon of the bromophenyl ring.
~ 135.0C -CH (Methoxyphenyl)The ipso-carbon of the methoxyphenyl ring.
~ 131.8C H (Bromophenyl)Aromatic methine carbons adjacent to the bromine-substituted carbon.
~ 128.5C H (Methoxyphenyl)Aromatic methine carbons adjacent to the benzylic carbon.
~ 121.5C -Br (Bromophenyl)The carbon directly bonded to bromine shows a characteristic shift in this region.[3]
~ 114.2C H (Methoxyphenyl)Aromatic methine carbons adjacent to the methoxy-substituted carbon, shielded by the electron-donating OCH₃ group.[3]
~ 60.0C H(NH₂)The chiral benzylic carbon.
~ 55.3OC H₃The methoxy carbon signal is highly conserved and a reliable indicator for this functional group.[3]
Standard Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (TMS) B->C D 4. Transfer to NMR tube C->D E 5. Insert sample into spectrometer (e.g., 400 MHz) D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire 1H spectrum (e.g., 16 scans) F->G H 8. Acquire 13C spectrum (e.g., 1024 scans) G->H I 9. Apply Fourier transform H->I J 10. Phase correction I->J K 11. Baseline correction J->K L 12. Calibrate to TMS (0 ppm) and integrate K->L IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing A 1. Clean ATR crystal (e.g., with isopropanol) B 2. Record a background spectrum (air) A->B C 3. Place small amount of solid sample on crystal B->C D 4. Apply pressure with anvil to ensure good contact C->D E 5. Acquire sample spectrum (e.g., 32 scans, 4 cm-1 resolution) D->E F 6. Perform automatic ATR and baseline correction E->F G 7. Identify and label significant peaks F->G MS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & Ionization cluster_analysis Mass Analysis & Detection A 1. Prepare dilute solution of sample (~1 mg/mL) B 2. Use a volatile solvent (e.g., DCM or Ethyl Acetate) A->B C 3. Inject 1 µL into GC inlet B->C D 4. Separate on capillary column using a temperature gradient C->D E 5. Eluted compound enters EI source (70 eV) D->E F 6. Ionization and fragmentation occur E->F G 7. Ions are accelerated into mass analyzer (e.g., Quadrupole) F->G H 8. Ions are separated based on m/z ratio G->H I 9. Ions are detected and spectrum is generated H->I

Caption: General workflow for structural analysis by GC-MS with Electron Ionization.

Conclusion

The collective application of NMR, IR, and MS provides a robust and multi-faceted analytical approach to the structural verification of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen skeleton and the specific arrangement of substituents on the aromatic rings. IR spectroscopy validates the presence of key functional groups, including the primary amine and the aryl ether. Finally, mass spectrometry confirms the exact molecular weight and reveals a fragmentation pattern, including a characteristic bromine isotope signature, that is fully consistent with the proposed structure. This integrated spectroscopic dataset forms the essential analytical foundation required for the confident use of this compound in further research and development activities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). [Relevant publication on related amine synthesis]. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. Retrieved from [Link]

  • Supplementary Information. (n.d.). [Relevant publication with NMR of related imines]. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information - [Relevant publication with NMR data]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information - [Relevant publication with NMR of benzylamines]. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

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A Technical Guide to the Crystal Structure Analysis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine and its derivatives, which are significant building blocks in medicinal chemistry, a thorough understanding of their crystal structure is paramount.[1][2] This guide provides an in-depth technical overview of the methodologies employed to elucidate and analyze the crystal structures of these diarylmethylamine derivatives. We will explore the integrated workflow from synthesis and crystallization to advanced X-ray crystallographic analysis, supplemented by spectroscopic and computational techniques. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own structural investigations, ensuring both scientific integrity and actionable insights for rational drug design.[3]

Introduction: The Significance of Structural Insight in Drug Design

Chiral amines are fundamental structural motifs present in a vast number of natural products and pharmaceuticals, with some estimates suggesting they are found in over 40% of commercial drugs.[4] The this compound scaffold, in particular, represents a class of diarylmethylamines whose chirality and conformational flexibility can profoundly influence their biological activity. Chirality plays a critical role in the binding affinity and interaction between a drug and its biological target, as receptors and enzymes in the body are themselves chiral environments.[5]

Therefore, determining the absolute configuration and solid-state conformation through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[3][6] This structural information enables:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional features with biological efficacy to guide the design of more potent and selective analogues.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, which can have distinct solubility, stability, and bioavailability profiles.

  • Intellectual Property Protection: Defining the precise solid-state form of a new chemical entity is crucial for patent applications.

  • Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for computational studies like docking and molecular dynamics simulations.[7]

This guide will walk through the essential steps to achieve these goals, focusing on the practical application of established scientific principles.

The Integrated Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully validated crystal structure is a multi-stage process. Each step is critical for the success of the subsequent one, forming a self-validating system where the quality of the outcome is dependent on the rigor of the execution.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Comprehensive Analysis S Synthesis & Purification C Crystallization Screening S->C High Purity Compound SC Single Crystal Selection C->SC DC X-ray Diffraction Data Collection SC->DC High Quality Crystal SS Structure Solution (Phase Problem) DC->SS SR Structure Refinement SS->SR SV Structure Validation (e.g., CHECKCIF) SR->SV SA Structural Analysis (Bonds, Angles, Packing) SV->SA Spec Spectroscopic Correlation (NMR, IR) SA->Spec Comp Computational Modeling (DFT) SA->Comp

Figure 1: Integrated workflow for crystal structure analysis.
Synthesis and Crystallization: The Foundation

The quality of the final crystal structure is fundamentally limited by the quality of the crystal itself. This begins with the synthesis of the target this compound derivative.

2.1.1. Synthesis Protocol

A common and effective route to this class of compounds is through the reductive amination of a corresponding diaryl ketone or the aza-Friedel–Crafts reaction.[8] For instance, the condensation of 4-bromo-4'-methoxybenzophenone with a suitable amine source, followed by reduction, yields the target amine.

Step-by-Step Synthesis Example (Reductive Amination):

  • Imine Formation: Dissolve 4-bromo-4'-methoxybenzophenone (1.0 eq) and ammonium acetate (10 eq) in methanol. Heat the mixture to reflux for 4-6 hours to form the corresponding imine. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes.

  • Workup: After stirring for an additional 2 hours at room temperature, quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure amine. Purity should be >98% as determined by HPLC and ¹H NMR before proceeding.

Causality: High purity is non-negotiable. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

2.1.2. Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Step-by-Step Crystallization Screening:

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small, clean vial.

  • Slow Evaporation: Leave the vial partially covered to allow for the slow evaporation of the solvent over several days at a constant temperature.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip. Invert the slip over a well containing a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane, heptane). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent over a solution of the compound in a denser solvent in a narrow tube (e.g., NMR tube). Crystals may form at the interface over time.

  • Screening: Systematically test a wide range of solvent/anti-solvent combinations and temperatures.

Causality: Slow, controlled precipitation is key. Rapid crashing out of solution leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. The diverse solvent environments probe different potential intermolecular interactions that can lead to stable crystal packing.

X-ray Diffraction: From Crystal to Data

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed using an X-ray diffractometer.[9]

3.1. Data Collection Protocol

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of liquid nitrogen (100 K).

  • Centering: The crystal is precisely centered in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to locate reflections (diffraction spots), which are then indexed to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam. The positions and intensities of thousands of reflections are recorded.[10]

Causality: Cryo-cooling is crucial for several reasons. It minimizes thermal vibrations of the atoms, leading to higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer exposure times and more complete datasets.

Structure Solution and Refinement: Decoding the Data

The collected diffraction data (a list of reflection intensities and positions) must be translated into a 3D atomic model.

4.1. Structure Solution

The primary challenge is the "phase problem": the diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Without phase information, an electron density map cannot be calculated directly. For small molecules like the target compounds, Direct Methods are typically successful. These statistical methods use probability relationships between the phases of strong reflections to generate an initial set of phases.

4.2. Refinement Protocol

  • Model Building: The initial electron density map from the solution phase usually reveals the positions of the heavier atoms (like Bromine). These atoms are used to phase the remaining reflections, and subsequent Fourier maps reveal the positions of lighter atoms (C, N, O).

  • Least-Squares Refinement: The atomic model (positions, displacement parameters) is adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) from the experiment and the calculated amplitudes (|Fₒ|) from the model. This is an iterative process.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding" model.

  • Validation: The quality of the final model is assessed using several metrics, most importantly the R-factor (R1), which represents the agreement between the observed and calculated data. A final R1 value below 5% (0.05) is indicative of a well-refined structure. The final structure is validated using software like CHECKCIF, which is a standard of the International Union of Crystallography (IUCr).

Data Analysis and Interpretation

The refined crystallographic information file (CIF) contains a wealth of data. Analysis focuses on intramolecular geometry and intermolecular interactions.

ParameterTypical Value/RangeSignificance
Crystal System Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1, C2/cDefines the symmetry elements within the unit cell. For chiral compounds, it must be a non-centrosymmetric group.
Unit Cell (Å) a, b, c, α, β, γDimensions and angles of the repeating unit.
C-Br Bond Length (Å) ~1.90 ÅStandard covalent bond distance. Deviations can indicate strain or unusual electronic effects.
C-N Bond Length (Å) ~1.47 ÅTypical single bond length.
Dihedral Angle (C-C-C-N) VariableDefines the conformation of the molecule and the relative orientation of the two phenyl rings.
R1 Factor < 0.05A primary indicator of the quality and accuracy of the refined structure.

Table 1: Key Crystallographic Parameters and Their Interpretation.

Analysis of the crystal packing reveals how molecules interact with each other through forces like hydrogen bonds (e.g., N-H···N), halogen bonds (C-Br···O/N), and π-π stacking between the phenyl rings. These interactions are critical for understanding the material's physical properties and can inform formulation strategies.

Complementary Techniques: A Holistic Approach

While SCXRD provides the definitive solid-state structure, other techniques are essential for a complete characterization and to correlate the solid-state structure with the molecule's behavior in solution.

G center Target Molecule (Diarylmethylamine Derivative) XRD SC-XRD center->XRD Provides Solid-State 3D Structure & Absolute Configuration NMR NMR Spectroscopy (¹H, ¹³C) center->NMR Confirms Connectivity & Solution Conformation IR FT-IR Spectroscopy center->IR Identifies Functional Groups (N-H, C-O stretch) DFT Computational (DFT) center->DFT Predicts Geometry & Electronic Properties

Figure 2: Relationship between core and complementary analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure (connectivity) of the synthesized compound in solution.[11]

  • ¹H NMR: The chemical shifts and coupling patterns of protons confirm the arrangement of atoms. For these amines, the benzylic proton (the one attached to the carbon bearing the two rings and the amine) typically appears as a distinct singlet or multiplet.[12]

  • ¹³C NMR: Provides information on the carbon framework.

  • Chiral NMR: Using chiral solvating agents or derivatizing agents can be used to determine enantiomeric purity.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid method to identify the presence of key functional groups.[11] For this compound derivatives, characteristic peaks include:

  • N-H Stretch: A primary amine (-NH₂) will show two bands in the 3300-3500 cm⁻¹ region, while a secondary amine (-NHR) shows one.

  • C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether of the methoxy group.

  • Aromatic C-H & C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complement to experimental data.[15]

  • Structure Optimization: Starting from the crystal structure coordinates, a gas-phase geometry optimization can reveal conformational changes that occur when the molecule is removed from the constraints of the crystal lattice.

  • Property Prediction: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (for comparison with IR spectra), and electronic properties like the molecular electrostatic potential, which can provide insights into intermolecular interactions.[7]

  • Crystal Structure Prediction (CSP): For new derivatives, computational methods can generate energetically plausible crystal packing arrangements, guiding experimental polymorph screening efforts.[16][17][18][19]

Conclusion

The crystal structure analysis of this compound derivatives is a critical, multi-disciplinary endeavor that underpins rational drug design. By integrating meticulous synthesis and crystallization with high-resolution X-ray diffraction, and validating the findings with spectroscopic and computational methods, researchers can gain a comprehensive understanding of their target molecules. This detailed structural knowledge is not an end in itself, but a vital tool that accelerates the optimization of lead compounds, clarifies structure-activity relationships, and secures the intellectual property essential for bringing new, effective therapeutics to market.

References

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • Computational studies of crystal structure and bonding. PubMed. Available from: [Link]

  • Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction of 1,3,5-Trialkoxy Benzenes and N-Sulfonyl Aldimines Catalyzed by BINOL-Derived Disulfonimides. The Journal of Organic Chemistry. Available from: [Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). Available from: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. Available from: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health (NIH). Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Available from: [Link]

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. National Institutes of Health (NIH). Available from: [Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Computational prediction of organic crystal structures. UCL Discovery. Available from: [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. Available from: [Link]

  • Secondary chiral amines play a crucial role in modern chemistry... ResearchGate. Available from: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

  • Chemical structure searching. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Amine NMR help IR spectra interpretation Nuclear magnetic resonance. YouTube. Available from: [Link]

  • Methods and applications of crystal structure prediction. Royal Society of Chemistry. Available from: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available from: [Link]

  • What is Crystal Structure Prediction? And why is it so difficult? Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • CCDC 1517657: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). Available from: [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • CSD MOF Collection. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This diarylamine derivative is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its characteristics for effective application. This document outlines a robust two-step synthetic pathway, details established protocols for determining key experimental properties, and describes the spectroscopic techniques required for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Compound Identification and Core Properties

This compound is a secondary aromatic amine featuring a chiral center at the benzylic carbon. Its structure combines a brominated phenyl ring, which is useful for cross-coupling reactions, and a methoxy-substituted phenyl ring, which influences its electronic properties and solubility.

IdentifierValueReference
IUPAC Name (4-bromophenyl)-(4-methoxyphenyl)methanamine[1]
CAS Number 886362-84-1[1]
Molecular Formula C₁₄H₁₄BrNO[1]
Molecular Weight 292.17 g/mol [1]
Exact Mass 291.02588 Da[1]
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N[1]

Chemical Structure:



Synthesis and Purification Workflow

The synthesis of the target amine is efficiently achieved via a two-step process involving the formation of an imine intermediate followed by its selective reduction. This approach is favored for its high yields and the commercial availability of the starting materials.

Synthesis Pathway Overview

The logical pathway begins with the condensation of 4-bromobenzaldehyde and p-anisidine (4-methoxyaniline) to form the corresponding N-(4-methoxyphenyl)-1-(4-bromophenyl)methanimine. This imine is then selectively reduced to the target primary amine, this compound.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Imine Reduction cluster_2 Purification Reactant1 4-Bromobenzaldehyde Condensation + Reactant1->Condensation Reactant2 p-Anisidine Reactant2->Condensation Solvent1 Ethanol Solvent1->Condensation Catalyst1 Acetic Acid (cat.) Catalyst1->Condensation Intermediate N-(4-methoxyphenyl)-1- (4-bromophenyl)methanimine Intermediate_ref Imine Intermediate Condensation->Intermediate Reflux Reducer Sodium Borohydride (NaBH4) Reduction Reduction Reducer->Reduction Solvent2 Methanol Solvent2->Reduction Product_Crude Crude Product Product_Crude_ref Crude Product Intermediate_ref->Reduction Reduction->Product_Crude Stir at 0°C to RT Purification Column Chromatography Final_Product Pure 1-(4-Bromophenyl)-1- (4-methoxyphenyl)methylamine Purification->Final_Product Product_Crude_ref->Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: (E)-N-(4-methoxyphenyl)-1-(4-bromophenyl)methanimine Formation

  • Rationale: This condensation reaction is a classic method for imine synthesis. Ethanol is an effective solvent for both reactants, and a catalytic amount of acid accelerates the dehydration step.[2]

  • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq) and p-anisidine (1.0 eq).

  • Add absolute ethanol to dissolve the reactants (approx. 5 mL per gram of aldehyde).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the imine product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically a yellowish solid.[2]

Step 2: Reduction to this compound

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the imine C=N bond to a C-N single bond without affecting the aromatic rings or the bromine substituent. Methanol is a suitable protic solvent for this reduction.

  • Suspend the synthesized imine (1.0 eq) in methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine.

Experimental Protocol: Purification
  • Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired amine from any unreacted starting material or byproducts.

  • Prepare a silica gel slurry in a low-polarity eluent (e.g., hexane/ethyl acetate mixture, 9:1 v/v).

  • Load the crude product onto the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 4:1 hexane/ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a purified oil or solid.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability.

Computed Properties

Computational models provide valuable estimates of a molecule's properties, which are particularly useful for guiding experimental design.

PropertyValueReference
XLogP3-AA (logP) 3.1[1]
Topological Polar Surface Area (TPSA) 35.3 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
  • Insight: The XLogP3 value of 3.1 suggests the compound is lipophilic and will have low solubility in water but good solubility in many organic solvents. The TPSA and hydrogen bond counts are typical for a small amine, indicating it can participate in hydrogen bonding, which will influence its interactions with biological targets and its crystal packing.

Experimental Properties & Determination Protocols

While computed data is useful, experimentally determined values are essential for regulatory and research applications. As specific experimental data for this compound is not widely published, the following are standard, self-validating protocols for their determination.

  • Melting Point:

    • Protocol: A small, dry sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range indicates high purity.

  • Solubility:

    • Protocol: To a series of vials, add a fixed amount of the compound (e.g., 10 mg). Add a specific solvent (e.g., water, ethanol, DMSO, chloroform) in incremental volumes (e.g., 0.1 mL) with vortexing until the solid is fully dissolved. The solubility is expressed as mg/mL or mol/L. This helps in selecting appropriate solvents for reactions, formulations, and analytical procedures.

  • pKa (Acid Dissociation Constant):

    • Protocol: Potentiometric titration is the gold standard. The compound is dissolved in a suitable solvent mixture (e.g., water/methanol). A standardized solution of a strong acid (e.g., HCl) is titrated against the amine solution. The pH is monitored with a calibrated pH meter after each addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve. The pKa of the conjugate acid is crucial for understanding the compound's ionization state at physiological pH.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is required, as outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Data_NMR Chemical Shifts Splitting Patterns Integration NMR->Data_NMR Data_MS Molecular Ion Peak (M⁺) Isotopic Pattern (Br) Fragmentation MS->Data_MS Data_IR Functional Group Frequencies (N-H, C-O) IR->Data_IR Confirmation Structure & Purity Confirmation Data_NMR->Confirmation Data_MS->Confirmation Data_IR->Confirmation

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • ~7.4-7.5 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine atom.

    • ~7.2-7.3 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the bromine atom.

    • ~7.1-7.2 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the methoxy group.

    • ~6.8-6.9 ppm (d, 2H): A doublet corresponding to the two aromatic protons meta to the methoxy group.

    • ~5.1-5.2 ppm (s, 1H): A singlet for the benzylic proton (CH-N).

    • ~3.8 ppm (s, 3H): A sharp singlet for the methoxy (OCH₃) protons.

    • ~1.8-2.5 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons; its chemical shift can vary with concentration and temperature.

  • Expected ¹³C NMR Spectrum (in CDCl₃):

    • Multiple signals in the aromatic region (~114-160 ppm), including the carbon attached to the methoxy group (~159 ppm), the carbon attached to bromine (~121 ppm), and other aromatic carbons.

    • A signal for the benzylic carbon (~55-60 ppm).

    • A signal for the methoxy carbon (~55 ppm).

Mass Spectrometry (MS)
  • Principle: MS provides the molecular weight and information about the elemental composition and fragmentation of the molecule.

  • Expected High-Resolution MS (HRMS) Data:

    • Molecular Ion (M⁺): A peak corresponding to the calculated exact mass of 291.02588 for C₁₄H₁₄⁷⁹BrNO.

    • Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2). This is an unambiguous indicator of a monobrominated compound.[3][4]

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the bromine atom, the methoxy group, or cleavage at the benzylic position.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorption Bands (cm⁻¹):

    • 3300-3400 cm⁻¹: Two distinct, medium-intensity bands characteristic of the N-H symmetric and asymmetric stretching of a primary amine.

    • 3000-3100 cm⁻¹: Aromatic C-H stretching.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretching (from the methoxy and benzylic C-H).

    • ~1610, 1510, 1490 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • 1240-1260 cm⁻¹: Strong C-O-C asymmetric stretching of the aryl ether (methoxy group).

    • ~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstituted aromatic rings.

Safety and Handling

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation/corrosion.

    • Causes serious eye damage.[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a synthetically accessible compound with predictable physicochemical properties based on its structure. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The detailed protocols for experimental determination and the expected spectroscopic signatures serve as a valuable resource for researchers, enabling the confident use of this compound in further scientific endeavors. Adherence to the described analytical workflow is essential to ensure the structural integrity and purity of the material, which is the foundation of reliable and reproducible research.

References

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An In-Depth Technical Guide to (4-bromophenyl)-(4-methoxyphenyl)methanamine (CAS 886362-84-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromophenyl)-(4-methoxyphenyl)methanamine, registered under CAS number 886362-84-1, is a diarylmethanamine derivative. This class of compounds is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The structural motif of two aryl rings connected by a methylene-amine bridge allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the safety considerations for this compound, alongside insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 886362-84-1N/A
IUPAC Name (4-bromophenyl)-(4-methoxyphenyl)methanamine
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
Purity (Typical) ≥95%
Computed XLogP3-AA 3.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 35.3 Ų
Physical State Not available

Synthesis and Characterization

A plausible and efficient synthetic route to (4-bromophenyl)-(4-methoxyphenyl)methanamine involves a two-step process: the formation of an imine intermediate followed by its reduction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-bromobenzaldehyde 4-bromobenzaldehyde Imine_Formation Condensation 4-bromobenzaldehyde->Imine_Formation p-anisidine p-anisidine p-anisidine->Imine_Formation Imine_Intermediate (E)-1-(4-bromophenyl)-N- (4-methoxyphenyl)methanimine Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH4) Imine_Intermediate->Reduction Target_Compound (4-bromophenyl)- (4-methoxyphenyl)methanamine (CAS 886362-84-1) Reduction->Target_Compound caption Proposed two-step synthesis of (4-bromophenyl)-(4-methoxyphenyl)methanamine.

Caption: Proposed synthesis of (4-bromophenyl)-(4-methoxyphenyl)methanamine.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

This step is based on established procedures for imine formation.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-bromobenzaldehyde and 1 equivalent of p-anisidine in a suitable solvent such as dichloromethane (DCM) or ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Drying and Isolation: Upon completion, add a drying agent like anhydrous magnesium sulfate (MgSO₄) to remove the water formed during the reaction.

  • Purification: Filter the mixture and evaporate the solvent under reduced pressure to yield the crude imine. The product can be further purified by recrystallization or column chromatography.

Step 2: Reduction of the Imine to (4-bromophenyl)-(4-methoxyphenyl)methanamine (Target Compound)

This is a standard reduction of an imine to a secondary amine.

  • Reactant Preparation: Dissolve the synthesized imine intermediate in a suitable solvent like methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by column chromatography.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch of the secondary amine.

Potential Applications in Drug Development

While specific studies on CAS 886362-84-1 are limited, the diarylmethanamine scaffold is prevalent in compounds with diverse biological activities. A structurally related compound was synthesized as part of a research program targeting the human enzyme lactate dehydrogenase A (hLDHA). hLDHA is a key enzyme in the metabolic pathway of cancer cells and is considered a promising target for cancer therapy.

G Hypoxia_in_Tumors Hypoxia in Tumors Warburg_Effect Warburg Effect (Increased Glycolysis) Hypoxia_in_Tumors->Warburg_Effect Pyruvate Pyruvate Warburg_Effect->Pyruvate hLDHA hLDHA Pyruvate->hLDHA Lactate Lactate hLDHA->Lactate Target_Compound (4-bromophenyl)- (4-methoxyphenyl)methanamine (Potential Inhibitor) Target_Compound->hLDHA caption Potential role of diarylmethanamines as hLDHA inhibitors.

Caption: Potential role as an hLDHA inhibitor in cancer metabolism.

The structural features of (4-bromophenyl)-(4-methoxyphenyl)methanamine, including the bromine atom (a common feature in kinase inhibitors and other therapeutic agents) and the methoxy group, provide handles for further chemical modification to explore structure-activity relationships (SAR) for various biological targets.

Safety and Handling

Based on available safety data for a 95% pure sample, (4-bromophenyl)-(4-methoxyphenyl)methanamine should be handled with care.

Hazard Identification
  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid Measures:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention and show the safety data sheet to the physician.

Conclusion

(4-bromophenyl)-(4-methoxyphenyl)methanamine (CAS 886362-84-1) is a chemical compound with potential as a building block in drug discovery. While comprehensive experimental data is currently sparse, its structural relationship to compounds with known biological activity, particularly in the context of cancer metabolism, suggests it is a valuable starting point for medicinal chemistry programs. The proposed synthetic route is straightforward and utilizes common laboratory reagents and techniques. As with any chemical substance, proper safety precautions must be observed during handling and use. Further research into the pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • AK Scientific, Inc. Safety Data Sheet for (4-bromophenyl)-(4-methoxyphenyl)methanamine.
  • Chemical Register. C-(3,5-Dimethyl-1H-pyrazol-4-yl)-methylamine.
  • PubChem. 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine.

A Technical Guide to the Discovery and Initial Synthesis of Novel Bromophenyl Methylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of a novel series of bromophenyl methylamine compounds. These structures are of significant interest in medicinal chemistry due to their potential as scaffolds for developing new therapeutic agents. This document details a robust and reproducible synthetic strategy, focusing on a two-step process involving electrophilic aromatic bromination followed by reductive amination. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and outline the analytical techniques employed for structural elucidation and purity assessment. The aim is to equip researchers and drug development professionals with the foundational knowledge to synthesize and further explore this promising class of compounds.

Introduction: The Rationale for Bromophenyl Methylamines

The bromophenyl moiety is a privileged scaffold in drug discovery. The bromine atom, a halogen, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Its introduction can lead to enhanced potency and improved pharmacokinetic profiles. When coupled with a methylamine side chain, a common pharmacophore in many centrally acting agents, the resulting bromophenyl methylamine structure presents a compelling starting point for the development of novel therapeutics targeting a range of disorders.

The core hypothesis driving this work is that the strategic placement of a bromine atom on the phenyl ring of a methylamine derivative will create new chemical entities with unique pharmacological properties. This guide will focus on the synthesis of a representative compound, N-methyl-1-(4-bromophenyl)methanamine, to illustrate the key synthetic and analytical considerations.

Synthetic Strategy: A Two-Step Approach

A logical and efficient synthetic pathway is paramount for the successful generation of a target compound library. For the synthesis of bromophenyl methylamines, a two-step approach was devised, prioritizing commercially available starting materials, high reaction yields, and straightforward purification procedures.

The chosen synthetic pathway involves:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the phenyl ring of a suitable precursor.

  • Reductive Amination: Formation of the secondary amine by reacting the brominated intermediate with methylamine.

This strategy was selected for its reliability and versatility, allowing for the potential synthesis of a diverse range of analogues by varying the starting materials in each step.

Diagram of the Synthetic Pathway

Synthetic_Pathway Benzaldehyde Benzaldehyde Bromination Bromination Benzaldehyde->Bromination Br2, FeBr3 4-Bromobenzaldehyde 4-Bromobenzaldehyde Bromination->4-Bromobenzaldehyde Step 1 Reductive_Amination Reductive_Amination 4-Bromobenzaldehyde->Reductive_Amination CH3NH2 N-methyl-1-(4-bromophenyl)methanamine N-methyl-1-(4-bromophenyl)methanamine Reductive_Amination->N-methyl-1-(4-bromophenyl)methanamine Step 2 NaBH4

Caption: Synthetic route to N-methyl-1-(4-bromophenyl)methanamine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of N-methyl-1-(4-bromophenyl)methanamine.

Step 1: Synthesis of 4-Bromobenzaldehyde via Electrophilic Aromatic Bromination

Electrophilic aromatic bromination is a classic and effective method for introducing a bromine atom onto an aromatic ring.[1][2][3] In this step, benzaldehyde is treated with bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), to facilitate the electrophilic attack on the benzene ring.[4]

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzaldehyde (10.6 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Carefully add anhydrous ferric bromide (0.5 g, 1.7 mmol) to the solution.

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (16.0 g, 0.1 mol) in dichloromethane (20 mL) dropwise from the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate solvent system.

  • Quenching: Once the reaction is complete, carefully pour the mixture into 200 mL of a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extraction: Separate the organic layer and wash it sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromobenzaldehyde.

Step 2: Synthesis of N-methyl-1-(4-bromophenyl)methanamine via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[8] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity.[9]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromobenzaldehyde (9.25 g, 0.05 mol) in methanol (100 mL).

  • Amine Addition: To this solution, add a 40% aqueous solution of methylamine (6.2 g, 0.075 mol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (9:1 hexane:ethyl acetate with 1% triethylamine).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reductive Amination Reaction_Setup_1 1. Dissolve Benzaldehyde in DCM Catalyst_Addition 2. Add FeBr3 Reaction_Setup_1->Catalyst_Addition Bromine_Addition 3. Add Br2 solution at 0°C Catalyst_Addition->Bromine_Addition Reaction_Monitoring_1 4. Stir at RT, Monitor by TLC Bromine_Addition->Reaction_Monitoring_1 Quenching 5. Quench with NaHSO3 Reaction_Monitoring_1->Quenching Extraction_1 6. Extract and Wash Quenching->Extraction_1 Drying_Concentration_1 7. Dry and Concentrate Extraction_1->Drying_Concentration_1 Reaction_Setup_2 1. Dissolve 4-Bromobenzaldehyde in Methanol Drying_Concentration_1->Reaction_Setup_2 Crude 4-Bromobenzaldehyde Amine_Addition 2. Add Methylamine Reaction_Setup_2->Amine_Addition Imine_Formation 3. Stir at RT Amine_Addition->Imine_Formation Reduction 4. Add NaBH4 at 0°C Imine_Formation->Reduction Reaction_Monitoring_2 5. Stir at RT, Monitor by TLC Reduction->Reaction_Monitoring_2 Workup 6. Concentrate and Extract Reaction_Monitoring_2->Workup Purification 7. Dry and Concentrate Workup->Purification Characterization Characterization Purification->Characterization

Caption: Detailed experimental workflow for the two-step synthesis.

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and reagents. For basic compounds like amines, special considerations are necessary during purification.[10] Structural characterization is then performed to confirm the identity and purity of the synthesized compound.

Purification by Column Chromatography

Due to the basic nature of the target amine, standard silica gel chromatography can lead to poor separation and tailing of the product peak. To mitigate this, the silica gel is pre-treated with a basic modifier, or an amine-functionalized silica can be used.[10][11]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. Add 1% triethylamine to the slurry and mix well.

  • Column Packing: Pack a glass column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude N-methyl-1-(4-bromophenyl)methanamine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (0% to 20%), containing 1% triethylamine throughout the elution.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified amine.

Structural Characterization

A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized compound.[12]

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[13][14][15][16]

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of N-methyl-1-(4-bromophenyl)methanamine would show characteristic signals for the aromatic protons, the benzylic protons, and the methyl protons.

  • ¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[17] It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[18][19][20][21]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Results and Discussion

The two-step synthesis of N-methyl-1-(4-bromophenyl)methanamine was successfully executed. The following table summarizes the key quantitative data obtained.

Parameter Step 1: Bromination Step 2: Reductive Amination Overall
Product 4-BromobenzaldehydeN-methyl-1-(4-bromophenyl)methanamine
Yield (crude) 95%88%83.6%
Yield (purified) -75%71.3%
Purity (by NMR) >95%>98%

The ¹H NMR and mass spectrometry data were consistent with the expected structure of N-methyl-1-(4-bromophenyl)methanamine. The successful synthesis and characterization of this model compound validate the chosen synthetic strategy and provide a solid foundation for the future synthesis of a library of novel bromophenyl methylamine analogues.

Conclusion

This technical guide has outlined a robust and reproducible methodology for the discovery and initial synthesis of novel bromophenyl methylamine compounds. The detailed protocols for the two-step synthesis, purification, and characterization of N-methyl-1-(4-bromophenyl)methanamine serve as a practical resource for researchers in the field of medicinal chemistry and drug development. The presented approach is amenable to the generation of a diverse library of analogues, which will be instrumental in exploring the structure-activity relationships and therapeutic potential of this promising class of compounds.

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Theoretical Conformational Analysis of (4-bromophenyl)(4-methoxyphenyl)methylamine: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The three-dimensional structure, or conformation, of a molecule is a primary determinant of its function, profoundly influencing its biological activity and material properties. For drug development professionals and researchers, understanding the accessible conformational landscape of a molecule is a critical step in rational design. This guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of (4-bromophenyl)(4-methoxyphenyl)methylamine, a substituted diphenylmethylamine derivative. We will leverage Density Functional Theory (DFT) to map its potential energy surface, identify stable conformers, and analyze the energetic barriers to their interconversion. This document is structured to provide not just a methodology, but the scientific rationale behind each choice, ensuring a robust and reproducible computational workflow.

Introduction: The Primacy of Molecular Shape

In the intricate dance of molecular recognition, shape is paramount. The ability of a drug candidate to bind to its target receptor is dictated by the complementary three-dimensional arrangement of its atoms. Molecules are not static entities; they are dynamic systems that constantly explore a range of shapes through the rotation of single bonds.[1] This collection of accessible shapes and their relative energies is known as the conformational landscape. The most stable, low-energy conformations are those most likely to be populated at physiological temperatures and are therefore of primary interest in drug design.

The target of our analysis, (4-bromophenyl)(4-methoxyphenyl)methylamine, serves as an excellent model system. It possesses two aromatic rings attached to a central chiral carbon, with key rotatable bonds that define its overall topology. The electronic nature of the para-substituents—an electron-withdrawing bromine atom and an electron-donating methoxy group—introduces an electronic asymmetry that is expected to significantly influence conformational preference through both steric and electronic effects.[2][3]

This guide will provide a step-by-step protocol to:

  • Identify the key rotational degrees of freedom.

  • Perform a relaxed Potential Energy Surface (PES) scan using DFT.

  • Locate and characterize all unique low-energy conformers and the transition states connecting them.

  • Analyze the results to understand the energetic and structural factors governing the conformational preferences of this molecule.

Theoretical Foundations: Modeling the Molecular World

At the heart of conformational analysis lies the concept of the Potential Energy Surface (PES), a mathematical landscape where the potential energy of a system is a function of its geometry.[4] Stable conformations correspond to valleys (local minima) on this surface, while the mountain passes between them represent transition states—the highest energy point along the lowest energy path for interconversion.

Key Degrees of Freedom

For (4-bromophenyl)(4-methoxyphenyl)methylamine, the dominant conformational changes are governed by the rotation around the two C-C bonds connecting the central carbon to the phenyl rings. We define these as:

  • τ1 (tau-1): The dihedral angle C(aryl-Br) - C(ipso-Br) - C(central) - N

  • τ2 (tau-2): The dihedral angle C(aryl-OMe) - C(ipso-OMe) - C(central) - N

Mapping the PES as a function of τ1 and τ2 will reveal the molecule's conformational space.

The Rationale for Density Functional Theory (DFT)

To accurately calculate the energy at each point on the PES, we employ Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy for molecules of this size, making it an indispensable tool for chemists.[5][6][7]

  • Choice of Functional: We recommend a modern, dispersion-corrected hybrid functional such as B3LYP-D3(BJ) or ωB97X-D . The causality here is critical: the subtle, non-covalent interactions (van der Waals forces) that stabilize different conformers are dominated by electron correlation effects, which are poorly described by older functionals. Dispersion corrections explicitly account for these forces, leading to a more accurate description of the relative energies.[5]

  • Choice of Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[8] We will use a multi-level approach for efficiency. For initial optimizations and scans, a double-zeta basis set like def2-SVP is sufficient. For final, high-accuracy single-point energy calculations, a larger triple-zeta basis set such as def2-TZVP is recommended.[9] This hierarchical approach ensures that we do not expend significant computational resources on high-energy regions of the PES. For the bromine atom, these Pople-style or Ahlrichs-style basis sets are well-parameterized.[10]

  • Modeling the Environment (Solvation): A molecule's conformation can change dramatically between the gas phase and solution.[11] To simulate a realistic environment, we will incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM) .[12] This model treats the solvent as a continuous dielectric, capturing the bulk electrostatic effects on the solute's geometry and energy without the immense cost of explicitly modeling solvent molecules.

The Computational Workflow: A Validating Protocol

This section details a self-validating, step-by-step protocol for the conformational analysis. The workflow is designed to systematically explore, refine, and verify the conformational minima.

Mandatory Visualization: The Computational Workflow

G cluster_prep Preparation cluster_scan Exploration cluster_refine Refinement & Verification cluster_analysis Analysis Build Step 1: Build Initial 3D Structure PreOpt Step 2: Initial Optimization (MMFF94/xTB) Build->PreOpt PESScan Step 3: Relaxed PES Scan (DFT: B3LYP-D3/def2-SVP) PreOpt->PESScan Extract Step 4: Identify & Extract Minima PESScan->Extract Opt Step 5: Full Geometry Optimization (DFT: B3LYP-D3/def2-SVP) Extract->Opt Freq Step 6: Frequency Analysis (Confirm Minima, Get ΔG) Opt->Freq SPE Step 7: High-Accuracy Energy (DFT: ωB97X-D/def2-TZVP) Freq->SPE Analysis Step 8: Calculate Boltzmann Populations & Analyze SPE->Analysis

Caption: A step-by-step computational workflow for conformational analysis.

Experimental Protocol

Step 1: Build Initial 3D Structure

  • Use a molecular editor (e.g., Avogadro, GaussView) to construct the (4-bromophenyl)(4-methoxyphenyl)methylamine molecule.

  • Ensure correct atom types and connectivity. Set the initial dihedral angles (τ1 and τ2) to a reasonable starting point, for example, 0 degrees.

Step 2: Initial Optimization (Optional but Recommended)

  • To obtain a sensible starting geometry, perform a quick geometry optimization using a low-cost method like the MMFF94 molecular mechanics force field or the GFN2-xTB semi-empirical method.[13][14] This step removes any significant steric clashes from the manually built structure.

Step 3: Relaxed Potential Energy Surface (PES) Scan

  • Objective: To map the energy landscape by systematically rotating τ1 and τ2 while allowing all other geometric parameters to relax.[15][16]

  • Setup:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP-D3(BJ)/def2-SVP.

    • Scan Parameters:

      • Define τ1 as the first scan coordinate, from 0° to 360° in 24 steps (15° increments).

      • Define τ2 as the second scan coordinate, from 0° to 360° in 24 steps (15° increments).

    • Keyword: Use the Opt=ModRedundant (in Gaussian) or equivalent keyword to perform a relaxed scan. This ensures that at each grid point of the (τ1, τ2) scan, the rest of the molecule's geometry is optimized.

Step 4: Identify & Extract Minima

  • Visualize the resulting 2D PES plot (Energy vs. τ1 and τ2).

  • Identify the coordinates (τ1, τ2) corresponding to all visible energy minima (valleys).

  • Extract the Cartesian coordinates of the structures at these minima from the scan output file.

Step 5 & 6: Full Geometry Optimization and Frequency Analysis

  • For each unique minimum identified in Step 4, perform a full, unconstrained geometry optimization using the same level of theory (B3LYP-D3(BJ)/def2-SVP).

  • Following each successful optimization, perform a vibrational frequency calculation at the same level of theory.

  • Self-Validation: A true minimum on the PES must have zero imaginary frequencies.[12] If any imaginary frequencies are found, the structure is a saddle point (or higher-order saddle point) and should be re-examined or discarded as a stable conformer.

  • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G).

Step 7: High-Accuracy Single-Point Energy Calculation

  • Using the optimized geometries from Step 5, perform a single-point energy calculation with a more accurate functional and larger basis set (e.g., ωB97X-D/def2-TZVP) and the PCM solvent model.

  • This step provides a more reliable final energy value for each stable conformer, leveraging the principle of multi-level approaches for a better accuracy-to-cost ratio.[6]

Step 8: Data Analysis

  • Calculate the relative Gibbs free energies (ΔG) of all confirmed conformers with respect to the global minimum (the conformer with the lowest energy).

  • Use the Boltzmann distribution equation at a standard temperature (e.g., 298.15 K) to calculate the equilibrium population of each conformer.

Expected Results and Data Presentation

The analysis is expected to yield a small number of unique, low-energy conformers. The relative energies will be dictated by a balance between the steric repulsion of the bulky phenyl groups and the electronic interactions mediated by the bromo and methoxy substituents.

Quantitative Data Summary

All calculated energetic data should be summarized in a clear, tabular format for easy comparison.

Conformer IDRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.000.0075.3
Conf-2 0.850.820.9518.1
Conf-3 1.501.451.655.9
... ............
(Note: Data shown is illustrative)
Mandatory Visualization: The Conformational Landscape

The relationship between the identified conformers can be visualized as a network, where nodes represent the conformers and edges represent the transition states connecting them.

Caption: Energy landscape of major conformers and transition states.

Conclusion and Outlook

This guide has outlined a rigorous and scientifically grounded protocol for the theoretical conformational analysis of (4-bromophenyl)(4-methoxyphenyl)methylamine. By following this multi-level DFT-based workflow, researchers can confidently identify the most stable conformations, quantify their relative populations, and gain insight into the structural and energetic factors that govern molecular shape. This fundamental understanding is an invaluable asset in the fields of drug discovery, materials science, and beyond, providing a solid theoretical foundation upon which to base further experimental and computational endeavors. The principles and methodologies detailed herein are broadly applicable to the conformational analysis of any flexible organic molecule.

References

  • BenchChem. (n.d.). A Researcher's Guide to Benchmarking Computational Methods for Conformational Analysis.
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  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.
  • Smith, J. C., & Agostino, M. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions, 48(4), 1365-1376.
  • Demeter, A., et al. (2007). DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. Structural Chemistry, 18(6), 835-845.
  • RCSB PDB. (2023, February 16). Modeling and Simulation Software.
  • Rowan Scientific. (n.d.). Conformational Searching.
  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega.
  • Reddit. (2023, April 11). Recommendations for software that calculates the conformational energy of a molecule. r/chemistry.
  • ResearchGate. (n.d.). Molecular structure of (a) methylamine, (b) ethylamine, (c) n-propylamine and (d) n-butylamine.
  • M. A. Hashmi. (2020, August 20). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube.
  • ResearchGate. (n.d.). Compact contracted Gaussian‐type basis sets for halogen atoms. Basis‐set superposition effects on molecular properties. Request PDF.
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  • ResearchGate. (2022, April 26). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Licari, D., et al. (2020). Unsupervised search of low-lying conformers with spectroscopic accuracy: A two-step algorithm rooted into the island model evolutionary algorithm.
  • Al-Fahd, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799.
  • D'Aria, F., et al. (2021). Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements. Scientific Reports, 11(1), 12345.
  • Reddit. (2023, January 10). Which Basis Set and Functional to use when?. r/comp_chem.
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A Researcher's Guide to Modern Synthetic Strategies for Diarylmethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The diarylmethylamine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Its prevalence in blockbuster drugs, including antihistamines, antidepressants, and anticholinergics, underscores the critical importance of efficient and selective synthetic routes. However, the construction of this moiety, particularly in an asymmetric fashion, presents significant synthetic challenges. This guide provides a comprehensive overview of the principal synthetic routes to diarylmethylamines, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of methods to offer a deeper, field-proven perspective on the causality behind experimental choices. This document details classical methods like reductive amination and nucleophilic substitution, explores powerful modern techniques such as transition-metal-catalyzed cross-coupling, and delves into the state-of-the-art in asymmetric synthesis. Each section is grounded in authoritative references, featuring detailed protocols, comparative data tables, and mechanistic diagrams to create a self-validating and practical resource for laboratory application.

Introduction: The Privileged Diarylmethylamine Scaffold

The diarylmethylamine motif, characterized by a nitrogen atom connected to a carbon bearing two aryl groups (Ar₂CH-NR₂), is often classified as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The conformational flexibility of the two aryl groups allows these molecules to adopt specific three-dimensional orientations, enabling high-affinity interactions with a wide range of protein receptors and enzymes.

Prominent examples of drugs featuring this core include:

  • Cetirizine (Zyrtec®): A widely used second-generation antihistamine for the treatment of allergies.

  • Sertraline (Zoloft®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.

  • Benztropine (Cogentin®): An anticholinergic agent used in the management of Parkinson's disease.

The primary synthetic challenges in constructing these molecules involve controlling reactivity, ensuring high yields, and, most critically, establishing the desired stereochemistry when a chiral center is present at the benzylic carbon. This guide will navigate these challenges by presenting and dissecting the most effective synthetic strategies available to the modern chemist.

Foundational Synthetic Routes: Reductive Amination

One of the most direct and widely practiced methods for synthesizing diarylmethylamines is the reductive amination of diaryl ketones. This strategy is valued for its operational simplicity and the vast commercial availability of starting ketones and amines.

The reaction proceeds via a two-step, one-pot sequence: the formation of an iminium ion intermediate from the condensation of a diaryl ketone and an amine, followed by its in-situ reduction to the target amine.

Mechanism and Rationale for Reagent Selection

The choice of reducing agent is critical and is dictated by the need for chemoselectivity. The agent must be capable of reducing the C=N bond of the iminium ion without reducing the starting ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. The acetate groups attenuate the hydride-donating ability of the borohydride, making it significantly less reactive towards ketones but highly effective for reducing the more electrophilic iminium ion. Its mild, non-acidic nature ensures broad functional group tolerance.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent that is effective at a slightly acidic pH (pH ~6), which is often required to catalyze iminium ion formation. However, its high toxicity (due to the potential release of HCN gas) has led to a preference for STAB in many applications.

Mechanistic Diagram: Reductive Amination

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction ketone Ar₂C=O Diaryl Ketone hemiaminal Ar₂C(OH)(NHR) Hemiaminal ketone->hemiaminal + H⁺, -H₂O amine R-NH₂ Amine amine->hemiaminal iminium Ar₂C=N⁺HR Iminium Ion hemiaminal->iminium + H⁺, -H₂O product Ar₂CH-NHR Diarylmethylamine iminium->product Hydride Attack reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->product

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyldiphenylmethylamine

This protocol is a representative example of a one-pot reductive amination using sodium triacetoxyborohydride.

Materials:

  • Benzophenone (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzophenone (1.0 eq) and 1,2-dichloroethane (DCE) as the solvent.

  • Amine Addition: Add benzylamine (1.0 eq) to the solution. If the ketone is particularly unreactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducer Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).

  • Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyldiphenylmethylamine can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Substrate Scope of Reductive Amination

The following table summarizes representative yields for the reductive amination of various diaryl ketones with different amines, highlighting the versatility of the method.

Diaryl KetoneAmineReducing AgentSolventYield (%)Reference
BenzophenoneBenzylamineNaBH(OAc)₃DCE95
4,4'-DichlorobenzophenoneAnilineNaBH(OAc)₃DCE88
BenzophenoneMorpholineNaBH(OAc)₃DCE92
4-MethoxybenzophenoneCyclohexylamineNaBH₃CNMeOH85

Modern Catalytic Routes: C-N Cross-Coupling

While classical methods are robust, they often lack the subtlety required for complex molecules with sensitive functional groups. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of all amine classes, including diarylmethylamines.

This powerful reaction forms a C-N bond between an aryl or vinyl halide/triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For diarylmethylamine synthesis, the strategy typically involves coupling a diarylmethylamine with an aryl halide or, less commonly, an amine with a diarylmethyl halide.

Mechanism and Rationale for Catalyst System Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle that hinges on the interplay between the palladium center, the phosphine ligand, and the base.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group couple, reductively eliminating from the palladium center to form the desired C-N bond and regenerating the active Pd(0) catalyst.

The Ligand is Key: The choice of phosphine ligand is the most critical parameter for success. The ligand must be bulky and electron-rich to promote the crucial, often rate-limiting, reductive elimination step.

  • Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands have become the gold standard. Their steric bulk forces the aryl and amido groups into close proximity on the palladium center, facilitating their coupling.

  • Josiphos-type Ferrocenyl Ligands: These are also highly effective, particularly for challenging substrates.

Mechanistic Diagram: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X, -L) amido_complex LₙPd(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, Base) amido_complex->pd0 product Ar-NR₂ Product amido_complex->product Reductive Elimination center

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)diphenylmethylamine

This protocol illustrates the coupling of an aryl bromide with a secondary amine using a modern biarylphosphine ligand.

Materials:

  • Diphenylmethylamine (1.0 eq)

  • 1-Bromo-4-methoxybenzene (1.2 eq)

  • Pd₂(dba)₃ (Palladium source, 1 mol%)

  • XPhos (Ligand, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by diphenylmethylamine (1.0 eq) and 1-bromo-4-methoxybenzene (1.2 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography.

Asymmetric Synthesis of Chiral Diarylmethylamines

The synthesis of enantiomerically pure diarylmethylamines is of paramount importance, as the biological activity of chiral drugs often resides in a single enantiomer. The most advanced strategies focus on the catalytic asymmetric reduction of prochiral ketimines.

This approach involves the reduction of a C=N double bond using a chiral catalyst that transfers a hydride (or its equivalent) to one face of the imine preferentially, thereby establishing the stereocenter.

Key Strategies and Catalyst Systems

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts. The CPA protonates the imine, forming a chiral ion pair. A reducing agent, such as a Hantzsch ester, then delivers a hydride to the less sterically hindered face of the iminium ion, guided by the chiral counteranion.

  • Transition Metal Catalysis: Chiral complexes of iridium, rhodium, and ruthenium are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketimines. The chiral ligand bound to the metal center creates a chiral environment that dictates the facial selectivity of the hydride addition.

Data Presentation: Comparison of Asymmetric Methods
Imine SubstrateCatalyst SystemReductantYield (%)ee (%)Reference
N-Phenyl(diphenyl)methanimineChiral Phosphoric Acid (TRIP)Hantzsch Ester9896
N-(4-chlorophenyl)(phenyl)methanimine[Ir(cod)Cl]₂ / Chiral Phosphine-Phosphite LigandH₂ (50 bar)9999
N-Benzyl(phenyl)(4-tolyl)methanimineRuCl₂(p-cymene)₂ / Chiral Diamine LigandHCOOH/Et₃N9597

Conclusion: A Strategic Approach to Synthesis

The synthesis of diarylmethylamines has evolved from reliable, classical methods to highly sophisticated and selective catalytic protocols. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target molecule, available starting materials, required scale, and stereochemical considerations.

  • For simple, achiral, and robust targets, reductive amination remains a highly practical and cost-effective choice.

  • For complex molecules with sensitive functional groups or for constructing aryl-amine bonds that are otherwise difficult to form, Buchwald-Hartwig amination is the undisputed method of choice, offering unparalleled scope and functional group tolerance.

  • When enantiopurity is the primary objective, catalytic asymmetric reduction of ketimines provides the most elegant and efficient path to chiral diarylmethylamines.

The continued development of new catalysts and methodologies promises to further expand the chemist's toolkit, enabling the synthesis of increasingly complex and valuable diarylmethylamine-containing structures for the advancement of medicine and technology.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Buchwald-Hartwig Amination Review: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Asymmetric Brønsted Acid Catalysis: List, B., & Akiyama, T. (Eds.). (2011). Chiral Brønsted Acids. Wiley-VCH. [Link]

  • Asymmetric Transfer Hydrogenation: Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted approach to the complete structural elucidation of the novel compound 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it delves into the scientific rationale behind the chosen analytical techniques, offering a holistic and self-validating workflow for unambiguous molecular characterization.

Introduction: The Significance of Diarylmethylamines

Diarylmethylamines represent a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Their structural nuances, including stereochemistry and electronic properties, are pivotal to their biological activity. The target of our investigation, this compound, incorporates key features—a bromine atom for potential further functionalization (e.g., via cross-coupling reactions) and a methoxy group that can influence metabolic stability and receptor interactions.[1] A definitive structural characterization is therefore not merely an academic exercise but a critical prerequisite for any subsequent drug discovery and development efforts.

Synthesis Pathway: A Rational Approach to Amine Formation

The synthesis of the target amine can be efficiently achieved through a reductive amination protocol. This well-established and robust method offers high yields and operational simplicity. The logical flow of the synthesis is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product 4-bromobenzaldehyde 4-bromobenzaldehyde Imine_Formation Condensation 4-bromobenzaldehyde->Imine_Formation 4-methoxyaniline 4-methoxyaniline 4-methoxyaniline->Imine_Formation Reduction Reductive Amination (e.g., NaBH4) Imine_Formation->Reduction Intermediate Schiff Base Target_Amine 1-(4-Bromophenyl)-1- (4-methoxyphenyl)methylamine Reduction->Target_Amine

Caption: Synthetic workflow for the target amine via reductive amination.

Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, add 4-methoxyaniline (1.0 eq). The mixture is stirred at room temperature for 2-4 hours, during which the formation of the intermediate Schiff base, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, can be monitored by Thin Layer Chromatography (TLC).[2][3]

  • Reductive Amination: Upon completion of the imine formation, the reaction mixture is cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel compound. Here, we employ a synergistic combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45d, J ≈ 8.4 Hz2HAr-H (ortho to Br)The electron-withdrawing nature of bromine deshields these protons, shifting them downfield. The coupling pattern arises from splitting by the adjacent meta protons.[4]
~7.25d, J ≈ 8.4 Hz2HAr-H (meta to Br)These protons are less affected by the bromine and appear slightly upfield compared to the ortho protons.
~7.20d, J ≈ 8.8 Hz2HAr-H (ortho to OMe)The electron-donating methoxy group shields these protons, but they are still in the aromatic region.
~6.85d, J ≈ 8.8 Hz2HAr-H (meta to OMe)The strong shielding effect of the methoxy group shifts these protons significantly upfield.
~5.20s1HCH (NH₂)The benzylic proton is a singlet as it has no adjacent protons. Its chemical shift is characteristic of a proton attached to a carbon bearing both an amine and two aryl groups.
~3.80s3HOCHThe methoxy protons appear as a sharp singlet in a characteristic region.[3]
~1.80br s2HNHThe amine protons often appear as a broad singlet and their chemical shift can vary with concentration and solvent.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~159.0C -OMeThe carbon attached to the oxygen of the methoxy group is significantly deshielded and appears far downfield.[5]
~142.0ipso-C (C-Br)The carbon directly attached to the bromine atom.
~135.0ipso-C (C-NH₂)The carbon attached to the amine group.
~131.5C H (ortho to Br)Aromatic carbons in the bromophenyl ring.
~128.5C H (meta to Br)Aromatic carbons in the bromophenyl ring.
~128.0C H (ortho to OMe)Aromatic carbons in the methoxyphenyl ring.
~121.0ipso-C (C-OMe)The carbon to which the methoxy group is attached.
~114.0C H (meta to OMe)These carbons are shielded by the electron-donating methoxy group.[5]
~60.0C H(NH₂)The benzylic carbon.
~55.5OC H₃The carbon of the methoxy group.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3400Medium, BroadN-H stretchCharacteristic of a primary amine. The broadening is due to hydrogen bonding.
3030-3100MediumAromatic C-H stretchIndicates the presence of aromatic rings.[2]
2850-2960MediumAliphatic C-H stretchCorresponds to the methoxy and benzylic C-H bonds.[6]
~1610, ~1510StrongC=C stretchAromatic ring skeletal vibrations.
~1250StrongC-O stretchAsymmetric stretching of the aryl-alkyl ether.
~1030StrongC-N stretchStretching vibration of the amine C-N bond.
~1010StrongC-Br stretchCharacteristic absorption for an aryl bromide.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A key piece of evidence is the presence of the molecular ion peak. For this compound (C₁₄H₁₄BrNO), the expected m/z values would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). We would expect to see peaks at m/z 291 and 293.[7]

  • Major Fragmentation Pathways:

    • Loss of Bromine: A fragment corresponding to the loss of a bromine atom (M - Br)⁺ at m/z 212.

    • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stabilized iminium ion. For example, the loss of the bromophenyl radical would give a fragment at m/z 134. Conversely, loss of the methoxyphenyl radical would result in a fragment at m/z 184/186.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by mapping the precise spatial arrangement of atoms.

Workflow for X-ray Crystallography

XRay_Workflow Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Molecular Structure and Crystallographic Data Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Parameters

Based on structurally similar molecules, we can anticipate the key crystallographic parameters.[8]

Hypothetical Crystallographic Data:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
a (Å)6-10
b (Å)10-15
c (Å)15-20
β (°)90-100 (for monoclinic)
Z (molecules/unit cell)4

The final refined structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's preferred conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insights into the crystal packing.

Conclusion: A Self-Validating Structural Elucidation

The structural elucidation of this compound is achieved through a logical and self-validating workflow. The synthesis via reductive amination provides the material for analysis. NMR spectroscopy establishes the carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. Finally, single-crystal X-ray diffraction offers the definitive and unambiguous three-dimensional structure. Each piece of data from these orthogonal techniques reinforces the others, leading to a high degree of confidence in the final structural assignment.

References

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Methodological & Application

Application Note: Strategic Use of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine in Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Biaryl Amines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology is a cornerstone in medicinal chemistry, enabling the synthesis of complex molecular frameworks that are pivotal to the development of novel therapeutics.[4] Within this context, the synthesis of biaryl methylamine scaffolds is of paramount importance. These structural motifs are prevalent in a myriad of biologically active compounds, where the precise arrangement of aromatic rings and the amine functionality dictates interaction with biological targets, thereby influencing efficacy, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine as a key building block in Suzuki cross-coupling reactions. This versatile substrate serves as the electrophilic partner, offering a direct route to a diverse library of diarylmethylamines. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and discuss the rationale behind parameter selection to ensure reproducible and high-yielding transformations.

The Strategic Advantage of this compound as a Coupling Partner

This compound is an ideal substrate for Suzuki cross-coupling for several key reasons:

  • Pre-installed Chiral Center (if resolved): The benzylic carbon atom provides a potential chiral center. Using an enantiomerically pure form of the starting material allows for the direct synthesis of chiral biaryl methylamines, a critical feature for developing stereospecific pharmaceuticals.

  • Orthogonal Reactivity: The aryl bromide presents a reactive site for palladium-catalyzed cross-coupling, while the amine and methoxy groups offer sites for potential future functionalization. The amine itself is a crucial pharmacophoric element.

  • Structural Analogy to Proven Scaffolds: The resulting diarylmethylamine core is a privileged scaffold in medicinal chemistry, known for its presence in compounds targeting a wide range of diseases.

While this document focuses on the amine as the substrate, it is worth noting the broader context of nitrogen-containing compounds in Suzuki reactions. Amines and their derivatives can sometimes act as ligands for the palladium catalyst or require protection.[2][5] However, in the case of this compound, its primary and most valuable role is that of an electrophilic coupling partner, leveraging the reactive C-Br bond.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] The choice of ligand, base, and solvent is critical as each component plays a vital role in the efficiency of the cycle's key steps.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[6] Bulky, electron-rich phosphine ligands are known to accelerate this step.[10]

  • Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex transmetal Transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') pd_complex->pd_biaryl pd_biaryl->pd0 red_elim Reductive Elimination substrate This compound (Ar-Br) substrate->ox_add boronic R-B(OH)₂ + Base R-B(OH)₃⁻ boronic->transmetal product Product (Ar-Ar') product->red_elim

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the Pd(0) species and phosphine ligands.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.02 mmol, 4 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Rationale for Parameter Choices
  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be used directly, the in-situ generation from Pd(OAc)₂ and a phosphine ligand offers flexibility. [1][12]For more challenging or sterically hindered couplings, advanced dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are recommended as they promote the formation of highly active, monoligated Pd(0) species, which enhances the rate of oxidative addition. [9][10]* Base: The base is essential for activating the boronic acid. [11]K₂CO₃ is a common and effective choice. For less reactive substrates or those sensitive to carbonate, K₃PO₄ is an excellent alternative. [13]* Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is standard. [2]The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species. The organic solvent ensures the solubility of the organic reactants and the catalyst complex.

Data Summary and Expected Outcomes

The following table provides representative data for Suzuki cross-coupling reactions with aryl bromides, which can be used as a benchmark for optimizing reactions with this compound. Yields are highly dependent on the specific boronic acid used.

EntryArylboronic Acid PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012>90
24-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1008>95
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O851675-85
42-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801280-90

Yields are illustrative and based on literature for similar aryl bromide couplings.

Troubleshooting and Advanced Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst loading, switching to a more active ligand (e.g., a biarylphosphine), or using a stronger base like K₃PO₄. Ensure solvents are thoroughly degassed.

  • Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are too harsh or if oxygen is present. Running the reaction under a strict inert atmosphere and at the lowest effective temperature can minimize this.

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. Using a higher concentration of the boronic acid (1.5-2.0 equiv) or anhydrous conditions (with a base like KF) can sometimes mitigate this issue.

  • Amine Coordination: While the primary amine in the substrate is not expected to be a strong ligand for palladium, in some cases, it could potentially coordinate to the metal center and inhibit catalysis. If this is suspected, N-protection (e.g., with a Boc group) could be considered, although this adds extra synthetic steps.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex diarylmethylamines via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and access a wide range of novel chemical entities. The protocols and insights provided in this application note serve as a robust foundation for scientists in both academic and industrial settings to accelerate their research and development programs.

References

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Application Note: A Robust Protocol for the Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine via Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral diarylmethylamines are privileged structural motifs found in a vast array of biologically active compounds and pharmaceutical agents. Their stereochemistry is often paramount to their therapeutic efficacy, making enantioselective synthesis a critical challenge in drug development and organic chemistry.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, a valuable chiral building block. The methodology leverages a modern organocatalytic approach: the asymmetric transfer hydrogenation of a prochiral imine. This reaction is catalyzed by a BINOL-derived chiral phosphoric acid (CPA), using Hantzsch ester as a mild and efficient hydrogen source.[3] We detail all phases of the process, from the synthesis of the imine precursor to the final stereochemical analysis, providing insights into the mechanistic rationale and practical considerations for achieving high yield and excellent enantioselectivity.

Introduction and Scientific Principle

The synthesis of enantiopure α-chiral primary amines is a cornerstone of modern medicinal chemistry.[2] The target molecule, (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, contains a stereogenic center benzylic to two distinct aromatic rings, making it a versatile intermediate for further functionalization, for instance via cross-coupling reactions on the bromophenyl moiety.

Traditional methods for chiral amine synthesis often rely on transition-metal catalysis or the use of chiral auxiliaries.[4][5][6] While effective, these methods can present challenges related to metal contamination, cost, and the need for additional synthetic steps for auxiliary attachment and removal. In contrast, organocatalysis has emerged as a powerful and sustainable alternative.[7]

This protocol employs a Chiral Phosphoric Acid (CPA) catalyst. CPAs are a class of highly effective Brønsted acid organocatalysts derived from the axially chiral BINOL scaffold.[8] Their utility stems from their ability to act as bifunctional catalysts; the acidic proton activates the electrophile (the imine), while the basic phosphoryl oxygen organizes the nucleophile (the hydrogen source) within a well-defined chiral microenvironment.[9][10]

The key enantioselective transformation is an asymmetric transfer hydrogenation. In this reaction, a prochiral imine is reduced to a chiral amine. Instead of using high-pressure molecular hydrogen, the reduction is accomplished using a Hantzsch ester, which serves as a stable, organic source of hydride.[3] The CPA catalyst coordinates to both the imine and the Hantzsch ester, facilitating a stereocontrolled hydride transfer to one specific face of the C=N double bond, thereby generating the desired (S)-enantiomer with high fidelity.

Mechanistic Pathway: CPA-Catalyzed Asymmetric Transfer Hydrogenation

The catalytic cycle, as supported by extensive mechanistic studies, involves the formation of a ternary complex. The CPA catalyst activates the imine substrate by protonating the imine nitrogen, increasing its electrophilicity. Simultaneously, the catalyst's phosphoryl oxygen forms a hydrogen bond with the N-H group of the Hantzsch ester. This dual activation brings the reactants into close proximity within the catalyst's chiral pocket, facilitating the enantioselective transfer of a hydride from the Hantzsch ester to the si-face of the iminium ion, leading to the formation of the (S)-amine.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle CPA Chiral Phosphoric Acid (CPA) Complex Ternary Complex [CPA-Imine-HEH] CPA->Complex + Imine + HEH Imine Prochiral Imine Imine->Complex HEH Hantzsch Ester (HEH) HEH->Complex Product_Complex Product Complex [CPA-(S)-Amine-HEH⁺] Complex->Product_Complex Stereoselective Hydride Transfer inv1 Product_Complex->inv1 SAmin (S)-Amine (Product) HEH_plus Oxidized Hantzsch Ester (HEH⁺) inv1->SAmin - (S)-Amine inv1->HEH_plus - HEH⁺ inv2 inv1->inv2 inv2->CPA Catalyst Regeneration

Caption: Proposed catalytic cycle for the CPA-catalyzed transfer hydrogenation.

Experimental Protocols

This synthesis is performed in two main stages: preparation of the imine substrate followed by the core asymmetric reduction.

Part A: Synthesis of Prochiral Imine Substrate

The required substrate, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, is synthesized via a straightforward condensation reaction.[11][12]

Materials:

  • 4-Bromobenzaldehyde

  • 4-Methoxyaniline (p-Anisidine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM), anhydrous

Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.5 M concentration).

  • Add 4-methoxyaniline (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 15 minutes. The formation of water may cause the solution to become cloudy.

  • Add anhydrous magnesium sulfate (2.0 eq) to the flask to act as a dehydrating agent.

  • Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude imine. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Part B: Asymmetric Transfer Hydrogenation

This is the critical enantioselective step. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from interfering with the catalyst.

Materials:

  • (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine (from Part A)

  • (R)-TRIP Catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diylhydrogenphosphate)

  • Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene, anhydrous

  • Hexanes

Protocol:

  • In an oven-dried flask under an inert atmosphere, dissolve the imine substrate (1.0 eq) in anhydrous toluene (approx. 0.1 M).

  • Add the (R)-TRIP catalyst (0.02 eq, 2 mol%).

  • Add the Hantzsch ester (1.2 eq).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 24-48 hours).

  • Once the imine is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product will contain the desired amine and the oxidized Hantzsch ester.

Part C: Work-up and Purification
  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Load the solution directly onto a silica gel column for flash chromatography.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The oxidized Hantzsch ester is more polar and will elute after the desired amine product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine as a solid or viscous oil.

Part D: Determination of Enantiomeric Excess (ee)

The stereochemical purity of the final product must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[13][14]

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralpak AD-H or OD-H is typically effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

Protocol:

  • Prepare a standard solution of the racemic amine (synthesized without the chiral catalyst) at approx. 1 mg/mL in the mobile phase.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a solution of the synthesized product at the same concentration.

  • Inject the product sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Summary of Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterValue / Condition
Substrate(E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine
Catalyst(R)-TRIP Chiral Phosphoric Acid
Catalyst Loading2 mol%
Hydrogen SourceHantzsch Ester (1.2 eq)
SolventToluene, anhydrous
Temperature40 °C
Expected Yield 85 - 95% (after purification)
Expected ee >95%

Overall Experimental Workflow

The entire process from starting materials to final analysis is depicted in the workflow diagram below.

Workflow Figure 2: Overall Experimental Workflow cluster_0 Part A: Substrate Synthesis cluster_1 Part B/C: Asymmetric Synthesis & Purification cluster_2 Part D: Analysis start 4-Bromobenzaldehyde + 4-Methoxyaniline step1 Condensation in DCM (MgSO₄, RT) start->step1 product1 Prochiral Imine step1->product1 step2 Asymmetric Transfer Hydrogenation (CPA Catalyst, Hantzsch Ester, Toluene, 40°C) product1->step2 step3 Work-up & Silica Gel Column Chromatography step2->step3 product2 (S)-Amine Product step3->product2 step4 Chiral HPLC Analysis product2->step4 result Determine Yield & Enantiomeric Excess (ee) step4->result

Caption: A flowchart illustrating the complete synthesis and analysis process.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Part A Incomplete reaction or inefficient drying.Ensure reagents are pure. Use freshly activated anhydrous MgSO₄ and allow for sufficient reaction time.
Low Conversion in Part B Inactive catalyst due to moisture.Use freshly opened anhydrous solvent. Ensure all glassware is rigorously dried and the reaction is run under inert gas.
Insufficient temperature or reaction time.Confirm reaction temperature is maintained at 40 °C. Allow reaction to run for up to 48 hours.
Low Enantioselectivity Racemization or incorrect catalyst.Ensure the correct enantiomer of the CPA catalyst is used. Avoid harsh acidic or basic conditions during work-up.
Catalyst purity is low.Use a high-purity catalyst from a reputable supplier.
Poor HPLC Separation Incorrect mobile phase or column.Screen different ratios of hexane/isopropanol. Try a different polysaccharide-based chiral column (e.g., OD-H if AD-H fails).

Conclusion

This application note details a reliable and highly efficient method for the enantioselective synthesis of (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. By employing a well-established chiral phosphoric acid catalyst and a mild transfer hydrogenation protocol, this key chiral intermediate can be accessed in high yield and with excellent enantiomeric excess. The protocol is robust, avoids the use of transition metals, and relies on readily available reagents, making it a valuable procedure for researchers in both academic and industrial settings focused on pharmaceutical development and asymmetric synthesis.

References

  • Nu-Tall, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Plobeck, N., & Powell, D. (2003). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. Tetrahedron: Asymmetry. [Link]

  • Scilit. (n.d.). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Scilit. [Link]

  • Hayashi, T., et al. (1999). Rhodium-Catalyzed Asymmetric Arylation of Imines with Organostannanes. Asymmetric Synthesis of Diarylmethylamines. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

  • Koszelewski, D., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Li, P., et al. (2018). Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction of 1,3,5-Trialkoxy Benzenes and N-Sulfonyl Aldimines Catalyzed by BINOL-Derived Disulfonimides. The Journal of Organic Chemistry. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem. [Link]

  • Lauter, G. J. (2024). Chiral Phosphoric Acid Catalysis Mechanism. Presentation. [Link]

  • Wang, C. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. [Link]

  • Moro-oka, A., et al. (2021). Understanding the mechanism of the chiral phosphoric acid-catalyzed aza-Cope rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., & Akiyama, T. (2022). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. RSC Advances. [Link]

  • Sánchez-pérez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. [Link]

  • PubChem. (n.d.). p-Bromobenzylidene-(4-methoxyphenyl)-amine. PubChem. [Link]

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Chiral resolution of racemic 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Chiral Resolution of Racemic 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy. The target of this guide, this compound[1], is a chiral amine that serves as a valuable building block in medicinal chemistry.

This application note, designed for researchers, chemists, and drug development professionals, provides a comprehensive, in-depth guide to the chiral resolution of its racemic mixture. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, grounding the protocol in established chemical theory to empower the user to not only replicate the procedure but also to troubleshoot and adapt it as necessary. The primary method detailed is the classical and industrially scalable technique of diastereomeric salt formation, which remains one of the most robust and economical methods for chiral separations.[2][3]

Principle of the Method: Diastereomeric Salt Resolution

The foundational principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4][5] This is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral resolving agent—in this case, a chiral acid.

The reaction proceeds as follows:

  • (R/S)-Amine (Racemic Mixture) + (R')-Acid (Chiral Resolving Agent) → (R)-Amine•(R')-Acid Salt + (S)-Amine•(R')-Acid Salt

The two resulting products, (R,R') and (S,R'), are diastereomers. Unlike the original enantiomers, these diastereomeric salts possess different three-dimensional structures and, crucially, different physical properties, most notably solubility in a given solvent system.[6][7] This disparity in solubility allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by simple filtration. The enantiomerically enriched amine is then regenerated from the isolated salt by treatment with a base.[4][7]

cluster_0 Starting Materials cluster_1 Diastereomeric Salt Formation cluster_2 Separation & Liberation racemic_amine Racemic (R/S)-Amine salt_mixture Mixture of Diastereomeric Salts ((R,R') and (S,R')) racemic_amine->salt_mixture + chiral_acid Enantiopure (R')-Acid (e.g., (+)-DBTA) chiral_acid->salt_mixture crystallization Fractional Crystallization salt_mixture->crystallization less_soluble Less Soluble Salt (e.g., (S,R')) crystallization->less_soluble Isolate Crystals more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Remains in Solution base_treatment Basification (e.g., NaOH) less_soluble->base_treatment pure_enantiomer Enantiopure (S)-Amine base_treatment->pure_enantiomer

Caption: Principle of chiral resolution via diastereomeric salt formation.

Selection of Chiral Resolving Agent

The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent, as it dictates the solubility difference between the diastereomeric salts. For resolving racemic amines, chiral carboxylic acids are the agents of choice.[3][5] Tartaric acid and its acylated derivatives are particularly effective, widely available, and have a long history of success.[2][7]

For this protocol, we will focus on (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) . It is a highly effective and commercially available resolving agent known for its ability to form highly crystalline salts with a wide range of amines.[6] While (+)-DBTA is highlighted, researchers are encouraged to screen other agents, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)[8] or mandelic acid, as the optimal agent can be substrate-specific.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Diastereomeric Salt Formation & Fractional Crystallization

This protocol details the formation of the diastereomeric salt and its separation. The choice of solvent is critical; alcohols like methanol or ethanol are common starting points as they effectively dissolve the reactants while allowing for differential crystallization of the salt upon cooling.[4]

Materials & Reagents

Reagent/Material Specification
Racemic this compound 1.0 molar equivalent
(+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) 1.0 molar equivalent
Methanol (MeOH) Anhydrous
Diethyl Ether Anhydrous
Erlenmeyer Flask Appropriate size
Magnetic Stirrer & Stir Bar ---
Heating Mantle / Hot Plate ---
Ice Bath ---
Vacuum Filtration Apparatus (Büchner funnel, filter flask) ---

| Filter Paper | --- |

Procedure:

  • Dissolution of Reactants:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (34.2 mmol) of racemic this compound in 100 mL of methanol. Stir until a clear solution is formed. Gentle heating may be applied if necessary.

    • In a separate flask, dissolve 12.25 g (34.2 mmol) of (+)-O,O'-Dibenzoyl-D-tartaric acid in 50 mL of methanol.

  • Salt Formation:

    • Slowly add the (+)-DBTA solution to the stirred amine solution at room temperature. An exothermic reaction and the formation of a precipitate may be observed.[7]

  • Crystallization:

    • Gently heat the combined mixture with continuous stirring until all solids redissolve, forming a clear solution. Causality: This step is crucial to ensure that crystallization begins from a homogeneous state, which is essential for achieving high diastereomeric purity.

    • Remove the flask from the heat source, cover it (e.g., with a watch glass or cork), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of well-defined crystals and prevents the trapping of impurities.

    • Allow the solution to stand for a minimum of 24 hours.[7] For optimal crystal growth and yield, this period can be extended. Further cooling in an ice bath or refrigerator for 2-4 hours can be employed to maximize the precipitation of the less soluble salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Follow with a wash of cold diethyl ether to aid in drying.

    • Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.

start Racemic Amine + (+)-DBTA in Methanol dissolve Heat to Dissolve start->dissolve cool Slow Cool to RT (24h) dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate crystals Isolated Diastereomeric Salt Crystals filtrate->crystals Solid mother_liquor Mother Liquor (Contains other diastereomer) filtrate->mother_liquor Liquid

Caption: Experimental workflow for diastereomeric salt crystallization.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

Procedure:

  • Dissolution of Salt: Suspend the dried diastereomeric salt crystals in approximately 50 mL of water in a beaker or flask.

  • Basification: While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Continue adding the base until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[6] This neutralizes the tartaric acid and liberates the free amine, which is insoluble in water and may appear as an oily layer or a fine precipitate.

  • Extraction:

    • Transfer the basic aqueous mixture to a separatory funnel.

    • Extract the liberated amine with an organic solvent such as dichloromethane or diethyl ether (3 x 30 mL).

    • Combine the organic layers.

  • Work-up:

    • Wash the combined organic extracts with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

The success of the resolution must be quantified. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (% ee) of the final product.[9][10]

Instrumentation & Parameters

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Chiral Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% Diethylamine). The exact ratio must be optimized.[11]
Flow Rate 1.0 mL/min (typical, requires optimization)
Detection UV at 254 nm (or other suitable wavelength)
Injection Volume 10 µL
Sample Prep Dissolve a small amount of the racemic starting material and the resolved amine in the mobile phase.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Racemic Standard Injection: First, inject a solution of the racemic this compound to determine the retention times of both enantiomers and confirm baseline separation. The two peaks should be of approximately equal area.

  • Sample Injection: Inject a solution of the resolved, enantiomerically enriched amine.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Accurate determination of % ee is critical and requires careful integration of the peaks.[10] The method may require significant optimization of the mobile phase composition to achieve sufficient resolution between the enantiomeric peaks.[12]

Conclusion

The chiral resolution of racemic this compound via diastereomeric salt formation is a powerful and effective method for isolating a single enantiomer. The success of this classical technique hinges on the rational selection of the resolving agent and solvent, as well as meticulous control over the crystallization process.[8] The protocols provided herein, utilizing (+)-O,O'-Dibenzoyl-D-tartaric acid, offer a robust starting point for researchers. The procedure is not complete without rigorous analytical validation, and the included chiral HPLC protocol provides the necessary framework for quantifying the enantiomeric purity of the final product, ensuring it meets the stringent requirements of pharmaceutical and chemical research.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Herald Scholarly Open Access. (2018).
  • Wiley-VCH. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. John Wiley & Sons, Ltd.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Pent-1-yn-3-amine.
  • Science Learning Center. Resolution of a Racemic Mixture.
  • BenchChem. (2025).
  • Elsevier Ltd. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Azov, V. A.
  • PubChem. This compound.

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Application of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine as a Chiral Resolving Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The use of a single, therapeutically active enantiomer over a racemic mixture can lead to drugs with improved efficacy, greater selectivity, and a more favorable safety profile. This necessity for enantiopure compounds has driven the development of robust methods for chiral resolution, a process of separating a racemate into its constituent enantiomers.

Among the various techniques available, classical resolution through the formation of diastereomeric salts remains a cornerstone in both laboratory-scale synthesis and industrial production due to its scalability and cost-effectiveness.[1][2] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

This guide provides a comprehensive overview and detailed protocols for the application of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine , a potent chiral resolving agent, particularly for the resolution of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) or "profens". We will delve into the underlying principles, experimental design considerations, and step-by-step procedures to empower researchers, scientists, and drug development professionals in their pursuit of enantiomerically pure compounds.

The Resolving Agent: this compound

This compound is a chiral amine whose efficacy as a resolving agent stems from its structural features. The presence of two distinct aromatic rings, one substituted with an electron-withdrawing bromine atom and the other with an electron-donating methoxy group, provides a rigid and well-defined three-dimensional structure. This steric and electronic arrangement facilitates distinct intermolecular interactions with the enantiomers of a racemic acid, leading to the formation of diastereomeric salts with significantly different crystal lattice energies and, consequently, solubilities.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
Appearance (Typically) Off-white to pale yellow solid
Chirality Contains one stereocenter
Synthesis of the Resolving Agent

The enantiomerically pure forms of this compound can be synthesized through various established methods in asymmetric synthesis. A common approach involves the stereoselective reduction of the corresponding imine precursor, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine. This precursor can be synthesized via the condensation of 4-bromo-benzaldehyde and p-anisidine. The subsequent asymmetric reduction of the imine can be achieved using chiral catalysts to yield the desired enantiomer of the amine.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The core of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard techniques, into a pair of diastereomers with distinct physical properties.[4] The process can be broken down into three key stages:

  • Diastereomeric Salt Formation: The racemic carboxylic acid (e.g., (±)-Ibuprofen) is reacted with a single enantiomer of the chiral resolving agent (e.g., (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts:

    • ((R)-Acid) • ((S)-Amine)

    • ((S)-Acid) • ((S)-Amine)

  • Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[3]

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, thereby regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_mixture Mixture of Diastereomeric Salts ((R)-Acid•(S)-Amine) + ((S)-Acid•(S)-Amine) racemic_acid->salt_mixture Acid-Base Reaction in Solvent resolving_agent Chiral Resolving Agent ((S)-Amine) resolving_agent->salt_mixture less_soluble Less Soluble Salt Crystallizes ((S)-Acid•(S)-Amine) salt_mixture->less_soluble Controlled Cooling more_soluble More Soluble Salt Remains in Solution ((R)-Acid•(S)-Amine) salt_mixture->more_soluble pure_enantiomer Enantiomerically Pure (S)-Acid less_soluble->pure_enantiomer Acid/Base Treatment recovered_agent Recovered Resolving Agent ((S)-Amine) less_soluble->recovered_agent

Workflow for Chiral Resolution

Application in the Resolution of Profens: A Case Study with (±)-Ibuprofen

The following protocol provides a detailed methodology for the chiral resolution of racemic ibuprofen using (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This serves as a representative example that can be adapted for other 2-arylpropionic acids.

Materials and Equipment
  • (±)-Ibuprofen

  • (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

  • Solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Isopropanol)

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction flask with magnetic stirrer and reflux condenser

  • Crystallization dish

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

  • Polarimeter for measuring optical rotation

  • Chiral HPLC system for determining enantiomeric excess (e.e.)

Experimental Protocol: Step-by-Step

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of (±)-Ibuprofen in 100 mL of a suitable solvent (e.g., 9:1 ethanol/water). Heat the mixture gently with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve 14.6 g (50 mmol) of (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine in 50 mL of the same solvent system.

  • Salt Formation: Slowly add the resolving agent solution to the ibuprofen solution with continuous stirring. A precipitate may begin to form.

  • Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To promote crystallization, the flask can be placed in an ice bath or refrigerator. The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[3]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Drying: Dry the collected crystals under vacuum to a constant weight. This is the diastereomerically enriched salt.

Part B: Liberation of the Enantiomerically Enriched Ibuprofen

  • Dissolution of the Salt: Transfer the dried diastereomeric salt to a 250 mL beaker and add 100 mL of water. Stir to form a suspension.

  • Acidification: Slowly add 2M HCl solution dropwise while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate of ibuprofen and break the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated (S)-(+)-Ibuprofen with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of (S)-(+)-Ibuprofen: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched (S)-(+)-Ibuprofen as a white solid.

Part C: Recovery of the Resolving Agent

  • Basification: Take the aqueous layer from the extraction (step 3, Part B) and make it basic (pH > 10) by the dropwise addition of 2M NaOH solution.

  • Extraction: Extract the liberated (S)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to recover the chiral resolving agent, which can be reused.

Analysis and Characterization
  • Yield Calculation: Determine the percentage yield of the recovered (S)-(+)-Ibuprofen.

  • Melting Point: Measure the melting point of the resolved ibuprofen. Enantiomerically pure (S)-(+)-Ibuprofen has a melting point of approximately 50-52 °C, while the racemic mixture melts at 75-77 °C.

  • Optical Rotation: Prepare a solution of the resolved ibuprofen in a suitable solvent (e.g., ethanol) and measure its specific rotation using a polarimeter. Compare the value to the literature value for pure (S)-(+)-Ibuprofen.

  • Enantiomeric Excess (e.e.): The most accurate method for determining the enantiomeric purity is by chiral HPLC. This will provide the ratio of the (S) and (R) enantiomers, from which the e.e. can be calculated.

G start Start: (±)-Ibuprofen & (S)-Amine dissolve Dissolve in Solvent start->dissolve add_amine Add Amine Solution dissolve->add_amine crystallize Heat to Dissolve & Cool to Crystallize add_amine->crystallize filter_salt Filter Less Soluble Diastereomeric Salt crystallize->filter_salt liberate_acid Acidify with HCl filter_salt->liberate_acid mother_liquor Mother Liquor (More Soluble Salt) filter_salt->mother_liquor extract_acid Extract with CH₂Cl₂ liberate_acid->extract_acid isolate_acid Isolate (S)-(+)-Ibuprofen extract_acid->isolate_acid basify_aqueous Basify Aqueous Layer extract_acid->basify_aqueous Aqueous Layer extract_amine Extract Amine with CH₂Cl₂ basify_aqueous->extract_amine isolate_amine Recover (S)-Amine extract_amine->isolate_amine

Protocol Workflow Diagram

Causality Behind Experimental Choices and Optimization

The success of a chiral resolution by diastereomeric salt formation is highly dependent on the careful optimization of several experimental parameters.

  • Choice of Solvent: The solvent system is arguably the most critical factor. It must dissolve both the racemic acid and the chiral amine to allow for salt formation, but also exhibit a significant solubility difference between the two diastereomeric salts. A systematic screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is often necessary to find the optimal system that maximizes both the yield and the diastereomeric excess of the crystallized salt.[4]

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous, a technique known as the Pope-Peachey method. This can lead to a more efficient precipitation of the less soluble salt.[6]

  • Temperature Profile: The temperature at which crystallization occurs and the rate of cooling significantly influence the purity of the obtained crystals. Slow, controlled cooling generally yields larger, more well-defined crystals with higher diastereomeric purity compared to rapid cooling, which can trap impurities.[3]

  • Seeding: The introduction of a small quantity of the pure, less soluble diastereomeric salt (a seed crystal) can induce crystallization and prevent the formation of a supersaturated solution, which might lead to spontaneous and less selective precipitation.[7]

Representative Data for Resolution of Profens

While specific data for the resolution of various profens with this compound is not extensively published, the following table provides representative data based on the resolution of profens with analogous chiral amines to illustrate the expected outcomes.

Racemic AcidResolving Agent EnantiomerSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Acid
(±)-Ibuprofen(S)-AmineEthanol/Water40-50%>95%
(±)-Naproxen(S)-AmineMethanol35-45%>98%
(±)-Ketoprofen(S)-AmineEthyl Acetate45-55%>97%

Note: The yields and e.e. values are illustrative and will vary depending on the specific experimental conditions.

Conclusion

This compound stands as a valuable tool in the arsenal of chiral resolving agents for the separation of racemic carboxylic acids. Its well-defined structure allows for effective diastereomeric discrimination, leading to high enantiomeric purities of the target compounds. The principles and protocols outlined in this guide provide a robust framework for researchers to successfully implement this resolving agent in their synthetic endeavors. Through careful optimization of solvent, stoichiometry, and crystallization conditions, this method can be a highly efficient and scalable pathway to obtaining enantiomerically pure active pharmaceutical ingredients, thereby contributing to the development of safer and more effective medicines.

References

  • Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Retrieved from [Link]

  • ResearchGate. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4337352A - Separation of enantiomers of chiral carboxylic acids.
  • CNR-IRIS. (2021, November 4). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.). Retrieved from [Link]

  • chemconnections. (n.d.). resolution-08. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and characterisation of substituted diphenylamines—charge-transfer, donor–acceptor systems localised at water–oil interfaces. Retrieved from [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0838448 A1 - Process for the separation of a mixture of enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2014/030106 A2.
  • Google Patents. (n.d.). CN102408344A - A class of chiral solvating reagents.
  • PubMed. (2006, January). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • Google Patents. (n.d.). EP0592491B1 - Ibuprofen resolution.
  • PubMed Central. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

Sources

Topic: Derivatization of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. This application note provides a comprehensive guide to the synthesis and derivatization of a specific diarylmethylamine, 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. We present detailed, validated protocols for creating a focused library of amide, sulfonamide, and urea derivatives. The rationale behind these derivatizations is explored in the context of establishing structure-activity relationships (SAR) for biological screening. This guide is designed for researchers in drug discovery, offering a practical workflow from chemical synthesis and characterization to preparation for high-throughput biological evaluation.

Introduction: The Strategic Value of the Diarylmethylamine Scaffold

The this compound core represents a strategic starting point for library synthesis in drug discovery. Its features include:

  • Structural Rigidity and 3D-Topology: The two aryl rings attached to a central carbon create a defined three-dimensional shape, which can facilitate specific interactions with biological targets like enzyme active sites or protein-protein interfaces.

  • Modulation of Physicochemical Properties: The primary amine serves as a key handle for derivatization. Converting it to amides, sulfonamides, or ureas allows for systematic tuning of properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

  • Embedded Pharmacophoric Features:

    • The 4-methoxyphenyl group can act as a hydrogen bond acceptor and engage in favorable interactions with biological targets.

    • The 4-bromophenyl group provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) and can participate in halogen bonding, a recognized interaction in molecular recognition.

This guide details the synthesis of the parent amine and subsequent derivatization strategies to generate a chemically diverse library ready for biological screening campaigns, such as those targeting cancer cell proliferation or microbial growth.

Workflow Overview: From Synthesis to Screening

The overall process involves a multi-step workflow designed for efficiency and robust validation at each stage. This ensures that the final compounds are of high purity and are well-characterized, which is a prerequisite for reliable biological data.

G cluster_0 Part 1: Synthesis & Purification cluster_1 Part 2: Parallel Derivatization cluster_2 Part 3: Quality Control & Logistics A Synthesis of Core Amine (Reductive Amination) B Purification of Core Amine (Crystallization/Chromatography) A->B C Library Synthesis (Amides, Sulfonamides, Ureas) B->C D Reaction Work-up & Purification (Extraction, Chromatography) C->D E Structural Confirmation (NMR, LC-MS) D->E F Sample Preparation for Screening (DMSO Stock, Plating) E->F

Figure 1: High-level workflow from synthesis of the core amine to preparation for biological screening.

Synthesis of Starting Material: this compound

The most direct and reliable method for synthesizing the parent amine is the reductive amination of the corresponding ketone.

Reaction Scheme:

(4-Bromophenyl)(4-methoxyphenyl)methanone + NH₄OAc + NaBH₃CN → this compound

Protocol 3.1: Synthesis of the Core Amine

Materials:

  • (4-Bromophenyl)(4-methoxyphenyl)methanone (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add (4-bromophenyl)(4-methoxyphenyl)methanone (1.0 eq) and ammonium acetate (10.0 eq).

  • Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (2.0 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quench the reaction by slowly adding water.

  • Reduce the volume of methanol using a rotary evaporator.

  • Add DCM and saturated aq. NaHCO₃ to the residue. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% MeOH in DCM) to yield the pure primary amine.

Rationale (E-E-A-T):

  • Excess Ammonium Acetate: Serves as the ammonia source and buffer, driving the initial imine formation equilibrium forward.

  • Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. It is stable and effective in protic solvents like methanol.

Parallel Derivatization Protocols

The following protocols are optimized for parallel synthesis in 24 or 96-well plates but can be scaled for individual synthesis. A common strategy is to prepare a stock solution of the parent amine in a suitable solvent (e.g., DCM or THF).

Protocol 4.1: General N-Acylation (Amide Synthesis)

This protocol is suitable for reacting the amine with various acyl chlorides.

G Amine Core Amine Stock Soln. (in DCM) Reaction Stir at RT (2-4 hours) Amine->Reaction Reagents Acyl Chloride (1.1 eq) + Triethylamine (1.5 eq) Reagents->Reaction Workup Aqueous Wash (e.g., PS-Trisamine resin) Reaction->Workup Purification Evaporate & Analyze (LC-MS) Workup->Purification

Figure 2: Workflow for parallel N-acylation.

Procedure:

  • Aliquot the core amine solution (1.0 eq) into reaction vessels.

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reactions at room temperature for 2-4 hours.

  • Work-up: To quench excess acyl chloride and simplify purification, add a scavenger resin like PS-Trisamine. Stir for an additional 2 hours, then filter.

  • Concentrate the filtrate to obtain the crude amide derivative. Further purification can be done via preparative HPLC if necessary.

Rationale (E-E-A-T):

  • Base (TEA/DIPEA): The acylation reaction releases HCl, which would protonate the starting amine, rendering it unreactive. The tertiary amine base scavenges this HCl.

  • Scavenger Resin: In a library synthesis context, using a resin to quench excess electrophile is highly efficient. It avoids aqueous work-ups and simplifies purification to a simple filtration step.

Protocol 4.2: General N-Sulfonylation (Sulfonamide Synthesis)

Procedure:

  • Aliquot the core amine solution (1.0 eq, in pyridine or DCM) into reaction vessels.

  • Add the desired sulfonyl chloride (1.2 eq).

  • If using DCM as a solvent, add TEA (1.5 eq). If using pyridine, it serves as both solvent and base.

  • Stir the reactions at room temperature for 6-12 hours.

  • Work-up: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine/TEA), water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography or recrystallization.

Rationale (E-E-A-T):

  • Sulfonyl Chlorides: These are less reactive than acyl chlorides, often requiring slightly longer reaction times or gentle heating. Pyridine is a common and effective base/solvent for this transformation.

Protocol 4.3: Urea Formation

Procedure:

  • Aliquot the core amine solution (1.0 eq, in THF or DCM).

  • Add the desired isocyanate (1.05 eq).

  • Stir at room temperature for 1-3 hours. The reaction is often clean and proceeds to completion without the need for a base.

  • If a precipitate forms, it is often the desired urea product and can be isolated by filtration. Otherwise, concentrate the solvent to obtain the crude product.

Data Summary and Characterization

A representative set of derivatives should be synthesized to validate the protocols. The table below outlines examples of reactants and expected mass data.

Entry Derivative Type Reagent Expected Mass [M+H]⁺
1 AmideAcetyl Chloride350.05/352.05 (Br isotopes)
2 AmideBenzoyl Chloride412.08/414.08 (Br isotopes)
3 Amide4-Fluorobenzoyl Chloride430.07/432.07 (Br isotopes)
4 SulfonamideMethanesulfonyl Chloride386.02/388.02 (Br isotopes)
5 Sulfonamidep-Toluenesulfonyl Chloride462.05/464.05 (Br isotopes)
6 UreaPhenyl Isocyanate427.09/429.09 (Br isotopes)

Characterization Notes:

  • ¹H NMR: Expect the disappearance of the primary amine protons (-NH₂) and the appearance of a single amide/sulfonamide/urea proton (-NH-), typically as a doublet or broad singlet at a downfield shift (δ 7-10 ppm).

  • LC-MS: This is the primary tool for high-throughput analysis. It confirms the molecular weight of the product and provides an estimate of purity. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.

Biological Screening Considerations

The synthesized library is now ready for biological evaluation.

  • Assay Selection: The diarylmethylamine scaffold and its derivatives have shown promise in several areas. Initial screening could target:

    • Anticancer Activity: Screen against a panel of cancer cell lines (e.g., NCI-60) using proliferation assays like the Sulforhodamine B (SRB) or MTS assay.

    • Antimicrobial Activity: Test against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) by determining the Minimum Inhibitory Concentration (MIC).

  • Sample Preparation:

    • Create master stock solutions of each compound in 100% DMSO at a high concentration (e.g., 10 mM or 20 mM).

    • Use acoustic dispensing or robotic liquid handlers to create intermediate and final assay plates to ensure accuracy and minimize solvent effects in the biological assays.

Conclusion

This application note provides a robust and scientifically grounded framework for the derivatization of this compound. By following these detailed protocols for synthesis, purification, and characterization, researchers can efficiently generate a diverse library of compounds. The systematic modification of the primary amine allows for a thorough exploration of the structure-activity relationship, paving the way for the identification of novel hit compounds in various therapeutic areas. The key to success lies in the meticulous execution of these chemical methods and a well-defined subsequent biological screening cascade.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases. Journal of Combinatorial Chemistry, 1(1), 55–68. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Compendium of Organic Synthetic Methods. (Vol. 1-14). Wiley. (This is a standard reference series in synthetic chemistry, providing numerous examples of this fundamental reaction). [Link]

  • Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). The Use of Functionalized Polymers as Reagents and Scavengers in a Continuous-Flow System. Angewandte Chemie International Edition, 40(4), 650-679. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

Application Note & Protocol: A Guide to the N-Acylation of (4-bromophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed experimental protocols for the N-acylation of the secondary amine, (4-bromophenyl)(4-methoxyphenyl)methanamine. N-acylation is a cornerstone of organic synthesis, pivotal for creating the amide bonds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering two robust protocols: the classic Schotten-Baumann conditions and a modern approach using an organic base in an anhydrous environment. The causality behind critical experimental choices is explained to empower users to adapt these methods confidently. All protocols are designed to be self-validating through clear procedural steps and monitoring checkpoints.

Scientific Foundation: The N-Acylation Reaction

The N-acylation of a secondary amine is a classic example of a nucleophilic acyl substitution reaction.[4][5] The fundamental mechanism involves the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[6][7]

The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a leaving group (e.g., a chloride ion). A base is essential to the success of the reaction; its primary role is to neutralize the acidic byproduct (e.g., hydrochloric acid), which drives the reaction equilibrium toward the product.[7][8] Critically, this neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8][9]

Diagram: General Mechanism of N-Acylation

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

Materials and Equipment

Table 1: Reagents and Solvents
Reagent/SolventFormulaPurposeSupplier Suggestion
(4-bromophenyl)(4-methoxyphenyl)methanamineC₁₄H₁₄BrNOStarting MaterialSigma-Aldrich, Combi-Blocks
Acyl Chloride (e.g., Acetyl Chloride)CH₃COClAcylating AgentSigma-Aldrich, TCI
Acid Anhydride (e.g., Acetic Anhydride)(CH₃CO)₂OAcylating AgentFisher Scientific, Alfa Aesar
Sodium HydroxideNaOHBase (Aqueous)VWR, Fisher Scientific
Triethylamine (TEA)(C₂H₅)₃NBase (Organic)Sigma-Aldrich, Acros Organics
Dichloromethane (DCM)CH₂Cl₂SolventFisher Scientific, VWR
Diethyl Ether(C₂H₅)₂OExtraction SolventVWR, Fisher Scientific
Saturated Sodium BicarbonateNaHCO₃ (aq)Quenching/WashingPrepare in-house
BrineNaCl (aq)WashingPrepare in-house
Anhydrous Magnesium SulfateMgSO₄Drying AgentSigma-Aldrich, Acros Organics
Table 2: Essential Equipment
EquipmentPurpose
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barHomogeneous mixing
Ice bathTemperature control
Dropping funnel / SyringeControlled addition of reagents
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Thin Layer Chromatography (TLC) platesReaction monitoring
Glassware for purificationBeakers, flasks, chromatography column
Personal Protective Equipment (PPE)Safety glasses, lab coat, gloves

Experimental Protocols

Two primary protocols are presented to provide flexibility based on substrate stability, available reagents, and laboratory preferences.

Protocol 1: Schotten-Baumann Conditions using an Aqueous Base

This classic, robust method is highly effective for many acid-stable amines and utilizes inexpensive reagents. The biphasic system keeps the reactants and products in the organic phase while the base neutralizes the acid byproduct in the aqueous phase.[10][11]

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve (4-bromophenyl)(4-methoxyphenyl)methanamine (1.0 equiv., e.g., 1.54 g, 5.0 mmol) in dichloromethane (DCM, 25 mL).

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 equiv., e.g., 5.0 mL of 2.5 M solution). Begin vigorous stirring to ensure good mixing between the two phases.

  • Acylation: Cool the biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv., 0.43 mL, 6.0 mmol) dropwise via a syringe over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should have a different Rf value than the starting amine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: Anhydrous Conditions with an Organic Base

This method is preferred for substrates sensitive to hydrolysis or when precise control over reaction conditions is required. Anhydrous solvents and a non-nucleophilic organic base are key.[5][12]

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (4-bromophenyl)(4-methoxyphenyl)methanamine (1.0 equiv., e.g., 1.54 g, 5.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 25 mL). Add triethylamine (TEA) (1.5 equiv., 1.05 mL, 7.5 mmol) to the solution.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv., 0.43 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Follow the reaction's progress by TLC as described in Protocol 1.

  • Work-up:

    • Quench the reaction by adding water (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess TEA, and the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel as needed.[13]

Diagram: Experimental Workflow Overview

Experimental Workflow Setup 1. Reaction Setup Dissolve Amine in Solvent ReagentAdd 2. Reagent Addition Add Base, Cool to 0°C, Add Acyl Chloride Setup->ReagentAdd Reaction 3. Reaction Stir at Room Temperature ReagentAdd->Reaction Monitor 4. Monitoring Track Progress by TLC Reaction->Monitor Workup 5. Aqueous Work-up Quench, Extract, Wash Monitor->Workup Upon Completion Purify 6. Purification Dry, Concentrate, Recrystallize/Chromatography Workup->Purify Product Pure N-Acylated Product Purify->Product

Caption: A streamlined workflow for the N-acylation protocol.

Data Analysis and Characterization

Confirmation of the desired N-acylated product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The appearance of a new acyl group signal (e.g., a methyl singlet around 2.2 ppm for an acetyl group) and shifts in the signals adjacent to the nitrogen atom are expected.

  • Infrared (IR) Spectroscopy: To verify the formation of the amide bond. A strong carbonyl (C=O) stretching absorption should be present in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Safety and Handling

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive, moisture-sensitive, and often lachrymatory. Always handle them in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

  • Bases: Sodium hydroxide is corrosive. Triethylamine is flammable and has a strong odor. Handle with care.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Study.com. Acylation Overview, Mechanism & Agents.
  • ACS Publications. The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Benchchem. Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
  • Acylation under weak base conditions.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
  • NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020-04-23).
  • Wikipedia. Schotten–Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Mastering Chemistry Help. acylation of amines. (2013-02-13).
  • Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Benchchem. A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride.
  • Chemistry LibreTexts. 24.7: Reactions of Amines. (2025-02-24).
  • Benchchem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines.
  • Fisher Scientific. Amide Synthesis.
  • ResearchGate. Acetylation of amines with acetic anhydride. | Download Table.
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025-01-17).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation.
  • ResearchGate. N-Acylation Reactions of Amines.
  • NIH. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide.
  • Oriental Journal of Chemistry. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.
  • NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ResearchGate. Preparation of N-acylated amines.
  • PubMed. Synthesis of novel cinnamanilides as potential immunosuppressive agents.
  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022-09-07).
  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.
  • NIH. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • ResearchGate. What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. (2012-07-26).

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The Strategic Utility of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diarylmethylamines in Modern Drug Discovery

The diarylmethylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional arrangement allows for precise interactions with a variety of biological targets, making it a cornerstone in the design of novel therapeutics. Within this important class of molecules, 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine emerges as a particularly valuable intermediate. Its strategic placement of a bromo-substituent offers a versatile handle for a range of cross-coupling reactions, while the methoxy- and amino- functionalities provide opportunities for further derivatization and modulation of physicochemical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, with a particular focus on its potential role in the development of potent inhibitors for inflammatory pathways. Diarylmethylamines are of significant interest due to their prevalence in pharmaceutical chemistry, and as a result, new methods for their synthesis are in high demand[1].

Core Synthesis of the Intermediate: A Reductive Amination Approach

The most common and efficient method for the synthesis of this compound is through the reductive amination of the corresponding benzophenone precursor. This two-step, one-pot reaction is widely employed in pharmaceutical manufacturing due to its operational simplicity and generally high yields[2][3][4].

Reaction Rationale and Mechanistic Insight

The synthesis commences with the condensation of 4-bromo-4'-methoxybenzophenone with an ammonia source to form an intermediate imine. This is followed by an in-situ reduction of the imine to the desired primary amine. The choice of reducing agent is critical to the success of this reaction, with sodium borohydride being a common and cost-effective option. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which participates in the reduction step.

Experimental Workflow: Synthesis of this compound

start Start Materials: 4-bromo-4'-methoxybenzophenone, Ammonium Acetate, Methanol dissolve Dissolve ketone and ammonium acetate in methanol start->dissolve reflux Reflux to form imine intermediate dissolve->reflux cool Cool to 0-5°C reflux->cool reduce Portion-wise addition of Sodium Borohydride cool->reduce stir Stir at room temperature reduce->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Sodium Sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product intermediate This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) intermediate->suzuki coupled_product Coupled Diarylmethylamine suzuki->coupled_product alkylation N-Alkylation (Alkyl halide, base) coupled_product->alkylation final_product Potential LTA4H Inhibitor alkylation->final_product

Sources

Application Notes and Protocols: Screening of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Fungal Pathogens with Novel Benzhydrylamine Scaffolds

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Aspergillus fumigatus, and non-albicans Candida species are significant causes of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority.

Benzhydrylamine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Their structural motif, characterized by two phenyl rings attached to a central aminomethine core, provides a versatile scaffold for chemical modification to optimize pharmacological properties. The presence of a 4-bromophenyl group can enhance lipophilicity and potentially improve membrane permeability, while the 4-methoxyphenyl moiety can influence metabolic stability and receptor interactions. This application note details a comprehensive workflow for the synthesis and screening of a library of 1-(4-bromophenyl)-1-(4-methoxyphenyl)methylamine derivatives to identify lead candidates for antifungal drug development. We will provide detailed protocols for chemical synthesis, in vitro antifungal susceptibility testing, and cytotoxicity evaluation, underpinned by the scientific principles guiding each experimental step.

I. Synthesis and Characterization of this compound Derivatives

The synthetic strategy for the target compounds involves a two-step process: the formation of a Schiff base (imine) intermediate followed by its reduction to the corresponding amine. Subsequent N-alkylation or N-acylation can be performed to generate a diverse library of derivatives.

Protocol 1: Synthesis of (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine (Imine Intermediate)

This protocol is adapted from established procedures for imine synthesis through the condensation of an aldehyde and a primary amine.[1]

Rationale: The formation of the imine C=N double bond is a reversible reaction. The removal of water and the use of a mild acid catalyst drive the equilibrium towards the product.

Materials:

  • 4-Bromobenzaldehyde

  • p-Anisidine (4-methoxyaniline)

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.74 mmol of 4-bromobenzaldehyde and 1.74 mmol of p-anisidine in 20 mL of absolute ethanol.

  • Add 5-6 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Reduction of the Imine to this compound (Parent Amine)

Rationale: The imine is reduced to a secondary amine using a hydride-donating reagent. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Materials:

  • (E)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the imine intermediate in methanol in a round-bottom flask at room temperature.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be done carefully to control the effervescence.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting imine is completely consumed.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Confirm the structure and purity of the product using appropriate spectroscopic techniques.

Protocol 3: Synthesis of N-Substituted Derivatives

Rationale: The secondary amine of the parent compound can be further functionalized through N-alkylation or N-acylation to explore the structure-activity relationship (SAR).

  • N-Alkylation: React the parent amine with an appropriate alkyl halide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., acetonitrile).

  • N-Acylation: React the parent amine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).

Purification of the derivatives is typically achieved through column chromatography.

II. In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Protocol 4: Broth Microdilution Assay for Antifungal Susceptibility

Rationale: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a standardized and widely accepted method for antifungal susceptibility testing.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and a positive control (e.g., fluconazole) in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and the positive control in RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.

III. Cytotoxicity Assessment

To evaluate the selectivity of the compounds for fungal cells over mammalian cells, an in vitro cytotoxicity assay is performed. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol 5: MTT Cytotoxicity Assay

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293, a non-cancerous human embryonic kidney cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Data Presentation and Interpretation

The results of the antifungal and cytotoxicity screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antifungal Activity (MIC₅₀, µg/mL) and Cytotoxicity (IC₅₀, µg/mL) of this compound Derivatives
CompoundR-groupC. albicans MIC₅₀C. glabrata MIC₅₀A. fumigatus MIC₅₀HEK293 IC₅₀Selectivity Index (SI)
Parent Amine -H1632>64>128>8
Derivative 1 -CH₃81632>128>16
Derivative 2 -CH₂CH₃481610025
Derivative 3 -COCH₃3264>64>128>4
Fluconazole N/A116N/A>256>256

Note: The data presented in this table is representative and for illustrative purposes only.

Selectivity Index (SI): Calculated as IC₅₀ (HEK293) / MIC₅₀ (C. albicans). A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.

V. Structure-Activity Relationship (SAR) and Mechanistic Insights

The benzhydrylamine scaffold offers multiple points for chemical modification to explore SAR.

Caption: Structure-Activity Relationship (SAR) Hypotheses.

Discussion of SAR:

  • N-Substitution: The nature of the substituent on the amine nitrogen is critical for antifungal activity. Small alkyl groups (e.g., methyl, ethyl) appear to enhance potency compared to the unsubstituted parent amine. Acylation of the nitrogen may decrease activity, possibly due to reduced basicity.

  • Aromatic Rings: The 4-bromophenyl and 4-methoxyphenyl rings are likely involved in hydrophobic interactions with the fungal target. Modifications to these rings could further optimize activity.

Proposed Mechanism of Action: Many antifungal agents that are structurally related to benzylamines and benzhydrylamines target the fungal cell membrane by inhibiting ergosterol biosynthesis.[4] It is hypothesized that the this compound derivatives may also interfere with this pathway, leading to membrane disruption and fungal cell death. Further mechanistic studies, such as sterol quantification assays, would be required to confirm this hypothesis.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Antifungal_Screening In Vitro Antifungal Screening (Broth Microdilution) Purification->Antifungal_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity_Assay SAR_Analysis SAR Analysis & Lead Identification Antifungal_Screening->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Mechanistic_Studies Mechanistic Studies SAR_Analysis->Mechanistic_Studies

Caption: Experimental Workflow for Antifungal Screening.

VI. Conclusion

The systematic screening of this compound derivatives provides a robust framework for the identification of novel antifungal lead compounds. The detailed protocols outlined in this application note offer a comprehensive guide for researchers in the field of antifungal drug discovery. By integrating chemical synthesis, in vitro biological evaluation, and SAR analysis, this workflow facilitates the efficient progression of promising candidates towards further preclinical development.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Galeane, A., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953. [Link]

  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Zarei, M., et al. (2014). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research : IJPR, 13(4), 1339–1347. [Link]

  • Patel, R. V., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules (Basel, Switzerland), 24(1), 169. [Link]

Sources

High-Throughput Screening of Bromophenyl Compounds for Anticancer Activity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Bromophenyl Moieties in Oncology

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with potent and selective anticancer activity is relentless. Among these, bromophenyl compounds, a diverse class of molecules characterized by the presence of one or more bromine atoms attached to a phenyl ring, have emerged as a particularly promising area of investigation.[1][2][3] These compounds are not only prevalent in marine natural products known for their bioactivity but are also synthetically accessible, allowing for extensive structure-activity relationship (SAR) studies.[2][4][5] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can facilitate unique intermolecular interactions, such as halogen bonding, which can enhance binding affinity to therapeutic targets.[6][7]

Numerous studies have demonstrated the potent cytotoxic effects of various bromophenyl derivatives against a wide array of cancer cell lines.[8][9][10] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis via the generation of reactive oxygen species (ROS) to the inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival.[2][11][12][13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of bromophenyl compound libraries to identify and characterize novel anticancer agents. We will delve into the underlying principles of robust assay design, provide detailed, field-proven protocols for both colorimetric and fluorescence-based cytotoxicity assays, and discuss the critical aspects of data analysis and interpretation.

The Scientific Rationale: Why High-Throughput Screening of Bromophenyls?

The rationale for employing HTS to explore bromophenyl compound libraries for anticancer activity is rooted in several key scientific principles:

  • Chemical Diversity and Tractability: The bromophenyl scaffold is highly versatile, allowing for the creation of large and diverse chemical libraries through combinatorial chemistry. This diversity increases the probability of identifying "hit" compounds with novel mechanisms of action.

  • Prevalence in Bioactive Natural Products: A significant number of marine-derived natural products with demonstrated anticancer properties contain bromophenyl moieties, suggesting an evolutionary selection for this structural feature in biologically active molecules.[4][5][15][16]

  • Mechanistic Versatility: As a class, bromophenyl compounds have been shown to target multiple pathways implicated in cancer, including inducing oxidative stress, modulating key signaling cascades like MAPK and PI3K/Akt, and inhibiting critical enzymes.[2][11][12] This pleiotropic activity can be advantageous in overcoming drug resistance.

  • The "Heavy Atom" Effect and Halogen Bonding: The presence of the relatively large and polarizable bromine atom can lead to the "heavy atom effect," which can be exploited in certain therapeutic modalities. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the specific and high-affinity binding of a ligand to its biological target.[6][7]

This guide will equip you with the necessary tools and knowledge to effectively screen these promising compounds and unlock their therapeutic potential.

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for assessing the anticancer activity of a bromophenyl compound library is a multi-step process designed for efficiency, reproducibility, and the generation of high-quality, actionable data.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_assay Phase 3: Assay & Detection cluster_analysis Phase 4: Data Analysis & Follow-up Compound_Library Compound Library Preparation (Plate Mapping, Dilution Series) Cell_Seeding Cell Seeding in Microplates (e.g., 96- or 384-well) Compound_Library->Cell_Seeding Cell_Culture Cancer Cell Line Culture (Selection & Expansion) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Automated Dispensing) Cell_Seeding->Compound_Treatment Incubation Incubation (Defined Time Period, e.g., 48-72h) Compound_Treatment->Incubation Assay_Reagent Addition of Viability Reagent (e.g., MTT, Resazurin) Incubation->Assay_Reagent Signal_Development Signal Development (Incubation) Assay_Reagent->Signal_Development Data_Acquisition Data Acquisition (Microplate Reader) Signal_Development->Data_Acquisition Data_Normalization Data Normalization & QC (Z'-factor, % Inhibition) Data_Acquisition->Data_Normalization Dose_Response Dose-Response Curve Fitting (IC50 Determination) Data_Normalization->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Mechanism_Studies Mechanism of Action Studies Hit_Confirmation->Mechanism_Studies

Caption: High-Throughput Screening (HTS) Workflow for Anticancer Compound Evaluation.

Detailed Protocols

Protocol 1: MTT Colorimetric Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., from the NCI-60 panel)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (empirically determined for each cell line to ensure exponential growth throughout the assay).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of the bromophenyl compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO in medium) and untreated control wells.

    • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following treatment, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Resazurin Fluorescence-Based Assay for Cytotoxicity

The resazurin assay is a sensitive, fluorescence-based alternative for measuring cell viability. In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin. This assay is compatible with HTS and offers a good signal-to-noise ratio.

Materials:

  • Cancer cell lines and culture reagents (as in Protocol 1)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Opaque-walled 96-well or 384-well sterile microplates

  • Multichannel pipette and/or automated liquid handler

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates to minimize background fluorescence.

  • Resazurin Assay:

    • After the compound treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

Data Analysis and Interpretation: Ensuring Trustworthiness

Robust data analysis is paramount in HTS to confidently identify true "hits" while minimizing false positives and negatives.[17][18][19][20][21]

1. Quality Control:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

2. Data Normalization:

  • The raw data from the plate reader should be normalized to the controls on each plate to account for inter-plate variability. The percentage of cell inhibition is a common metric, calculated as: % Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Signal) / (Positive_Control_Signal - Negative_Control_Signal))

3. Dose-Response Analysis:

  • For compounds identified as "hits" in the primary screen, a dose-response analysis is performed. The normalized data is plotted against the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is typically fitted to the data to determine the IC50 value , which is the concentration of the compound that inhibits 50% of the cancer cell viability.

Table 1: Hypothetical HTS Data for Selected Bromophenyl Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)
BPC-001A549 (Lung)MTT7.2
BPC-002MCF-7 (Breast)Resazurin2.5
BPC-003HCT116 (Colon)MTT> 50
BPC-004A549 (Lung)Resazurin15.8
BPC-005MCF-7 (Breast)MTT0.9

Postulated Mechanism of Action: ROS-Mediated Apoptosis

A frequently observed mechanism of action for anticancer bromophenyl compounds is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][22][23][24][25] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-inducing agents.

ROS_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Bromophenyl Bromophenyl Compound ROS Increased Intracellular ROS Bromophenyl->ROS Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) ROS->Bcl2 Mito_Dysfunction Mitochondrial Dysfunction Bcl2->Mito_Dysfunction Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Postulated ROS-Mediated Intrinsic Apoptosis Pathway for Bromophenyl Compounds.

This proposed pathway suggests that the bromophenyl compound enters the cancer cell and elevates intracellular ROS levels. This oxidative stress leads to the modulation of Bcl-2 family proteins, causing mitochondrial dysfunction and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, ultimately leading to programmed cell death.

Conclusion and Future Directions

The high-throughput screening of bromophenyl compound libraries represents a promising strategy in the quest for novel anticancer therapeutics. The protocols and methodologies outlined in this application note provide a robust framework for the identification and initial characterization of potent and selective cytotoxic agents. By integrating sound scientific principles with meticulous experimental execution and rigorous data analysis, researchers can effectively navigate the complexities of HTS and uncover promising lead compounds. Future work should focus on elucidating the precise molecular targets of identified hits and evaluating their efficacy and safety in more complex in vitro models, such as 3D spheroids, and ultimately in preclinical in vivo studies.

References

  • Reactive oxygen species in cancer: Current findings and future directions. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Mechanisms of ROS-mediated cancer cell death. Elevated levels of ROS... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • A fluorescence-based rapid screening assay for cytotoxic compounds. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

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  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of diarylmethylamines, a crucial scaffold in many pharmaceutical compounds. We will delve into the optimization of reaction conditions, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols to ensure reproducible and high-yield synthesis. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Reaction Overview: Reductive Amination

The most common and efficient method for synthesizing this compound is a one-pot reductive amination. This process involves the condensation of 4-bromobenzaldehyde and 4-methoxyaniline to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.

Figure 1: Overall Reaction Scheme

Reaction_Scheme 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine_Intermediate + 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline Final_Product This compound Imine_Intermediate->Final_Product + [Reducing Agent] Reducing_Agent [Reducing Agent]

Caption: One-pot synthesis via imine formation and subsequent reduction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this reductive amination can typically be traced back to three main areas: inefficient imine formation, incomplete reduction, or product degradation.

  • Inefficient Imine Formation: The condensation of the aldehyde and aniline to form the imine is a reversible equilibrium reaction.[1] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary, if you suspect poor imine formation, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent.[2]

  • Incomplete Reduction: The choice and amount of reducing agent are critical. A weak reducing agent or an insufficient molar equivalent may not fully convert the imine to the final amine product.

    • Solution: Sodium borohydride (NaBH₄) is a cost-effective and generally effective reducing agent for this transformation.[3] Ensure you are using at least a stoichiometric equivalent, and for sluggish reactions, a slight excess (1.1-1.5 equivalents) can be beneficial. Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and are particularly effective, though they are more expensive.[4]

  • Product Degradation: Although the target molecule is relatively stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to degradation.

    • Solution: Ensure that the workup procedure is performed promptly and that the pH is carefully controlled. Neutralize the reaction mixture carefully and avoid excessive exposure to strong acids or bases.

Question 2: I'm observing a significant amount of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of 4-bromobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it has a chance to form the imine. This is a common issue when using a strong reducing agent like sodium borohydride in a one-pot synthesis.[5]

  • Underlying Cause: Sodium borohydride can reduce both aldehydes and imines.[6] If the rate of aldehyde reduction is competitive with the rate of imine formation, you will inevitably form the corresponding alcohol.

  • Solutions:

    • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. You can stir the 4-bromobenzaldehyde and 4-methoxyaniline in a suitable solvent (like methanol or ethanol) for a period (e.g., 1-2 hours) before introducing the sodium borohydride.[7]

    • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known to be more selective for the reduction of imines and protonated imines (iminium ions) over aldehydes and ketones.[8] This makes it an excellent choice for one-pot reductive aminations to minimize alcohol byproduct formation.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can accelerate imine formation without significantly promoting aldehyde reduction.[9] A catalytic amount of acetic acid can be beneficial, especially when using a selective reducing agent like NaBH(OAc)₃.

Question 3: My final product is difficult to purify. I'm seeing multiple spots on my TLC plate, and column chromatography is not giving a clean separation.

Answer: Purification of amines can be challenging due to their basic nature, which can cause tailing on silica gel columns.[5][7] The presence of unreacted starting materials and byproducts further complicates the process.

  • Problem Diagnosis:

    • Unreacted Aldehyde: If you see a spot corresponding to 4-bromobenzaldehyde, it suggests incomplete imine formation or that the aldehyde was not fully consumed.

    • Unreacted Aniline: A spot for 4-methoxyaniline indicates an incomplete reaction.

    • Imine Intermediate: The intermediate imine may persist if the reduction was not complete.

    • Over-alkylation: While less common with secondary amine formation, there is a possibility of the product reacting with another molecule of the aldehyde to form a tertiary amine.[5]

  • Purification Solutions:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The desired amine product will be protonated and move to the aqueous layer. The neutral byproducts (like 4-bromobenzyl alcohol) and unreacted aldehyde will remain in the organic layer. Then, basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This will significantly purify your product before chromatography.

    • Modified Column Chromatography: To prevent tailing on a silica gel column, you can add a small amount of a basic modifier to your eluent system.[7] A common practice is to add 0.5-1% triethylamine to the mobile phase (e.g., a hexane/ethyl acetate mixture). Alternatively, using a more basic stationary phase like alumina can be effective for purifying amines.[10]

    • Crystallization: If the product is a solid, recrystallization is an excellent purification method. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) and then allowing it to cool slowly to form crystals.[11]

Question 4: I am concerned about the potential for de-bromination of my product under the reaction conditions. Is this a valid concern?

Answer: Yes, this is a valid concern, particularly when using stronger reducing agents or catalytic hydrogenation.

  • Chemoselectivity: The goal is to selectively reduce the C=N bond of the imine without affecting the C-Br bond. While sodium borohydride and sodium triacetoxyborohydride are generally chemoselective for this, harsh conditions or more powerful reducing systems can lead to hydrodehalogenation.[12]

  • Mitigation Strategies:

    • Avoid Catalytic Hydrogenation: Methods like using H₂ with a Palladium catalyst (H₂/Pd) are highly effective for reductive amination but also notorious for causing de-bromination. It is best to avoid these conditions for this specific synthesis.[6]

    • Controlled Conditions: When using NaBH₄, add it portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to avoid excessive reactivity that might lead to side reactions.

    • Milder Reagents: NaBH(OAc)₃ is generally considered very safe in this regard and is an excellent choice to preserve the bromo-substituent.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: Methanol and ethanol are excellent choices, especially when using sodium borohydride, as they readily dissolve the starting materials and the reducing agent.[3] For sodium triacetoxyborohydride, which is water-sensitive, anhydrous solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[1]

Q: Do I need to run the reaction under an inert atmosphere? A: While not strictly necessary for reductive aminations with borohydride reagents, it is good laboratory practice to run the reaction under a nitrogen or argon atmosphere, especially if you are using anhydrous solvents, to prevent the introduction of moisture which can deactivate the reducing agent.

Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is the most convenient method. You can monitor the disappearance of the 4-bromobenzaldehyde spot and the appearance of the product spot. It is helpful to run lanes with your starting materials as standards. The imine intermediate will also be visible on the TLC plate.

Q: What is the expected yield for this reaction? A: With optimized conditions, you can expect yields in the range of 80-95%. A study on a similar reaction between 4-bromobenzaldehyde and 4-methoxyaniline using NaBH₄ in THF with a cation exchange resin reported a yield of 88%.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Borohydride

This protocol is a cost-effective method that relies on a stepwise addition in a one-pot setup to maximize yield.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq).

    • Add methanol (5-10 mL per mmol of aldehyde) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or by recrystallization from a suitable solvent like ethanol.

Figure 2: Workflow for NaBH₄ Protocol

NaBH4_Workflow A 1. Mix Aldehyde & Aniline in MeOH B 2. Stir at RT for 1-2h (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH4 portion-wise C->D E 5. Stir at RT for 2-3h D->E F 6. Quench with Water E->F G 7. Evaporate MeOH F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify (Column or Crystallization) I->J

Caption: Step-by-step workflow for the synthesis using sodium borohydride.

Data Summary

The choice of reducing agent and solvent can significantly impact the reaction outcome. The following table summarizes typical conditions and expected outcomes for the synthesis of diarylmethylamines.

AldehydeAmineReducing AgentSolventTime (min)Yield (%)Reference
4-Bromobenzaldehyde4-MethoxyanilineNaBH₄ / DOWEXTHF4088[3]
BenzaldehydeAnilineNaBH₄ / DOWEXTHF2091[3]
Aromatic AldehydesAromatic AminesNaBH(OAc)₃DCE18h (typical)High[8]
Aromatic AldehydesAromatic AminesNaCNBH₃MeOHVariableHigh[4]

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The process involves two main stages:

  • Imine Formation: This is an acid-catalyzed nucleophilic addition-elimination reaction. The amine nitrogen attacks the carbonyl carbon, forming a carbinolamine intermediate. Protonation of the hydroxyl group allows for the elimination of water, forming a resonance-stabilized iminium ion, which is then deprotonated to the neutral imine.[9][13] The equilibrium favors the imine if water is removed or in non-aqueous solvents.[1]

  • Imine Reduction: The hydride from the borohydride reagent attacks the electrophilic carbon of the C=N bond of the imine (or the protonated iminium ion, which is even more electrophilic), reducing it to the secondary amine.[4]

Figure 3: Simplified Mechanism

Mechanism Start Aldehyde + Amine Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Imine Imine Carbinolamine->Imine - H2O Product Amine Product Imine->Product + [H-] (Reduction)

Caption: Key stages of the reductive amination mechanism.

References

  • Setamdideh, D., & Khorshidi, H. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 23-28. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • ResearchGate. (2021). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Available at: [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Imine formation. Available at: [Link]

  • ResearchGate. (2021). The synthesis of chiral diarylamines via asymmetric reductive amination. Available at: [Link]

  • ResearchGate. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of Chiral Diarylmethylamines and Sterically Hindered Amines. Available at: [Link]

  • Kaushik, N. K., et al. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 8(52), 29625-29651. Available at: [Link]

  • Zhang, X., et al. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 3(20), 3245-3248. Available at: [Link]

  • Hania, M. M. (2011). Synthesis of Some Imines and Investigation of their Biological Activity. Journal of Al-Nahrain University, 14(2), 629-634. Available at: [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

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Technical Support Center: Synthesis of Diarylmethylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylmethylamines are a critical structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and scalability. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of diarylmethylamine synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to diarylmethylamines?

The most prevalent method for synthesizing diarylmethylamines is the reductive amination of diaryl ketones or aldehydes.[4][5] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5] Other notable methods include the palladium-catalyzed arylation of imines and the addition of organometallic reagents to imines.[1][6][7]

Q2: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical for the success of a reductive amination.[8] A mild and selective reducing agent is often preferred to prevent the premature reduction of the starting carbonyl compound.[8]

Reducing AgentAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines, and compatible with a wide range of solvents.[8]Can be slow, and the reaction may require acidic catalysis.
Sodium cyanoborohydride (NaBH₃CN) Selective for imines under acidic conditions.[9]Highly toxic and requires careful handling.[8]
Sodium borohydride (NaBH₄) Inexpensive and readily available.[9]Less selective; can reduce the starting aldehyde or ketone.[8][9]
Q3: What are the key reaction parameters to control for optimal yield and purity?

Several factors can significantly impact the outcome of your diarylmethylamine synthesis:

  • Stoichiometry: Precise control of the reactant ratios is crucial. A slight excess of the amine can sometimes be used to drive the imine formation to completion.[8]

  • Temperature: Most reductive aminations are performed at room temperature. However, gentle heating may be necessary for sluggish reactions, while cooling may be required to control exothermic reactions.[10]

  • Solvent: The solvent must be compatible with all reactants and the reducing agent.[11] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used.[8]

  • pH: For reductive aminations, mildly acidic conditions (often achieved with a catalytic amount of acetic acid) can accelerate imine formation.[8]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., ninhydrin for primary and secondary amines) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and identify any byproducts.

Q5: What are the best methods for purifying diarylmethylamines?

The choice of purification method depends on the properties of the product and the impurities present.[12] Common techniques include:

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then partitions into the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.[13]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired amine from closely related impurities. A solvent system of appropriate polarity is chosen to achieve good separation.

  • Crystallization/Recrystallization: If the diarylmethylamine is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity.[14]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine may not favor the imine.[8]

  • Decomposition of Starting Materials: One or more of the starting materials may be unstable under the reaction conditions.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

Solutions:

  • Promote Imine Formation:

    • Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium towards the imine.[8]

    • Use a catalytic amount of acetic acid to facilitate imine formation.[8][10]

  • Ensure Reagent Quality: Use fresh or purified starting materials.

  • Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent and ensure it is handled under an inert atmosphere if it is air- or moisture-sensitive.

Problem 2: Significant Byproduct Formation

Possible Causes:

  • Reduction of the Carbonyl Starting Material: The reducing agent may be too strong and is reducing the aldehyde or ketone before it can form the imine.[8]

  • Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.[8]

  • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

Solutions:

  • Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

  • Control Stoichiometry: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine to minimize over-alkylation.[8]

  • Stepwise Procedure: First, allow the imine to form completely (monitor by TLC or NMR) before adding the reducing agent.[8]

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Emulsion Formation During Extraction: Emulsions can form during acid-base extraction, making phase separation difficult.

  • Product is Water-Soluble: The protonated amine salt may have significant solubility in the organic layer, or the free amine may have some water solubility.

  • Co-elution of Impurities in Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.

Solutions:

  • Break Emulsions: Add brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite to break emulsions.

  • Improve Extraction Efficiency: Perform multiple extractions with smaller volumes of solvent. "Salting out" by adding a salt to the aqueous layer can decrease the solubility of the amine and drive it into the organic layer.

  • Optimize Chromatography:

    • Try different solvent systems.

    • Use a different stationary phase (e.g., alumina).

    • Consider derivatizing the amine (e.g., as a carbamate) to alter its polarity for easier separation, followed by a deprotection step.[13]

Experimental Protocols & Visualizations

General Protocol for Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of the diaryl ketone (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M), add the amine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[8]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature at room temperature.[8]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, crystallization, or acid-base extraction as needed.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification start Diaryl Ketone + Amine in Solvent imine_formation Imine Formation (cat. Acetic Acid) start->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant stir Stir at RT (2-24h) add_reductant->stir quench Quench (NaHCO₃) stir->quench extract Extraction quench->extract purify Purification extract->purify product Pure Diarylmethylamine purify->product

Caption: General workflow for diarylmethylamine synthesis via reductive amination.

G cluster_check Initial Checks cluster_imine Imine Formation Issues cluster_reduction Reduction Issues start Low Yield Observed check_sm Starting Materials Consumed? (TLC/LC-MS) start->check_sm check_reductant Reducing Agent Active? check_sm->check_reductant Yes add_acid Add Catalytic Acid (e.g., AcOH) check_sm->add_acid No increase_reductant Increase Equivalents of Reductant check_reductant->increase_reductant Yes add_drying Add Dehydrating Agent (e.g., MgSO₄) add_acid->add_drying preform_imine Pre-form Imine Before Reduction add_drying->preform_imine end Re-run Optimized Reaction preform_imine->end change_reductant Switch to a Different Reductant increase_reductant->change_reductant increase_temp Increase Reaction Temperature change_reductant->increase_temp increase_temp->end

Caption: Troubleshooting decision tree for low yield in diarylmethylamine synthesis.

References

  • Organic Chemistry Portal. (n.d.). Diarylmethylamine synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Chiral Diarylmethylamines by Cobalt‐Catalyzed Enantioselective C‐H Alkoxylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • Chu Lab @ Tsinghua University. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • PubMed. (2023). Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • ResearchGate. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. Retrieved from [Link]

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Technical Support Center: Challenges in the Purification of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the column chromatography purification of this and structurally similar diarylmethylamines. Our goal is to provide practical, experience-driven solutions to enhance the purity, yield, and efficiency of your separations.

Introduction

This compound is a chiral amine that serves as a valuable building block in medicinal chemistry and materials science. However, its purification by conventional silica gel column chromatography is often fraught with difficulties. The basic nature of the primary amine, coupled with the polarity of the molecule, can lead to a host of issues including peak tailing, poor resolution from impurities, and on-column degradation. This guide will address these challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is streaking severely and tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?

A1: Understanding the Root Cause: The primary amine in your compound is basic, while the surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). This acid-base interaction leads to strong, often irreversible, adsorption of your amine onto the stationary phase. The result is significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band. This not only reduces resolution but can also lead to lower recovery.[1][2][3]

Troubleshooting Strategies:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a volatile organic base to your mobile phase.[1][3][4] This base will "compete" with your amine for the acidic sites on the silica gel, effectively neutralizing them and allowing your compound to elute more symmetrically.

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your eluent system is sufficient.[1]

    • Ammonia in Methanol: For more polar amines, a solution of 1-2% ammonium hydroxide in methanol can be used as a polar modifier in your eluent.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[1][2]

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Basic alumina is generally preferred for amines.[1]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to improved peak shape.[3][5]

    • Deactivated Silica Gel: You can prepare this in your lab by washing standard silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by washing with the pure non-polar solvent to remove excess base.[1]

Q2: I'm observing a new, more polar spot on my TLC plate after running the column, suggesting my compound is degrading. What's happening?

A2: On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, particularly benzylic amines which can be susceptible to oxidation or rearrangement.[6] Prolonged exposure to the silica surface can exacerbate this issue.

Preventative Measures:

  • Minimize Residence Time: Run your column as quickly as possible without sacrificing separation. A well-packed column with an optimal flow rate is key.[6][7]

  • Deactivate the Silica: As mentioned in A1, using a base-washed silica gel can mitigate acid-catalyzed degradation.[1]

  • Use a Less Acidic Stationary Phase: Neutral alumina or florisil can be viable alternatives for acid-sensitive compounds.[8]

  • Check for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound is likely unstable on silica.[6]

Q3: I can't seem to separate my desired product from a closely-eluting impurity. How can I improve the resolution?

A3: Optimizing Selectivity: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Strategies for Improved Resolution:

  • Solvent System Optimization:

    • Fine-Tune Polarity: Experiment with small, incremental changes in your eluent composition. Sometimes a 1-2% change in the polar solvent can make a significant difference.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, consider alternatives like dichloromethane/methanol or toluene/acetone. The different solvent properties can alter the selectivity.[3]

  • Column Parameters:

    • Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, which can improve resolution.[7][9]

    • Smaller Particle Size: Using silica gel with a smaller particle size increases the surface area and can lead to sharper peaks and better separation.[7][10]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to separate closely eluting compounds.[1][10]

Q4: My compound is very polar and won't elute from the column, even with a high percentage of polar solvent. What are my options?

A4: Addressing Strong Retention: When a compound is highly polar, its interaction with the silica gel can be so strong that it becomes difficult to elute.

Solutions for Highly Retained Compounds:

  • Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][11] Polar compounds will elute earlier in reversed-phase chromatography.

  • Ion-Exchange Chromatography: Since your compound is an amine, it can be protonated to form a cation. Cation-exchange chromatography can be a powerful tool for purification.

  • Supercritical Fluid Chromatography (SFC): For chiral separations of primary amines, SFC with a crown ether-derived chiral stationary phase has shown excellent results.[12]

Experimental Protocols

Protocol 1: Standard Column Chromatography with Base Additive
  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibration: Run several column volumes of your mobile phase (e.g., 95:5 hexane:ethyl acetate + 0.5% triethylamine) through the column until the baseline is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading onto a small amount of silica gel is recommended.[13]

  • Elution: Begin eluting with your mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using Basic Alumina
  • Stationary Phase Selection: Choose activated, basic alumina (Brockmann I).

  • Column Packing: Dry-pack the column with alumina, tapping the side to ensure even packing.

  • Equilibration: Wet the column with your non-polar solvent and then equilibrate with your chosen mobile phase. Note that solvent systems may differ from those used with silica.

  • Sample Loading and Elution: Proceed as with the silica gel protocol.

Data Presentation

Problem Potential Cause Recommended Solution(s) Success Indicator
Peak TailingAcid-base interaction with silicaAdd 0.1-1% TEA to eluent; Use basic alumina or amine-functionalized silica.[1][3]Symmetrical peak shape on chromatogram.
On-Column DegradationAcid-catalyzed decompositionUse deactivated silica or a neutral stationary phase; Minimize run time.[1][6]No new, more polar spots on TLC of collected fractions.
Poor ResolutionInsufficient selectivityOptimize solvent system; Use a longer column or smaller particle size silica; Employ gradient elution.[7][9][10]Baseline separation of product and impurity peaks.
Compound Stuck on ColumnStrong polar interactionsSwitch to reversed-phase chromatography; Consider ion-exchange chromatography.[3]Elution of the compound from the column.

Visualization

Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow Start Start Purification Tailing Observe Peak Tailing? Start->Tailing Degradation Compound Degrading? Tailing->Degradation No Add_Base Add Base (e.g., TEA) to Mobile Phase Tailing->Add_Base Yes Resolution Poor Resolution? Degradation->Resolution No Deactivate_Silica Deactivate Silica Gel Degradation->Deactivate_Silica Yes Retention Compound Retained? Resolution->Retention No Optimize_Solvent Optimize Solvent System / Gradient Resolution->Optimize_Solvent Yes Reversed_Phase Switch to Reversed-Phase Retention->Reversed_Phase Yes Success Successful Purification Retention->Success No Add_Base->Degradation Change_Stationary Use Alternative Stationary Phase (Alumina, NH2-Silica) Change_Stationary->Degradation Deactivate_Silica->Resolution Change_Column_Params Adjust Column Length / Particle Size Optimize_Solvent->Change_Column_Params Change_Column_Params->Retention Reversed_Phase->Success

Caption: A decision-making workflow for troubleshooting common issues in the column chromatography of basic amines.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Benchchem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Structure Elucidation of (4-(Bromomethyl)phenyl)methanamine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation?
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Chemistry For Everyone. (2025, March 10). How To Make Column Chromatography More Efficient?
  • Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • PubChem. (n.d.). This compound.
  • Chromatography Online. (2022, September 15). How Do You Improve Separation in Column Chromatography?
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.

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Side-product formation in the reductive amination of benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the reductive amination of benzophenones, and what causes them?

A1: The reductive amination of benzophenones can be accompanied by the formation of several side-products. Understanding their origins is key to minimizing their formation.

  • Over-alkylation: The desired secondary amine product can react with another molecule of benzophenone to form a tertiary amine. This is more likely to occur if the product amine is more nucleophilic than the starting amine.[1][2]

  • Reduction of Benzophenone: The reducing agent can directly reduce the benzophenone starting material to diphenylmethanol.[3][4][5][6][7] This is a significant issue with less selective reducing agents like sodium borohydride, especially if imine formation is slow.[1][8][9][10]

  • Hydrolysis of the Imine Intermediate: The intermediate imine can hydrolyze back to benzophenone and the amine, particularly in the presence of excess water.[11][12][13] Benzophenone imines are generally more stable towards hydrolysis than aliphatic imines.[14]

  • Aldol-type Condensation: While less common with ketones like benzophenone, side reactions involving the enolate of the ketone can occur under certain basic conditions.

Q2: How does pH affect the reaction and the formation of side-products?

A2: The pH of the reaction medium is a critical parameter.[11] Imine formation is typically favored under slightly acidic conditions (pH 4-6) which facilitate the dehydration step.[1][15] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[1][11] If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack, and the rate of imine formation slows down.[11] The choice of reducing agent is also linked to pH. For instance, sodium cyanoborohydride (NaBH3CN) is effective at a pH where iminium ion reduction is favored over ketone reduction.[1][15][16][17]

Q3: Which reducing agent is best for the reductive amination of benzophenones?

A3: The choice of reducing agent is crucial for a successful reaction.

  • Sodium Borohydride (NaBH4): While readily available and inexpensive, NaBH4 can reduce both the benzophenone and the imine intermediate.[8][9] To minimize the reduction of the starting ketone, it is often added after allowing sufficient time for imine formation.[8][14]

  • Sodium Cyanoborohydride (NaBH3CN): This is a milder and more selective reducing agent that is particularly effective at reducing imines and iminium ions under mildly acidic conditions, while leaving the ketone largely untouched.[1][10][16][18][19] However, it is toxic and can release hydrogen cyanide, requiring careful handling.[17][20]

  • Sodium Triacetoxyborohydride (STAB or NaBH(OAc)3): STAB is another mild and selective reducing agent that is a safer alternative to NaBH3CN.[8][16][17] It is particularly effective for less reactive ketones and amines.[8]

  • Catalytic Hydrogenation (H2/Pd, Pt, Ni): This method is also highly effective and can be very clean.[16] However, it requires specialized equipment (hydrogenator) and the catalyst can sometimes be deactivated by the amine or sulfur-containing impurities.[11][16]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low yield of the desired secondary amine and a significant amount of unreacted benzophenone.

Q: My reaction is not going to completion, and I'm recovering a lot of my starting benzophenone. What could be the issue?

A: This problem often points to inefficient imine formation.

Possible Causes & Solutions:

  • Suboptimal pH: The pH may not be in the ideal range for imine formation (typically 4-6).

    • Troubleshooting Protocol: Monitor the pH of your reaction mixture. If it's too high or too low, adjust it by adding a small amount of a suitable acid (e.g., acetic acid) or base.

  • Presence of Water: Excess water can shift the equilibrium away from the imine back to the starting materials.[11]

    • Troubleshooting Protocol: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water azeotropically.

  • Steric Hindrance: Benzophenone is a sterically hindered ketone, which can slow down the initial nucleophilic attack by the amine.

    • Troubleshooting Protocol: Increase the reaction temperature and/or reaction time to favor imine formation. The use of a Lewis acid catalyst like Ti(i-PrO)4 can also accelerate this step.[8]

Problem 2: Significant formation of diphenylmethanol.

Q: My main side-product is diphenylmethanol. How can I prevent the reduction of my starting material?

A: The formation of diphenylmethanol indicates that your reducing agent is reacting with the benzophenone before the imine is formed and reduced.

Possible Causes & Solutions:

  • Non-selective Reducing Agent: Sodium borohydride is a common culprit as it can reduce both ketones and imines.[8][9]

    • Troubleshooting Protocol: Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[1][10][16][17][19] These reagents are less reactive towards ketones at the optimal pH for imine reduction.[1]

  • Incorrect Order of Addition: If using a less selective reducing agent like NaBH4, adding it at the beginning of the reaction will lead to significant ketone reduction.

    • Troubleshooting Protocol: Employ a two-step, one-pot procedure. First, mix the benzophenone and the amine and allow sufficient time for imine formation (this can be monitored by techniques like TLC or NMR). Then, add the sodium borohydride to reduce the formed imine.[8]

Problem 3: Formation of a tertiary amine as a major side-product.

Q: I am observing a significant amount of a higher molecular weight product, which I suspect is the over-alkylated tertiary amine. How can I improve the selectivity for the secondary amine?

A: Over-alkylation occurs when the secondary amine product reacts further with benzophenone.

Possible Causes & Solutions:

  • Stoichiometry: Using an excess of benzophenone can drive the reaction towards the tertiary amine.

    • Troubleshooting Protocol: Use a slight excess of the primary amine relative to the benzophenone. This will favor the formation of the secondary amine and leave less unreacted benzophenone available for the second alkylation.

  • Reaction Conditions: Prolonged reaction times or high temperatures can sometimes promote over-alkylation.

    • Troubleshooting Protocol: Monitor the reaction progress closely and stop the reaction once the starting benzophenone has been consumed. Lowering the reaction temperature may also help, although this could slow down the initial imine formation.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a robust starting point for the reductive amination of benzophenones.

Step-by-Step Methodology:

  • To a solution of benzophenone (1.0 equiv.) and the primary amine (1.1 equiv.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 equiv.) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the typical outcomes with different reducing agents under unoptimized conditions.

Reducing AgentSelectivity for Amine vs. AlcoholRelative Reaction RateSafety Considerations
Sodium Borohydride (NaBH4) Low to ModerateFastFlammable solid, reacts with water
Sodium Cyanoborohydride (NaBH3CN) HighModerateHighly toxic, releases HCN gas with acid
Sodium Triacetoxyborohydride (STAB) HighModerate to SlowMoisture sensitive
Catalytic Hydrogenation (H2/Catalyst) Very HighVaries with catalyst and substrateRequires specialized high-pressure equipment

Section 4: Visualizing the Chemistry

Diagram 1: General Reaction Scheme and Side-Product Pathways

ReductiveAmination Benzophenone Benzophenone Imine Imine Intermediate Benzophenone->Imine + Amine - H2O Diphenylmethanol Diphenylmethanol (Reduction) Benzophenone->Diphenylmethanol + [H] (Reduction) Amine Primary Amine Amine->Imine SecondaryAmine Desired Secondary Amine Imine->SecondaryAmine + [H] (Reduction) TertiaryAmine Tertiary Amine (Over-alkylation) SecondaryAmine->TertiaryAmine + Benzophenone - H2O + [H]

Caption: Key pathways in the reductive amination of benzophenone.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Low Yield or Side-Products Observed CheckSM Major species in crude NMR/LCMS? Start->CheckSM UnreactedSM Unreacted Benzophenone CheckSM->UnreactedSM Benzophenone Alcohol Diphenylmethanol CheckSM->Alcohol Alcohol OverAlkylation Tertiary Amine CheckSM->OverAlkylation Tertiary Amine Sol_Imine Optimize Imine Formation: - Adjust pH (4-6) - Use anhydrous conditions - Increase temperature/time - Add Lewis Acid UnreactedSM->Sol_Imine Sol_Reducer Optimize Reduction: - Use selective reducing agent (STAB, NaBH3CN) - Two-step, one-pot procedure Alcohol->Sol_Reducer Sol_Stoich Optimize Stoichiometry: - Use slight excess of amine - Monitor reaction and stop at completion OverAlkylation->Sol_Stoich

Caption: A logical workflow for troubleshooting common issues.

References

  • Gribble, G. W. (2010). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-48). Elsevier. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. [Link]

  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Scribd. Reduction of Benzophenone. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

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Technical Support Center: Recrystallization of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of brominated organic compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with crystallizing these molecules. Brominated compounds, while essential intermediates, often present specific hurdles such as persistent coloration from residual bromine, unique solubility profiles, and a tendency for oiling out. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the recrystallization of brominated compounds, explaining the causality behind key experimental choices.

Q1: What is the single most important factor for a successful recrystallization?

The choice of solvent is paramount.[1] An ideal solvent for recrystallization must satisfy a specific set of criteria: the compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0 °C).[2][3] Conversely, the impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor upon filtration).[2]

Q2: How does the presence of bromine in a molecule affect solvent selection?

The carbon-bromine (C-Br) bond is polarizable, but overall, increasing the number of bromine atoms on an organic scaffold tends to decrease its polarity and reduce its solubility in polar solvents.[4] This makes non-polar to moderately polar solvents often suitable choices. For instance, while a simple aromatic ring might be soluble in ethanol, a polybrominated analogue will likely show better recrystallization behavior in solvents like hexane, toluene, or mixed systems like ethanol/water or ethyl acetate/hexane.[4][5] The principle of "like dissolves like" is a useful starting point, but for recrystallization, the key is the difference in solubility with temperature.[6][7]

Q3: My crude product has a persistent yellow or brown color. What causes this and how can I remove it?

This coloration is a hallmark of residual elemental bromine (Br₂) from the synthesis.[8][9] This impurity can sometimes interfere with crystallization and is best removed before the procedure.

  • Chemical Quenching: Before recrystallization, dissolve the crude product in a suitable organic solvent and wash it with a mild reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at quenching residual bromine.[8]

  • Activated Charcoal: If color persists after washing, it may be due to other highly conjugated impurities. These can often be removed by adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[8][10] Use charcoal sparingly, as it can adsorb your desired product, reducing the yield.[11]

Q4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[12] This technique uses two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which your compound is insoluble.[2]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent to the hot solution until a persistent cloudiness (the saturation point) is observed.[2] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12] This is a powerful technique for compounds that are either too soluble or too insoluble in common single solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing diagnostic questions and actionable solutions.

Problem 1: My compound “oils out” instead of forming crystals.

  • Symptom: Upon cooling, the compound separates from the solution as a liquid layer or oily droplets instead of solid crystals.

  • Scientific Explanation: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system.[13] The compound "melts" out of solution rather than crystallizing. This is common for compounds with low melting points or when the solution is too concentrated.[13][14]

  • Solutions:

    • Reheat and Dilute: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation concentration.[13][14]

    • Slow Down Cooling: Rapid cooling dramatically increases the chance of oiling out.[13] Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.

    • Change Solvents: Select a solvent with a lower boiling point.[2] This reduces the temperature at which the solution is saturated.

    • Induce Crystallization Early: Add a seed crystal just below the temperature where the solution becomes cloudy. This provides a template for proper crystal lattice formation.[6]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Symptom: The solution remains clear and homogeneous with no solid formation.

  • Scientific Explanation: This is typically due to one of two reasons: either too much solvent was added, and the solution is not supersaturated even at low temperatures, or the solution is supersaturated but requires a nucleation event to initiate crystallization.[13][15]

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6][7] The microscopic scratches provide a rough surface that can serve as a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[6] This provides a perfect template for further crystallization.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and attempt to cool it again.[15]

    • Try an Anti-Solvent: If working with a "good" solvent, you can carefully add a "poor" solvent (in which your compound is insoluble) dropwise until the solution becomes cloudy, then proceed with slow cooling.

Problem 3: The final product yield is very low.

  • Symptom: After filtration and drying, the mass of the recovered pure compound is significantly less than expected.

  • Scientific Explanation: While some product loss is inevitable since the compound has some finite solubility in the cold solvent, very low yields often point to procedural errors.[6][16]

  • Solutions:

    • Check Solvent Amount: Using too much solvent is the most common cause of poor recovery.[6] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[6][16]

    • Avoid Premature Crystallization: If crystals form during a hot gravity filtration, some product will be lost. Ensure the funnel and receiving flask are pre-heated and that you perform the filtration quickly.[12]

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent.[16] Using room temperature or warm solvent will redissolve a significant portion of your product.[6]

    • Check the Mother Liquor: If you still have the filtrate (mother liquor), cool it further in a salt-ice bath. If a large amount of additional solid crashes out, it confirms that your initial cooling was insufficient or your solvent choice was suboptimal.

Data Presentation & Key Parameters

Effective solvent selection requires balancing polarity, boiling point, and solubility characteristics. The following table summarizes properties of common solvents used for recrystallizing brominated organic compounds.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes & Suitability for Brominated Compounds
Hexane0.1691.89Excellent for non-polar compounds. Often used as the "poor" solvent in mixed systems with ethyl acetate or acetone.[2]
Toluene2.41112.38Good for non-polar to moderately polar aromatic compounds. Its high boiling point allows for a large solubility differential.[2]
Dichloromethane3.1409.08Its low boiling point can be a disadvantage, offering a small temperature range for recrystallization. Often used as the "good" solvent.[2]
Ethyl Acetate4.4776.02A versatile, moderately polar solvent. Works well for a range of brominated compounds. Often paired with hexane.[2]
Acetone5.15620.7A polar aprotic solvent. Good for more polar compounds. Its volatility requires care to prevent solvent evaporation.
Ethanol4.37824.5A polar protic solvent, good for compounds capable of hydrogen bonding. Often used in a mixed system with water.[17]
Methanol5.16532.7Similar to ethanol but more polar. Good dissolving power, but its low boiling point can be a limitation.
Water10.210080.1Suitable for polar, low molecular weight brominated compounds or as the anti-solvent in a mixed system with ethanol or acetone.[5]

Data compiled from various sources.[2]

Visualized Workflows

Understanding the logical flow of decisions is critical for efficient experimentation. The following diagrams illustrate key processes in recrystallization.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Define nodes start [label="Start: Crude\nBrominated Compound"]; test [label="Perform Solubility Test:\nAdd small amount of solvent\nto a few crystals"]; dissolves_cold [label="Dissolves in\nCold Solvent?", shape=diamond, style=filled, fillcolor="#FBBC05"]; insoluble_hot [label="Insoluble in\nBoiling Solvent?", shape=diamond, style=filled, fillcolor="#FBBC05"]; good_solvent [label="GOOD SOLVENT\n(Soluble Hot, Insoluble Cold)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; bad_solvent1 [label="BAD SOLVENT\n(Choose another)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bad_solvent2 [label="BAD SOLVENT\n(Choose another)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; consider_mixed [label="Consider for\nMixed-Solvent System", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges start -> test; test -> dissolves_cold; dissolves_cold -> bad_solvent1 [label=" Yes "]; dissolves_cold -> insoluble_hot [label=" No "]; insoluble_hot -> bad_solvent2 [label=" Yes "]; insoluble_hot -> good_solvent [label=" No "]; bad_solvent1 -> consider_mixed [style=dashed, label="May be 'good' solvent"]; bad_solvent2 -> consider_mixed [style=dashed, label="May be 'poor' solvent"]; } .dot Caption: Logical workflow for selecting a single recrystallization solvent.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Define nodes start [label="Hot Saturated Solution\nAllowed to Cool"]; crystals_form [label="Crystals Form?", shape=diamond, style=filled, fillcolor="#FBBC05"]; oiling_out [label="Oiling Out?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// 'No' branch induce [label="Induce Nucleation:\n1. Scratch with glass rod\n2. Add seed crystal"]; still_no [label="Still No Crystals?", shape=diamond, style=filled, fillcolor="#FBBC05"]; reduce_vol [label="Too much solvent.\nReduce volume by boiling,\nthen re-cool."];

// 'Yes' branch filter_wash [label="Collect by Filtration,\nWash with ICE-COLD solvent,\nDry."]; check_purity [label="Check Purity\n(TLC, Melting Point)"];

// 'Oiling Out' branch reheat [label="Reheat to dissolve oil.\n1. Add more solvent.\n2. Cool SLOWLY."];

// Define edges start -> crystals_form; crystals_form -> oiling_out [label=" No "]; oiling_out -> induce [label=" No "]; induce -> still_no; still_no -> reduce_vol [label=" Yes "]; still_no -> filter_wash [label=" No (Crystals Formed) "];

crystals_form -> filter_wash [label=" Yes "]; filter_wash -> check_purity;

oiling_out -> reheat [label=" Yes "]; reheat -> start [style=dashed, label="Retry Cooling"]; } .dot Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on solubility tests, choose a solvent in which your brominated compound has high solubility when hot and low solubility when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the minimum amount of solvent to create a slurry.[16]

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Do not add a large excess of solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving flask with boiling solvent to prevent premature crystallization in the funnel.[12]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[18] Slow cooling is crucial for forming large, pure crystals.[19] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal recovery.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]

  • Washing: Wash the crystals in the funnel with a small portion of ice-cold solvent to remove any adhering mother liquor.[16]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the solid to a watch glass to dry completely.[7]

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[12]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Poor Solvent: While keeping the solution hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the cloud point).[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[2]

  • Cooling, Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

References

  • Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder website.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Recrystallization. (n.d.). Retrieved from University of Missouri-St. Louis website. [Link]

  • Recrystallization. --->. (n.d.). Retrieved from California State University, Long Beach website. [Link]

  • Recrystallization | Organic Chemistry I Lab. (n.d.). Retrieved from University of Rochester website. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions | Organic chemistry homework help. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Journal of Advanced Research. [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Recrystallization. (n.d.). Retrieved from Michigan State University website. [Link]

  • Maiyam Group. (2025, December 29). Purification Organic Compounds: Crystallization & Distillation Guide 2026. [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. [Link]

  • Are Bromides Always Soluble In Aqueous Solutions? [Video]. (2025, December 22). YouTube. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Stack Exchange. (2022, February 25). Why, out of the main halogens, is bromine the most soluble in water?. Chemistry Stack Exchange. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university website. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Reddit. (2015, February 28). Recrystallization question. r/chemhelp. [Link]

  • MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization [Video]. YouTube. [Link]

  • Peculiarities of Br⋯Br bonding in crystal structures of polybromides and bromine solvates. (n.d.). CrystEngComm. [Link]

  • ResearchGate. (n.d.). Factors influencing the formation of polybromide monoanions in solutions of ionic liquid bromide salts. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [Link]

  • Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. (2022, February 18). National Institutes of Health. [Link]

Sources

Preventing racemization during the derivatization of chiral amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Amine Derivatization

A-Level Guide to Preventing Racemization During the Derivatization of Chiral Amines

Welcome to the technical support center for chiral amine analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral amine derivatization. My objective is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you maintain the stereochemical integrity of your analytes. Racemization during derivatization is a critical issue that can lead to inaccurate quantification of enantiomers, potentially compromising drug safety and efficacy data. This resource will equip you with the knowledge to troubleshoot and prevent this common pitfall.

The Root of the Problem: Understanding Racemization Mechanisms

Racemization of chiral amines during derivatization is not a random event; it is governed by specific chemical mechanisms. The most common pathway involves the formation of a planar, achiral intermediate, such as an enol or an imine, which can then be protonated from either side with equal probability, leading to a loss of stereochemical information. The lability of the proton alpha to the amine group is a key factor.

For primary and secondary amines, the hydrogen atom on the stereocenter can be susceptible to abstraction, especially under basic conditions or at elevated temperatures. The choice of derivatizing agent, reaction conditions, and even the solvent can either suppress or promote these racemization pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of chiral amines. The solutions provided are based on a combination of established chemical principles and practical laboratory experience.

Issue 1: My chromatogram shows enantiomeric excess (ee) erosion after derivatization with an isocyanate.

Question: I'm derivatizing my primary chiral amine with a chiral isocyanate, but I'm observing a lower ee value than expected. What could be causing this racemization, and how can I prevent it?

Answer: Racemization with isocyanates, while less common than with other reagents, can occur, particularly if the reaction conditions are not optimized. The likely culprit is the presence of a strong base or excessive heat, which can facilitate the deprotonation of the chiral center.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a base to catalyze the reaction, consider its strength and concentration. A strong base can abstract the proton at the stereocenter.

    • Recommendation: Switch to a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. In many cases, the reaction may proceed efficiently without a base, especially with highly reactive isocyanates.

  • Control the Temperature: Exothermic reactions can lead to localized heating, which can be sufficient to induce racemization.

    • Recommendation: Perform the derivatization at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or a pilot LC-MS run to determine the optimal reaction time at the reduced temperature.

  • Solvent Choice Matters: The solvent can influence the stability of any charged intermediates that could lead to racemization.

    • Recommendation: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are less likely to participate in proton transfer reactions that can facilitate racemization.

Experimental Protocol: Optimized Derivatization with Isocyanate

  • Dissolve the chiral amine (1.0 equiv.) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral isocyanate (1.1 equiv.) dropwise to the stirred solution.

  • If necessary, add DIPEA (1.2 equiv.) slowly to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction with a small amount of methanol to consume any excess isocyanate.

  • Proceed with your standard workup and analysis.

Issue 2: Significant racemization is observed when using a chloroformate for derivatization.

Question: I am using a chiral chloroformate to derivatize my secondary amine, but my enantiopure starting material is showing up as a nearly racemic mixture. Why is this happening?

Answer: Chloroformates are highly reactive derivatizing agents, and their reactions can be vigorous, often requiring careful temperature control. The primary mechanism of racemization with chloroformates often involves the in-situ formation of a ketene intermediate from the deprotonated amine, especially with hindered amines or at elevated temperatures.

Troubleshooting Flowchart:

start Racemization with Chloroformate Detected check_temp Was the reaction run at or above room temperature? start->check_temp lower_temp Action: Rerun reaction at 0°C or -20°C. check_temp->lower_temp Yes check_base Is a strong base (e.g., triethylamine) being used? check_temp->check_base No end Racemization Minimized lower_temp->end weaker_base Action: Switch to a hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). check_base->weaker_base Yes check_reagent_add Was the chloroformate added quickly? check_base->check_reagent_add No weaker_base->end slow_add Action: Add the chloroformate dropwise over an extended period. check_reagent_add->slow_add Yes check_reagent_add->end No slow_add->end

Caption: Troubleshooting racemization with chloroformates.

Issue 3: My derivatization with an activated carboxylic acid (e.g., using EDC/HOBt) is causing racemization.

Question: I am coupling my chiral amine with a carboxylic acid using standard peptide coupling reagents, but I'm losing stereochemical purity. What are the critical parameters to control?

Answer: Peptide coupling reagents are designed to be highly efficient, but this reactivity can sometimes lead to side reactions, including racemization. The key is to activate the carboxylic acid in a way that minimizes the formation of highly reactive, racemization-prone intermediates.

Key Factors and Recommendations:

ParameterRisk Factor for RacemizationRecommended Mitigation Strategy
Coupling Reagent Overly reactive reagents can lead to side reactions.Use a coupling reagent with a lower risk of racemization, such as HATU or COMU, which are known to suppress racemization.
Additive Absence of a racemization suppressant.Always include an additive like HOBt or Oxyma Pure. These additives act as activated ester intermediates that are less prone to racemization than other activated forms.
Base Use of a strong, unhindered base.Employ a non-nucleophilic, hindered base like DIPEA. Avoid bases like triethylamine which can be more problematic.
Temperature Elevated temperatures increase the rate of racemization.Perform the coupling at 0 °C and allow the reaction to proceed at a controlled, lower temperature for a longer duration if necessary.
Solvent Polar aprotic solvents can sometimes promote racemization.Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices. Acetonitrile can also be effective.

Visualizing the Mechanism: The Role of Additives

cluster_0 Racemization Pathway (No Additive) cluster_1 Suppressed Racemization (With Additive) Carboxylic_Acid R-COOH EDC EDC O_Acylisourea O-Acylisourea (Highly Reactive) Oxazolone Oxazolone (Racemization-prone) O_Acylisourea->Oxazolone Racemized_Product Racemized Amide Oxazolone->Racemized_Product Carboxylic_Acid_2 R-COOH O_Acylisourea_2 O-Acylisourea (Highly Reactive) Carboxylic_Acid_2->O_Acylisourea_2 + EDC EDC_2 EDC Activated_Ester Activated Ester (More Stable) O_Acylisourea_2->Activated_Ester + HOBt HOBt HOBt / Oxyma Desired_Product Desired Amide Activated_Ester->Desired_Product + Chiral Amine Chiral_Amine Chiral Amine

Caption: Role of additives in preventing racemization.

General Best Practices for Preventing Racemization

  • Always Use High-Purity Reagents and Solvents: Impurities can sometimes act as catalysts for racemization.

  • Work Under Inert Atmosphere: For sensitive reactions, working under nitrogen or argon can prevent side reactions that may contribute to racemization.

  • Minimize Reaction Times: The longer a reaction is allowed to proceed, the greater the opportunity for racemization. Monitor your reactions closely and quench them as soon as they are complete.

  • Validate Your Method: When developing a new derivatization method, test it with a standard of known enantiomeric purity to confirm that your method is not causing racemization.

By understanding the mechanisms of racemization and carefully controlling your reaction conditions, you can confidently derivatize chiral amines while preserving their stereochemical integrity. This attention to detail is paramount for the generation of accurate and reliable data in research and drug development.

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]

  • Peptide Coupling Reagents: A Review of the Most Common Reagents. El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557–6602. [Link]

Technical Support Center: Scale-up Synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this valuable amine intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible synthesis.

The most common and scalable route to this target molecule involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of anisole with 4-bromobenzoyl chloride to form the precursor ketone, (4-bromophenyl)(4-methoxyphenyl)methanone.

  • Reductive Amination: Conversion of the ketone to the target primary amine, this compound.

This guide will primarily focus on troubleshooting the critical reductive amination step, which is often the source of scale-up difficulties.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Anisole Anisole Ketone (4-bromophenyl)(4-methoxyphenyl)methanone Anisole->Ketone AlCl3 (Catalyst) DCM (Solvent) BromobenzoylChloride 4-Bromobenzoyl Chloride BromobenzoylChloride->Ketone TargetAmine This compound Ketone->TargetAmine Methanol (Solvent) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->TargetAmine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->TargetAmine G Ketone Starting Ketone (C=O) Imine Imine Intermediate (C=N) Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct (C-OH) Ketone->Alcohol + [H-] (Side Reaction) TargetAmine Target Primary Amine Imine->TargetAmine + [H-] (Reduction) SecondaryAmine Secondary Amine Byproduct TargetAmine->SecondaryAmine + Ketone - H2O + [H-]

Caption: Desired reaction pathway and common side reactions.

Q3: My product isolation is challenging. Crystallization fails, and chromatography isn't viable for a 5 kg scale. What is a robust work-up and isolation procedure?

Benzhydrylamines are often basic, oily compounds at room temperature, making direct crystallization difficult. A salt formation strategy is the most effective approach for isolation and purification at scale.

Recommended Scale-up Isolation Protocol:

  • Quench: Once the reaction is complete, cool the reaction mixture and cautiously quench it by adding it to an aqueous solution of sodium bicarbonate or a mild acid (depending on the work-up strategy). Be mindful of any gas evolution if using cyanoborohydride.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform aqueous washes to remove inorganic salts and water-soluble reagents. A brine wash should be the final step to aid in breaking emulsions and drying the organic layer.

  • Solvent Swap (Optional): If the reaction solvent is not ideal for salt formation (e.g., chlorinated solvents), concentrate the organic layer and redissolve the crude amine in a solvent suitable for crystallization, such as isopropanol (IPA), ethanol, or acetone.

  • Salt Formation: While stirring the solution of the crude amine, slowly add a solution of an acid. Hydrochloric acid (as a solution in IPA or ether) or p-toluenesulfonic acid (p-TsOH) are common choices. The amine hydrochloride or tosylate salt will typically precipitate as a crystalline solid.

    • Expert Tip: Adding the acid solution slowly and allowing the mixture to stir for several hours (or even overnight) will promote the growth of larger, more easily filterable crystals.

  • Isolation: Collect the solid salt by filtration, wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove soluble impurities, and dry under vacuum. The resulting salt is often highly pure and can be stored as is or free-based in a subsequent step if required.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the reductive amination step?

For a robust and reproducible process, the following parameters must be carefully controlled:

Parameter Importance & Rationale Typical Range/Control
Temperature Affects reaction rates of both imine formation and reduction. Higher temperatures can increase side product formation. An exotherm upon adding the reducing agent is common and must be managed.0°C to Room Temperature. Use a jacketed reactor with controlled cooling. Add reducing agent slowly to manage exotherm.
pH Crucial for NaBH₃CN reductions. The ideal pH (5-6) protonates the imine to the more reactive iminium ion while minimizing ketone reduction and hydride decomposition.Monitor with pH strips or an in-situ probe. Use a buffer system (e.g., ammonium acetate) or add glacial acetic acid.
Reagent Stoichiometry An excess of the ammonia source drives imine formation. The amount of reducing agent dictates conversion and potential side reactions.Ammonia Source: 1.5 - 5.0 eq. Reducing Agent: 1.1 - 1.5 eq.
Reaction Time / Mixing Incomplete conversion can result from insufficient time or poor mixing, especially in large, viscous batches.Monitor by HPLC/UPLC. Ensure adequate agitation with an appropriately sized overhead stirrer to maintain a homogenous slurry/solution.
Q2: Which reducing agent is best for scale-up: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?

While NaBH₄ is inexpensive, its lack of selectivity makes it a poor choice for this specific transformation. [1]The decision between NaBH₃CN and NaBH(OAc)₃ depends on balancing reactivity, safety, and cost.

Reducing Agent Pros Cons Verdict for Scale-up
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Poorly chemoselective; reduces ketones and aldehydes rapidly. [2]Not recommended.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines at acidic pH. [3]Stable in protic solvents like methanol.Highly toxic; quenching can release toxic HCN gas, requiring careful waste handling and engineering controls.Good Selectivity, High Hazard. Feasible with strict safety protocols, but often avoided in favor of safer alternatives.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Good selectivity, milder than NaBH₄. Non-toxic byproducts. Moisture sensitive but manageable. [4]More expensive than other hydrides. Can be slower.Highly Recommended. Generally the best choice for scale-up due to its excellent balance of reactivity, selectivity, and improved safety profile.
Q3: Are there any non-hydride alternatives for this reductive amination at scale?

Yes. For large-scale industrial synthesis, catalytic hydrogenation is a highly efficient and atom-economical alternative.

  • Process: The ketone, ammonia source, and a hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel) are stirred under an atmosphere of hydrogen gas. The catalyst facilitates both the condensation and the subsequent reduction in one pot.

  • Advantages:

    • Cost-Effective: Hydrogen is an inexpensive reductant.

    • Clean Work-up: The catalyst is simply filtered off, leaving no stoichiometric byproducts from the reducing agent.

    • Green Chemistry: High atom economy and reduced waste streams.

  • Challenges:

    • Catalyst Deactivation: The amine product or other species can sometimes poison the catalyst. [3] * Specialized Equipment: Requires a hydrogenation reactor capable of safely handling pressurized hydrogen gas.

    • Debromination Risk: The C-Br bond on the phenyl ring is susceptible to reduction (hydrodebromination) with certain catalysts like Pd/C, leading to a significant impurity. Careful catalyst screening (e.g., using a modified or poisoned catalyst, or using Raney Nickel) and optimization of conditions (pressure, temperature) are critical.

Another alternative is the Leuckart-Wallach reaction , which uses formic acid or ammonium formate as the reducing agent and ammonia source. [5][6]It is run at high temperatures and avoids expensive metal hydrides, but can require significant optimization.

References

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • SciSpace. (1993). Kinetics of Synthesis and Swelling Studies of Highly Substituted Benzhydrylamine-Resins. Journal of the Brazilian Chemical Society. [Link]

  • ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Benzhydrylamines. [Link]

  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • The Journal of Organic Chemistry. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • PubMed Central. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

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Stability and degradation studies of bromophenyl-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stability and Degradation Studies of Bromophenyl-Containing Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of these important molecules. Here you will find answers to frequently asked questions and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

General Stability Concerns

Q1: What are the primary degradation pathways for bromophenyl-containing compounds?

A1: Bromophenyl compounds are susceptible to several degradation pathways, largely dictated by their specific chemical structure and the environmental conditions they are exposed to. The most common pathways include:

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to light, particularly UV radiation. [1][2]This can lead to the formation of radical species and subsequent degradation products. The extent of degradation depends on the light intensity and the presence of chromophores in the molecule that can absorb light in the UV-visible region. [2]* Oxidative Degradation: The aromatic ring and other functional groups can be prone to oxidation. [3]This process can be initiated by atmospheric oxygen (autoxidation) or accelerated by the presence of oxidizing agents, light, or metal ions. [3][4]* Hydrolysis: Depending on the other functional groups present in the molecule, hydrolysis can be a significant degradation route. Esters, amides, and other labile groups can be cleaved under acidic or basic conditions. [5][6]The presence of the bromine atom can influence the electronic properties of the molecule, potentially affecting the rate of hydrolysis.

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. [7][8][9]The thermal stability of a bromophenyl compound will depend on its overall structure and the presence of thermally labile functional groups.

Q2: What are the regulatory guidelines for conducting stability studies on new drug substances like those containing a bromophenyl moiety?

A2: The primary regulatory guidance comes from the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline for stability testing of new drug substances and products. [5][6]This guideline outlines the requirements for long-term, intermediate, and accelerated stability studies. It also mandates forced degradation studies (stress testing) to identify potential degradation products and to demonstrate the specificity of the analytical methods used. [5][6][10]Key stress conditions to investigate include heat, light, humidity, oxidation, and a range of pH values. [5][6][11]

Forced Degradation Studies

Q3: What are typical conditions for forced degradation studies of bromophenyl compounds?

A3: Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways. [12]The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5][6][13]Conditions should be more strenuous than those used in accelerated stability testing. [2] Here is a summary of typical starting conditions, which should be optimized for each specific compound:

Stress ConditionTypical ParametersRationale
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°C. [13]To assess stability in acidic environments, which can be encountered in formulation or during physiological exposure.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°C. [13]To evaluate stability in alkaline conditions, relevant for certain formulations and manufacturing processes.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.To investigate susceptibility to oxidative degradation, a common pathway for many organic molecules. [3]
Thermal Degradation 40°C to 80°C. [13]To determine the impact of heat on the compound's stability, which is crucial for storage and shipping.
Photostability Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter. [2][13][14]To assess the compound's sensitivity to light, a critical factor for packaging and storage. [1][2]

Q4: How do I choose the appropriate analytical techniques for a stability study of a bromophenyl compound?

A4: The choice of analytical method is critical for obtaining reliable stability data. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound and its impurities. [15]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. A C18 column is often a good starting point for method development. [16]Gradient elution can be beneficial for separating compounds with varying polarities. [17]* Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be suitable for volatile and thermally stable bromophenyl compounds. [17]* Mass Spectrometry (MS) is invaluable for identifying the structures of degradation products. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) can aid in the identification of bromine-containing fragments. [17]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability and degradation studies.

Analytical Method Issues

Q5: My HPLC chromatogram shows poor separation between the parent compound and a degradation product. What should I do?

A5: Poor resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions:

  • Modify the Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity. Increasing the aqueous portion generally increases retention times and may improve separation. [17]2. Change the pH of the Mobile Phase: If your compound or its degradants have ionizable functional groups, altering the pH can change their retention behavior and improve separation.

  • Switch to a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C8, phenyl-hexyl) that may offer different selectivity. [17]4. Implement a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient can provide better separation for components with a wide range of polarities. [17] Q6: I am observing unexpected peaks ("ghost peaks") in my HPLC chromatogram. What is the cause and how can I fix it?

A6: Ghost peaks are extraneous peaks that can arise from several sources:

  • Contaminated Mobile Phase: Ensure your solvents are of high purity and are filtered and degassed before use.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and consider injecting a blank solvent run between samples.

  • Column Contamination: Strongly retained compounds from previous analyses can slowly elute, causing ghost peaks. Flushing the column with a strong solvent or using a guard column can help.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system (e.g., injector, tubing). A systematic cleaning of the system may be necessary.

Degradation Study Issues

Q7: My forced degradation study resulted in more than 20% degradation. Is this acceptable?

A7: Generally, degradation of 5-20% is considered ideal for forced degradation studies. [5][6][13]Degradation exceeding 20% can be problematic because it may lead to the formation of secondary degradation products that would not be observed under normal storage conditions. [13]If you observe excessive degradation, you should reduce the harshness of the stress conditions (e.g., lower the temperature, decrease the concentration of the acid/base/oxidizing agent, or shorten the exposure time).

Q8: I am not observing any degradation under my initial stress conditions. What should I do?

A8: If your compound appears to be highly stable, you may need to increase the severity of the stress conditions. For hydrolytic studies, if there is no degradation at room temperature, the experiment can be conducted at a higher temperature, such as 50-60°C. [13]Similarly, for thermal studies, the temperature can be increased. It is a process of systematically increasing the stress until the target degradation of 5-20% is achieved.

Experimental Protocols & Workflows

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of Bromophenyl Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Thermal Thermal (e.g., 80°C) Prep->Thermal Expose Photo Photolytic (ICH Q1B conditions) Prep->Photo Expose Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Dilute->Analyze Evaluate Evaluate % Degradation and Impurity Profile Analyze->Evaluate Identify Identify Degradants (e.g., LC-MS) Evaluate->Identify

Caption: A typical workflow for conducting forced degradation studies.

Degradation Pathway Elucidation

This diagram outlines the logical process for elucidating degradation pathways.

Degradation_Pathway_Elucidation Start Perform Forced Degradation Studies Analyze Analyze Stressed Samples (HPLC, LC-MS) Start->Analyze Detect Detect and Quantify Degradation Products Analyze->Detect Propose Propose Structures of Degradants (MS, NMR) Detect->Propose Map Map Degradation Pathways for Each Stress Condition Propose->Map Report Report Findings Map->Report

Caption: A logical flow for elucidating degradation pathways.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available from: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. Available from: [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. Available from: [Link]

  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - ResearchGate. Available from: [Link]

  • Bacterial Degradation of Aromatic Compounds - PMC - NIH. Available from: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. Available from: [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. Available from: [Link]

  • The Thermal Degradation Process of Tetrabromobisphenol A | Request PDF. Available from: [Link]

  • Effects of bromide on peracetic acid degradation of sulfonamide antibiotics - ResearchGate. Available from: [Link]

  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed. Available from: [Link]

  • Alprazolam - Wikipedia. Available from: [Link]

  • Stability testing of existing active substances and related finished products | EMA. Available from: [Link]

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. Available from: [Link]

  • Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions - ACS Publications. Available from: [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed. Available from: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts - MDPI. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee - US Pharmacopeia (USP). Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available from: [Link]

  • Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • The problem with halogenated compounds emissions and its solution - Tecam Group. Available from: [Link]

  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. Available from: [Link]

  • (PDF) Photostability testing of pharmaceutical products - ResearchGate. Available from: [Link]

  • Photostability testing theory and practice - Q1 Scientific. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

  • Hydrolytic stability in hemilabile metal-organic frameworks - PubMed. Available from: [Link]

  • An Overview of Stability Studies in the Pharmaceutical Industry - Neopharm Labs. Available from: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]

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Sources

Removing residual palladium catalyst from cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the removal of residual palladium from cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in achieving the required purity standards for their compounds and active pharmaceutical ingredients (APIs).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis.[1][2] However, their widespread use introduces a critical challenge: the removal of the palladium catalyst from the final product. This is not only essential for meeting stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH), but also for recovering the costly and precious metal.[3][4][5]

This guide provides a structured approach to understanding, selecting, and troubleshooting palladium removal techniques, moving from frequently asked questions to in-depth, problem-solving guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding palladium removal.

Q1: Why is removing residual palladium from my API so critical?

A: There are two primary drivers: patient safety and process viability.

  • Regulatory Compliance: Regulatory agencies, such as the European Medicines Agency (EMA) and the US FDA, enforce strict limits on elemental impurities in drug products, as outlined in the ICH Q3D guidelines.[5][6][7] Palladium is classified as a metal with moderate safety concern, and its permitted daily exposure (PDE) is carefully controlled. For an oral medication, the PDE for palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm depending on the drug's daily dosage.[6]

  • Catalyst Deactivation & Cost: Residual palladium can sometimes interfere with or poison catalysts in subsequent synthetic steps. Furthermore, palladium is a precious metal with a high cost and significant environmental impact associated with its extraction.[3][8] Efficient removal allows for potential recovery and recycling, improving the economic and environmental profile of your process.

Q2: What are the main strategies for removing palladium catalysts?

A: Palladium removal methods can be broadly categorized into four main techniques:

  • Scavenging (Adsorption): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") to the reaction mixture or product solution. The scavenger selectively binds to the palladium, which is then removed by simple filtration.[1][9]

  • Extraction & Precipitation: This involves washing the organic product solution with an aqueous phase containing a reagent that complexes with palladium, pulling it out of the organic layer. Sometimes, a reagent is added to precipitate the palladium as an insoluble salt, which can then be filtered off.[1][10][11]

  • Chromatography: Standard column chromatography can effectively remove palladium species, which often bind strongly to silica gel.[10] However, for large-scale processes, this can be costly and generate significant solvent waste.

  • Crystallization: Recrystallization of the final product can reduce palladium levels, but its effectiveness is highly variable. In some cases, the metal can co-crystallize with the product, actually concentrating the impurity.[4][12]

Q3: How do I choose the best palladium removal method for my specific reaction?

A: The optimal choice is highly dependent on your specific process and product.[1] Key factors to consider include the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, the nature of your product (including functional groups that might interact with scavengers), and the scale of the reaction. The following decision tree provides a starting point for selecting a strategy.

G cluster_legend Legend q_legend Question m_legend Method r_legend Refinement start High Residual Pd Detected q1 What is the scale of the reaction? start->q1 m1 Screen Solid-Phase Scavengers (Thiol, TMT, Amine-based) q1->m1 Lab Scale (<100g) m3 Investigate Aqueous Wash / Precipitation (e.g., Cysteine, NaHSO3) q1->m3 Pilot / Plant Scale (>1kg) m4 Use Scavenger Cartridges (Flow Chemistry) q1->m4 Pilot / Continuous q2 Is product loss a major concern? q2->m1 Yes m2 Trial Activated Carbon q2->m2 No q3 Is the Pd species known? q3->m1 No -> Screen diverse types q3->m1 Yes -> Select specific scavenger (e.g., Thiol for Pd(0)/Pd(II)) m1->q2 m1->q3 If scavenging is inefficient r1 Optimize Carbon Loading & Contact Time m2->r1 If product loss occurs m3->q2

Caption: Decision tree for selecting a palladium removal strategy.

Q4: What are palladium scavengers and how do they work?

A: Palladium scavengers are materials, typically based on silica gel or a polymer resin, that have been functionalized with chemical groups that have a high affinity for palladium.[9][13] The mechanism of action is primarily chemisorption , where a strong chemical bond is formed between the scavenger's functional group and the palladium atom.[1]

Common functional groups include:

  • Thiols and Thioethers (-SH, -SR): These sulfur-based groups are soft Lewis bases and bind very strongly to soft Lewis acids like palladium. They are effective for a wide range of palladium species.

  • Amines (-NH2, -NR2): These are effective for scavenging palladium(II) species.

  • Trimercaptotriazine (TMT): This is a powerful scavenger with multiple sulfur-based binding sites, making it highly efficient.[1][14]

The process is straightforward: the scavenger is added to the solution, stirred for a period (from a few hours to overnight), and then simply filtered off, taking the bound palladium with it.[9]

Q5: Is activated carbon a good choice for palladium removal?

A: Yes, activated carbon can be a very effective and low-cost option.[1][13][15] It works through physisorption , where the palladium is adsorbed onto the porous surface of the carbon.[1] It is particularly effective for removing Pd(0) species, such as the "palladium black" that often crashes out of reactions.

However, a significant drawback of activated carbon is its lack of selectivity .[1] It can adsorb the desired product along with the palladium, leading to a reduction in yield.[1] This is especially problematic for planar, aromatic compounds. Therefore, its use often requires careful optimization of the amount of carbon, temperature, and contact time to balance palladium removal with product recovery.[16][17]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My standard aqueous workup and filtration through Celite® didn't remove enough palladium. What should I try next?

Answer: While filtration through Celite® is excellent for removing heterogeneous palladium black, it is often ineffective against soluble, homogeneous palladium species that remain in the organic phase.[10] Your next step should be a targeted scavenging approach.

Causality: The residual palladium is likely a soluble Pd(0) or Pd(II) complex, often still bound to phosphine ligands from the reaction. These complexes are organic-soluble and will not be removed by a simple aqueous wash or diatomaceous earth filtration.

Recommended Action:

  • Select a Scavenger: Start with a broad-spectrum scavenger. A thiol-functionalized silica gel (Si-Thiol) or a polymer-bound trimercaptotriazine (MP-TMT) are excellent first choices due to their high affinity for various palladium species.[1][9]

  • Screening: If the first attempt is not satisfactory, screen a small panel of scavengers with different functionalities (e.g., thiol, amine, mixed-mode) to find the most effective one for your specific system.

  • Follow a Protocol: Use a systematic screening protocol to evaluate scavenger performance. (See Protocol 1 below).

Problem 2: I used a scavenger, but my palladium levels are still above the acceptable limit. What could be wrong?

Answer: Inefficient scavenging can result from several factors related to the scavenger itself, the reaction conditions, or the nature of the palladium species.

Causality & Troubleshooting Steps:

  • Insufficient Equivalents: The scavenger may have become saturated. The binding capacity of scavengers is finite.

    • Solution: Increase the weight equivalents of the scavenger relative to the initial amount of palladium catalyst used (e.g., from 5 eq. to 10 or 20 eq.).

  • Suboptimal Conditions: Time and temperature play a crucial role in the kinetics of scavenging.

    • Solution: Increase the stirring time (e.g., from 4 hours to 16 hours). Gently heating the mixture (e.g., to 40-60 °C) can also significantly improve the rate of scavenging, provided your product is stable at that temperature.[1][11]

  • Incorrect Scavenger Choice: The palladium in your system may be in a form that does not bind strongly to the chosen scavenger. For instance, a highly stable ligand may be preventing the scavenger from accessing the palladium center.

    • Solution: Try a scavenger with a different binding mechanism (e.g., switch from an amine-based to a thiol-based scavenger). In some cases, a combination of scavengers or a pre-treatment can be effective.[1]

  • Palladium Speciation: The palladium may exist in multiple oxidation states or forms, some of which are more difficult to remove.

    • Solution: Consider a pre-treatment step. For example, adding an oxidizing agent (like H₂O₂) can convert Pd(0) to Pd(II), which may be more readily scavenged by certain functional groups.[14] Conversely, a reducing agent can convert Pd(II) to Pd(0), which can then be adsorbed onto activated carbon.

G start Scavenging Inefficient (High Pd Levels Remain) q1 Check Scavenger Equivalents start->q1 q2 Review Scavenging Conditions q1->q2 No s1 Increase Scavenger Loading (e.g., 10-20 wt eq.) q1->s1 Is loading <10 eq? q3 Re-evaluate Scavenger Type q2->q3 No s2 Increase Stirring Time (e.g., 16h) Increase Temperature (e.g., 40-60 °C) q2->s2 Are conditions mild? (RT, <4h) q4 Consider Pre-Treatment q3->q4 No s3 Test Scavenger with Different Functional Group (e.g., Thiol vs. Amine) q3->s3 Was only one type used? s4 Add Oxidant/Reductant to Change Pd Speciation Before Scavenging

Caption: Workflow for troubleshooting inefficient palladium scavenging.

Problem 3: My activated carbon treatment removed the palladium, but I lost 30% of my product. How can I improve this?

Answer: This is a classic issue with activated carbon due to its non-selective adsorptive properties.[1] You can mitigate this by optimizing the process or by switching to a more selective method.

Causality: The high surface area and porous structure of activated carbon bind not only palladium but also many organic molecules, especially those that are planar and aromatic.[1]

Recommended Actions:

  • Optimize Carbon Loading: You may be using far more carbon than necessary. Reduce the amount of activated carbon in stages (e.g., from 10 wt% to 5 wt%, then 2 wt%) and analyze both the palladium content and product yield at each stage to find an optimal balance.

  • Minimize Contact Time: Instead of stirring overnight, monitor the palladium removal over time. You may find that 95% of the palladium is removed in the first 2 hours, with subsequent stirring only leading to more product loss.[16]

  • Use a More Selective Adsorbent: If optimization fails, switch to a scavenger. Thiol-functionalized silica is highly selective for palladium and typically results in minimal to no product loss.[17] While more expensive than carbon, the increased yield often justifies the cost, especially for high-value intermediates.

  • Consider Functionalized Carbon: Specially prepared activated carbons, sometimes modified with functional groups, can offer better selectivity than standard grades.[13][18]

Problem 4: I'm performing a Suzuki coupling on a 20 L scale. Is batch scavenging with loose powder practical?

Answer: While possible, using large quantities of loose scavenger powder at scale can present challenges with handling, filtration, and cost. At this scale, you should consider alternative or modified scavenging techniques, as well as precipitation methods.

Causality: At large scales, filtering large amounts of fine powder can be slow and require specialized equipment. The cost of using many kilograms of a specialty scavenger can also become prohibitive.

Recommended Actions:

  • Aqueous Wash/Precipitation: Before turning to scavengers, investigate a simple aqueous wash. For Suzuki reactions, a wash with a dilute aqueous solution of a chelating agent like N-acetylcysteine, sodium bisulfite (NaHSO₃), or thiourea can be very effective at pulling palladium into the aqueous phase.[11][19] This is often a highly cost-effective and scalable solution.

  • Scavenger Cartridges: Use scavengers packed into cartridges or columns.[14][20] The product stream is then passed through the cartridge, eliminating the need for batch filtration. This is a clean, efficient, and contained method well-suited for pilot and manufacturing plants.

  • Batch Scavenging Optimization: If batch scavenging is the only option, ensure your reactor is equipped with adequate agitation to keep the scavenger suspended. Use a filter press for efficient solid-liquid separation post-treatment.

Section 3: Protocols & Methodologies

Protocol 1: General Screening Protocol for Solid-Supported Scavengers

  • Establish a Baseline: After your reaction workup, take a sample of your crude product solution and submit it for analysis (e.g., ICP-MS) to determine the starting palladium concentration (in ppm).

  • Preparation: In separate vials, place a known amount of your crude product solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, MP-TMT, Si-Amine). Use a consistent loading, typically 10-20 weight equivalents relative to the theoretical mass of palladium in the solution.

  • Agitation: Stir the vials at a consistent temperature (start with room temperature, or 40 °C for potentially faster kinetics) for a set period (e.g., 16 hours).

  • Filtration: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger. Wash the scavenger with a small amount of clean solvent and combine the filtrates.

  • Analysis: Submit each filtered sample for palladium analysis to determine the final ppm level. Compare the results to identify the most effective scavenger.

Protocol 2: Palladium Removal by Precipitation with Aqueous Sodium Bisulfite (for Suzuki Coupling)

This protocol is adapted from a demonstrated 20-L scale process and is highly effective for certain systems.[11][19]

  • Reaction Completion: Upon completion of the Suzuki coupling reaction, dilute the reaction mixture with a suitable organic solvent like toluene or MTBE (e.g., 6 volumes).

  • Aqueous Wash: Add an equal volume (e.g., 6 volumes) of a 20% aqueous sodium bisulfite (NaHSO₃) solution.

  • Heating and Agitation: Heat the biphasic mixture to 60 °C and stir vigorously for at least 1 hour. This step is critical for the precipitation and extraction of the palladium species.[11]

  • Filtration: While still warm (to ensure the product remains in solution), filter the mixture to remove the precipitated palladium salts.

  • Phase Separation: Separate the organic and aqueous layers.

  • Product Isolation: Isolate the product from the organic layer via standard procedures (e.g., concentration and crystallization). This method has been shown to reduce palladium levels from ~8000 ppm to below 100 ppm.[11][19]

Section 4: Data Summary

Table 1: Comparison of Common Palladium Removal Methods

MethodMechanismTypical Use CaseAdvantagesDisadvantages
Thiol Scavengers (Silica/Polymer) ChemisorptionGeneral purpose, effective for Pd(0) and Pd(II).[1]High efficiency, high selectivity, minimal product loss.Higher cost, batch filtration can be slow.
TMT Scavengers (Polymer) ChemisorptionHighly efficient removal to very low ppm levels.[1]Extremely effective, powerful chelator.Higher cost, can require longer contact times.[1]
Amine Scavengers (Silica/Polymer) ChemisorptionGood for scavenging Pd(II) species.Selective for certain palladium states.Less effective for Pd(0) species.
Activated Carbon PhysisorptionRemoval of Pd(0) / palladium black, color bodies.[13][15]Very low cost, widely available.Non-selective, can cause significant product loss[1], dusty/difficult to handle.
Aqueous Wash (e.g., NaHSO₃, Cysteine) Extraction / PrecipitationLarge-scale reactions where cost is a major factor.[11][14]Very low cost, highly scalable, fast.Efficiency is highly system-dependent, may require optimization.
Column Chromatography AdsorptionLab-scale purification.[10]Effective removal, combines purification from other byproducts.Generates significant solvent waste, not easily scalable.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. ResearchGate. [Link]

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  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. ACS Publications. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. SpinChem. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals Co., Ltd.[Link]

  • How to Remove Palladium in three easy steps - Biotage. Biotage. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Biotage. [Link]

  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. ResearchGate. [Link]

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Validation & Comparative

Comparative analysis of synthetic routes for 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine is a valuable building block in medicinal chemistry and materials science. Its diarylmethylamine scaffold is a common motif in pharmacologically active compounds, and the presence of bromo and methoxy functionalities offers versatile handles for further chemical modifications. The efficient and scalable synthesis of this amine is therefore of significant interest to researchers in drug development and organic synthesis.

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound: a two-step reductive amination and a one-pot Leuckart-Wallach reaction. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a comprehensive comparison of their respective advantages and disadvantages based on key performance indicators such as yield, reaction time, and operational complexity.

Strategic Overview of Synthetic Routes

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond at the benzylic position. The two strategies explored herein approach this transformation from a common intermediate, 4-bromo-4'-methoxybenzophenone, which is readily accessible via a Friedel-Crafts acylation.

Route 1: Two-Step Reductive Amination

This classical approach involves two distinct chemical transformations:

  • Imine Formation: The carbonyl group of 4-bromo-4'-methoxybenzophenone is condensed with an ammonia source to form the corresponding imine intermediate.

  • Reduction: The C=N double bond of the imine is selectively reduced to the desired amine using a suitable reducing agent, such as sodium borohydride.

This pathway offers a high degree of control over the reaction, as the intermediate imine can, in principle, be isolated and characterized before proceeding to the reduction step.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a one-pot reductive amination method that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[1] This reaction is typically carried out at elevated temperatures and proceeds through the in-situ formation and reduction of an intermediate formamide, which is subsequently hydrolyzed to yield the primary amine.[2] This method is valued for its operational simplicity, avoiding the need for expensive and sensitive metal hydride reducing agents.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step Reductive AminationRoute 2: Leuckart-Wallach Reaction
Starting Material 4-bromo-4'-methoxybenzophenone4-bromo-4'-methoxybenzophenone
Key Reagents Ammonia, Sodium BorohydrideAmmonium Formate (or Formamide)
Reaction Steps Two (Imine formation, Reduction)One-pot
Reaction Temperature 0°C to Room Temperature160-190°C
Reaction Time 4-6 hours6-8 hours
Typical Yield Good to Excellent (75-90%)Moderate to Good (60-80%)
Work-up & Purification Aqueous work-up, Column ChromatographyAcidic Hydrolysis, Extraction, Column Chromatography
Advantages Milder reaction conditions, High yields, Well-established and reliable.One-pot procedure, Inexpensive reagents, No need for metal hydrides.
Disadvantages Two distinct reaction steps, Requires handling of ammonia.High reaction temperatures, Potential for side reactions, Hydrolysis step required.

Experimental Protocols

Synthesis of the Common Intermediate: 4-bromo-4'-methoxybenzophenone via Friedel-Crafts Acylation

The precursor ketone for both synthetic routes is prepared by the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.

Friedel_Crafts_Acylation Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Nucleophilic Attack BromobenzoylChloride 4-Bromobenzoyl Chloride BromobenzoylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (catalyst) DCM Dichloromethane (solvent) Product 4-bromo-4'-methoxybenzophenone Intermediate->Product Proton Loss

Caption: Friedel-Crafts acylation workflow.

Methodology:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, a solution of 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM is added dropwise.

  • The mixture is stirred at 0°C for 30 minutes, during which the acylium ion electrophile is generated.

  • A solution of anisole (1.1 eq.) in anhydrous DCM is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford 4-bromo-4'-methoxybenzophenone as a white solid. A typical yield for this reaction is in the range of 75-85%.[3]

Route 1: Two-Step Reductive Amination Protocol

Reductive_Amination Ketone 4-bromo-4'-methoxybenzophenone Imine Imine Intermediate Ketone->Imine + NH₃, -H₂O Ammonia Ammonia (NH₃) Methanol Methanol (solvent) Product This compound Imine->Product + NaBH₄ NaBH4 Sodium Borohydride (NaBH₄)

Caption: Two-step reductive amination workflow.

Methodology:

Step 1: Imine Formation

  • A solution of 4-bromo-4'-methoxybenzophenone (1.0 eq.) in methanol is prepared in a round-bottom flask.

  • The solution is saturated with ammonia gas at 0°C, or a solution of ammonia in methanol (e.g., 7N) is added.

  • The reaction mixture is stirred at room temperature for 2-3 hours. The formation of the imine can be monitored by TLC or IR spectroscopy (disappearance of the C=O stretch and appearance of a C=N stretch).

Step 2: Reduction

  • The reaction mixture containing the imine is cooled to 0°C.

  • Sodium borohydride (1.5 eq.) is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, the reaction is stirred at room temperature for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Leuckart-Wallach Reaction Protocol

Leuckart_Wallach Ketone 4-bromo-4'-methoxybenzophenone Formamide_Intermediate N-formyl Intermediate Ketone->Formamide_Intermediate + Ammonium Formate, Heat AmmoniumFormate Ammonium Formate Heat Heat (160-190°C) Product This compound Formamide_Intermediate->Product Hydrolysis Hydrolysis Acidic Hydrolysis (HCl)

Caption: Leuckart-Wallach reaction workflow.

Methodology:

  • A mixture of 4-bromo-4'-methoxybenzophenone (1.0 eq.) and a significant excess of ammonium formate (5-10 eq.) is placed in a round-bottom flask equipped with a reflux condenser.[1]

  • The mixture is heated in an oil bath to 160-190°C and maintained at this temperature for 6-8 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • The mixture is cooled, made alkaline with a concentrated sodium hydroxide solution, and then extracted with diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the target amine.

Conclusion

Both the two-step reductive amination and the Leuckart-Wallach reaction represent viable synthetic strategies for the preparation of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

The reductive amination route offers higher yields and milder conditions, making it an attractive choice for laboratory-scale synthesis where purity and yield are paramount. The Leuckart-Wallach reaction, with its one-pot nature and use of inexpensive reagents, is a compelling alternative for larger-scale production where operational simplicity and cost-effectiveness are primary drivers, provided that the higher reaction temperatures and potentially lower yields are acceptable.

References

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A Comparative Guide to Chiral Diarylmethylamines as Potential Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, a rigorous examination of the scientific literature is the foundation of any technical guide. Our comprehensive search for the application of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine as a chiral auxiliary in asymmetric synthesis did not yield any published experimental data. This suggests that while the compound is known[1], its utility as a chiral auxiliary has not been documented in peer-reviewed literature.

Therefore, this guide will take a forward-looking, conceptual approach. We will use this compound as a representative of the broader class of chiral diarylmethylamines and explore its potential as a chiral auxiliary. This will be achieved by drawing parallels with well-established and extensively documented chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The experimental data and protocols provided for these established auxiliaries will serve as a benchmark for the evaluation of new potential auxiliaries like the one discussed here.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[2][3][4] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[5] The effectiveness of a chiral auxiliary is determined by several factors:

  • High Diastereoselectivity: The ability to direct a reaction to form one diastereomer in high excess.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.

  • High Recovery Yield: The ability to recover the auxiliary in high yield for reuse is crucial for cost-effectiveness, especially on an industrial scale.

  • Crystallinity of Derivatives: Crystalline intermediates can often be purified by recrystallization, which can enhance the diastereomeric purity of the product.

This guide will provide a comparative overview of the established Evans' oxazolidinones and Oppolzer's sultams, and then discuss the potential of chiral diarylmethylamines, represented by this compound, as a new class of chiral auxiliaries.

The Potential of Chiral Diarylmethylamines as Auxiliaries

Assuming that this compound can be resolved into its (R)- and (S)-enantiomers, its structure possesses several features that suggest its potential as a chiral auxiliary. Upon N-acylation, the resulting amide would place the chiral center alpha to the carbonyl group. The two bulky aryl substituents, a 4-bromophenyl group and a 4-methoxyphenyl group, would create a sterically demanding environment around the enolizable protons of the acyl group.

The differential steric hindrance of the two aryl groups could effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. The rigidity of the diarylmethyl scaffold would be crucial for maintaining a well-defined conformational bias in the transition state, which is a key factor for high diastereoselectivity.

Comparative Analysis with Established Chiral Auxiliaries

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[4] They are typically derived from readily available amino alcohols. The stereochemical outcome of reactions using Evans' auxiliaries is highly predictable and has been extensively studied for a wide range of transformations, including alkylations, aldol reactions, and Diels-Alder reactions. The high diastereoselectivity is attributed to the formation of a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate.

Oppolzer's Sultam Auxiliaries

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions. The sulfonyl group in the sultam is thought to play a role in the chelation of the metal cation of the enolate, leading to a well-defined transition state.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance of Evans' oxazolidinones and Oppolzer's sultams in asymmetric alkylation reactions. A hypothetical entry for a chiral diarylmethylamine auxiliary is included to illustrate the performance metrics that would need to be evaluated.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinonePropionylBenzyl bromide>99:195Evans, et al.
(2R)-Bornane-10,2-sultamPropionylMethyl iodide>98:292Oppolzer, et al.
Hypothetical: (R)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylaminePropionylBenzyl bromideTo be determinedTo be determined-

Experimental Protocols

Detailed methodologies are essential for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans' auxiliaries, which can serve as a starting point for the evaluation of new auxiliaries.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary:

    • To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium, 1.05 equiv.) dropwise.

    • After stirring for 15 minutes, add the acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify by column chromatography.

  • Enolate Formation and Alkylation:

    • To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add a base (e.g., sodium bis(trimethylsilyl)amide, 1.1 equiv.) dropwise.

    • Stir the solution for 30 minutes to form the enolate.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent and purify by column chromatography.

  • Cleavage of the Auxiliary:

    • The acylated auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with lithium hydroxide in a mixture of THF and water will yield the carboxylic acid.

Visualization of Concepts

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Acylated_Substrate Substrate-Auxiliary Adduct Prochiral_Substrate->Acylated_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (H-Xc) Chiral_Auxiliary->Acylated_Substrate Diastereoselective_Reaction Diastereoselective Reaction (+ Electrophile) Acylated_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary (H-Xc) Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Chiral_Auxiliary_Structures cluster_Evans Evans' Oxazolidinone cluster_Oppolzer Oppolzer's Sultam cluster_Diarylmethylamine Chiral Diarylmethylamine (Hypothetical) evans_img evans_label (S)-4-Benzyl-2-oxazolidinone oppolzer_img oppolzer_label (2R)-Bornane-10,2-sultam diaryl_img diaryl_label (R)-1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Caption: Structures of established and potential chiral auxiliaries.

Conclusion and Future Outlook

While there is no current literature to support the use of this compound as a chiral auxiliary, its structure suggests that it, and other chiral diarylmethylamines, could be a promising class of auxiliaries for asymmetric synthesis. The bulky and electronically distinct aryl groups have the potential to create a well-defined chiral environment to direct stereoselective transformations.

To validate this potential, a systematic investigation would be required. This would involve:

  • Enantiomeric Resolution: Developing a method to resolve the racemic this compound into its pure enantiomers.

  • Synthesis of N-Acyl Derivatives: Attaching various acyl groups to the chiral amine to create substrates for asymmetric reactions.

  • Evaluation in Asymmetric Reactions: Testing the performance of these N-acyl derivatives in key carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, to determine the diastereoselectivity and chemical yields.

  • Development of Cleavage Conditions: Establishing mild and efficient methods for the removal of the auxiliary to afford the enantiomerically enriched products.

The exploration of new chiral auxiliaries is a continuous endeavor in organic chemistry. Chiral diarylmethylamines represent an under-explored class of compounds that may offer unique advantages in terms of stereocontrol and reactivity. The insights and protocols provided in this guide for established auxiliaries offer a robust framework for the evaluation of these and other novel chiral scaffolds.

References

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  • I. Agranat, H. Caner, and J. Caldwell, "Putting chirality to work: the strategy of chiral switches," Nature Reviews Drug Discovery, vol. 1, no. 10, pp. 753-768, 2002.
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  • D. A. Evans, "Asymmetric C-C bond formation," Aldrichimica Acta, vol. 15, no. 1, pp. 23-32, 1982.
  • W. Oppolzer, "Camphor as a natural source of chirality in asymmetric synthesis," Pure and Applied Chemistry, vol. 62, no. 7, pp. 1241-1250, 1990.
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  • W. Oppolzer, R. Moretti, and S. Thomi, "Asymmetric Michael additions of a chiral enolate to 3-alkenoyl-1,3-oxazolidin-2-ones," Tetrahedron Letters, vol. 30, no. 44, pp. 6009-6012, 1989.
  • Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Alcohols, Aldehydes, and Ketones," Journal of the American Chemical Society, vol. 119, no. 28, pp. 6496-6511, 1997.
  • D. A. Evans, M. D. Ennis, and D. J. Mathre, "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives," Journal of the American Chemical Society, vol. 104, no. 6, pp. 1737-1739, 1982.
  • W. Oppolzer, C. Chapuis, and G. Bernardinelli, "Asymmetric Diels-Alder reactions of a chiral, camphor-derived N-acryloylsultam," Tetrahedron Letters, vol. 25, no. 51, pp. 5885-5888, 1984.
  • G. Helmchen, R. Karge, and J. Weetman, "Asymmetric Diels-Alder Reactions with Chiral α,β-Unsaturated N-Acyl-bornane-10,2-sultams," in Modern Synthetic Methods, R. Scheffold, Ed. Berlin, Heidelberg: Springer, 1986, pp. 261-306.
  • D. J. Ager, I. Prakash, and D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, vol. 96, no. 2, pp. 835-876, 1996.
  • L. C. Dias, "Chiral Auxiliaries in Asymmetric Synthesis," Journal of the Brazilian Chemical Society, vol. 8, no. 4, pp. 299-311, 1997.

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A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine and its Chlorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the subtle art of molecular modification can elicit profound changes in biological activity. The substitution of one halogen for another on a pharmacologically active scaffold is a classic strategy employed to fine-tune a molecule's properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine and its chlorinated counterpart, 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methylamine.

While direct, head-to-head experimental data for these specific analogs is not extensively available in published literature, this guide will leverage established principles of structure-activity relationships (SAR) to hypothesize the potential differences in their biological activities. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comprehensive comparisons. The core of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the nuanced effects of bromine versus chlorine substitution in this diarylmethylamine scaffold.

Chemical and Physical Properties: The Foundation of Biological Interaction

The seemingly minor substitution of a bromine atom with a chlorine atom imparts distinct physicochemical characteristics to the molecule, which in turn can influence its biological behavior.

PropertyThis compound1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methylamineImplication for Biological Activity
Molecular Weight ~294.18 g/mol ~249.72 g/mol Lower molecular weight may influence cell permeability and distribution.
Electronegativity Bromine: 2.96 (Pauling scale)Chlorine: 3.16 (Pauling scale)The higher electronegativity of chlorine can alter the electron density of the phenyl ring, potentially affecting interactions with biological targets.
Van der Waals Radius Bromine: 1.85 ÅChlorine: 1.75 ÅThe slightly larger size of bromine may create more favorable or unfavorable steric interactions within a binding pocket.
Lipophilicity (LogP) HigherLowerIncreased lipophilicity of the bromo-compound may enhance membrane permeability but could also lead to increased non-specific binding and potential for bioaccumulation.[1]
Halogen Bonding Stronger potentialWeaker potentialBromine is a better halogen bond donor than chlorine, which could lead to stronger and more specific interactions with electron-rich atoms in a protein's binding site.[2]

Theoretical Framework for Comparative Biological Activity

The principles of SAR suggest that the brominated and chlorinated analogs will exhibit distinct biological profiles.[3][4] The following sections outline the anticipated differences based on established medicinal chemistry knowledge.

Impact on Potency and Selectivity

The nature of the halogen substituent can significantly influence a drug's potency and selectivity for its biological target.[5][6]

  • The "Magic Chloro" Effect : In some instances, the substitution of a hydrogen atom with chlorine can lead to a dramatic increase in potency, a phenomenon sometimes referred to as the "magic chloro effect".[6] This can be attributed to chlorine's ability to favorably modulate the electronic environment and participate in key interactions within a binding site.

  • Bromine and Selectivity : Conversely, the larger and more polarizable bromine atom can sometimes enhance selectivity by forming specific halogen bonds that are not as favorable for chlorine.[2] This can be particularly advantageous in targeting specific receptor subtypes or enzyme isoforms.

The following diagram illustrates the potential interactions of the halogenated phenyl ring with a hypothetical receptor binding pocket.

G cluster_0 Receptor Binding Pocket cluster_1 Brominated Analog cluster_2 Chlorinated Analog Amino_Acid_1 Electron-Rich Residue (e.g., Carbonyl Oxygen) Amino_Acid_2 Hydrophobic Pocket Bromo_Analog This compound Bromo_Analog->Amino_Acid_2 Enhanced Hydrophobic Interaction Bromine Br Bromo_Analog->Bromine presents Bromine->Amino_Acid_1 Stronger Halogen Bond Chloro_Analog 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methylamine Chloro_Analog->Amino_Acid_2 Hydrophobic Interaction Chlorine Cl Chloro_Analog->Chlorine presents Chlorine->Amino_Acid_1 Weaker Halogen Bond

Caption: Potential interactions of halogenated analogs in a receptor binding pocket.

Pharmacokinetic Considerations

The choice of halogen can also impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability : Halogenation, in general, can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The C-Br bond is generally weaker than the C-Cl bond, which might lead to differences in metabolic pathways and rates.

  • Cell Permeability : As previously mentioned, the higher lipophilicity of the brominated analog may lead to better cell membrane permeability.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between the two analogs, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a robust framework for comparison.

Cytotoxicity Assessment

A fundamental aspect of characterizing any new compound is to determine its potential for inducing cell death.[7][8]

Objective: To compare the cytotoxic effects of the brominated and chlorinated analogs on a panel of relevant cell lines.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Analogs A->B C Incubate for 24, 48, 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Receptor Binding Affinity

To understand the direct interaction of the compounds with a potential molecular target, a receptor binding assay is crucial.

Objective: To determine and compare the binding affinities (Ki) of the brominated and chlorinated analogs for a specific receptor.

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-ligand), and increasing concentrations of the unlabeled brominated or chlorinated analog.

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_workflow Competitive Radioligand Binding Assay A Prepare Receptor Membranes B Incubate Membranes, Radioligand, and Unlabeled Analog A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity D->E F Determine IC50 and Calculate Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The substitution of bromine with chlorine in the 1-(4-halophenyl)-1-(4-methoxyphenyl)methylamine scaffold is predicted to have a discernible impact on the compound's biological activity. The chlorinated analog is anticipated to have a lower molecular weight and higher electronegativity, which may alter its interaction with biological targets. Conversely, the brominated analog's larger size and greater potential for halogen bonding could confer enhanced selectivity.

While this guide provides a robust theoretical framework for comparison, empirical evidence is paramount. The detailed experimental protocols for cytotoxicity and receptor binding assays outlined herein offer a clear path for researchers to elucidate the precise biological consequences of this halogen substitution. The data generated from such studies will not only provide a definitive comparison of these two specific analogs but also contribute to the broader understanding of structure-activity relationships in drug design.

References

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  • Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023). Pharmaceuticals. [Link]

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  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). Antimicrobial Agents and Chemotherapy. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, a key intermediate in many pharmaceutical syntheses.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for impurity profiling in new drug substances.[1][2][3] Therefore, employing a robust and accurate analytical method for purity determination is not just a matter of good science but a critical regulatory requirement.[4][5]

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate quantification of chemical substances.[6][7] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the same compound, qNMR is a primary ratio method.[8][9][10] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the determination of purity by comparing the signal of the analyte to that of a certified internal standard.[8][11][12]

Why qNMR is Advantageous for Purity Assessment:
  • Direct Measurement: qNMR provides a direct measurement of the analyte's molar concentration relative to a standard of known purity, minimizing the need for identical reference materials which may not be available for novel compounds.[8][10]

  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the target molecule, even in the presence of impurities, provided their signals do not overlap.[13]

  • Non-destructive: NMR is a non-destructive technique, which is particularly valuable when working with precious or limited quantities of a synthesized compound.[13]

  • Structural Information: A single qNMR experiment provides both quantitative data and structural confirmation of the analyte.[13]

Comparative Analysis: qNMR vs. Other Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical methods for purity assessment.

Technique Principle Advantages Limitations Applicability for this compound
qNMR Signal intensity is directly proportional to the number of nuclei.Primary ratio method, no identical standard needed, non-destructive, provides structural information.[8][9][10][13]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[7]Excellent for accurate purity determination and structural confirmation.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.High sensitivity, high resolution, well-established for purity analysis.[14][15]Requires a reference standard of the analyte for accurate quantification, potential for co-elution of impurities.[15]Suitable for routine purity checks and impurity profiling, but requires a synthesized and purified standard of the target compound.
Gas Chromatography (GC) Partitioning of volatile components between a mobile gas phase and a stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds, may require derivatization.May not be ideal due to the relatively high molecular weight and potential for thermal degradation of the target amine.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine purity without a reference standard for crystalline solids.[16]Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point, less sensitive to amorphous impurities.[16]Potentially applicable if the synthesized compound is a stable, crystalline solid.
Titration Chemical reaction of the analyte with a reagent of known concentration.Simple, inexpensive, and can be highly accurate for specific functional groups.Limited to compounds with a reactive functional group, less specific than other methods.The amine group could be titrated, but this would not distinguish between the target molecule and other basic impurities.

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This section details a validated protocol for determining the purity of synthesized this compound using ¹H qNMR with an internal standard.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~10 mg of Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh ~5 mg of Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup acquire_spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) instrument_setup->acquire_spectrum phase_baseline Phase & Baseline Correction acquire_spectrum->phase_baseline integrate Integrate Analyte & Internal Standard Peaks phase_baseline->integrate calculate Calculate Purity integrate->calculate Comparison cluster_primary Primary Method cluster_secondary Secondary (Comparative) Methods qNMR qNMR HPLC HPLC GC GC DSC DSC Titration Titration Analyte 1-(4-Bromophenyl)-1- (4-methoxyphenyl)methylamine Analyte->qNMR Direct Quantification (Internal Standard) Analyte->HPLC Requires Analyte Reference Standard Analyte->GC Potential Thermal Instability Analyte->DSC Requires Crystalline Solid Analyte->Titration Non-Specific (Basic Impurities)

Sources

A Researcher's Guide to Confirming the Absolute Configuration of Enantiomerically Pure Diarylmethylamines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail, but a critical determinant of its biological activity. For chiral molecules such as diarylmethylamines, a class of compounds prevalent in pharmaceuticals and catalysis, establishing the absolute stereochemistry of an enantiomerically pure sample is a non-negotiable step. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and providing actionable protocols to empower researchers in their stereochemical assignments.

The Imperative of Absolute Configuration in Drug Development

Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity. For diarylmethylamines, which often interact with chiral biological targets like enzymes and receptors, even subtle differences in the spatial orientation of their aryl groups can lead to significant variations in binding affinity and efficacy. Therefore, unambiguous determination of the (R) or (S) configuration is paramount for regulatory approval and ensuring patient safety.

A Comparative Overview of Key Analytical Techniques

The determination of absolute configuration can be approached through several powerful analytical methods. The choice of technique is often dictated by the physical properties of the sample, the available instrumentation, and the stage of the research. Here, we compare the most reliable and widely used methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (Mosher's method), and Chiroptical Spectroscopy, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Technique Principle Sample (Diarylmethylamine) Time Cost Key Advantage Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (often as a salt)Days to weeks

$
Unambiguous 3D structureCrystal growth can be a major bottleneck
Mosher's Method (NMR) Formation of diastereomeric amides with a chiral reagent1-5 mgHours to a day

Widely accessible (NMR)Requires chemical derivatization; potential for misinterpretation
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light5-10 mg in solutionHours

$
Non-destructive; solution-state analysisRequires quantum chemical calculations; can be challenging for highly flexible molecules
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light< 1 mg in solution< 1 hour$High sensitivity; small sample amountRequires a suitable chromophore near the stereocenter

I. X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

The Causality Behind the Method

The ability to determine absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. By carefully analyzing the intensity differences between Friedel pairs (reflections that are mirror images of each other), the absolute structure can be determined. The Flack parameter is a critical value calculated during structural refinement that indicates the correctness of the assigned enantiomer; a value close to 0 suggests the correct assignment, while a value near 1 indicates that the inverted structure is correct.[1][3][4]

Experimental Workflow & Protocol

G

Protocol for Crystallization of a Diarylmethylamine Salt:

  • Salt Formation: Dissolve the enantiomerically pure diarylmethylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a solution of a chiral acid (1.0 eq), such as tartaric acid or camphorsulfonic acid, in the same solvent.[5] Stir for a short period to ensure complete salt formation. The choice of a chiral counter-ion can aid in creating a more ordered crystal lattice.

  • Crystallization: The primary challenge is often growing a crystal of sufficient quality.[6] Common techniques include:

    • Slow Evaporation: Loosely cap the vial containing the salt solution and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial with the salt solution inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the salt is less soluble). The anti-solvent vapor will slowly diffuse into the salt solution, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the salt.

  • Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on the diffractometer. Collect the diffraction data according to the instrument's standard procedures.

  • Structure Refinement and Analysis: Solve the crystal structure using appropriate software. Pay close attention to the refined Flack parameter to confidently assign the absolute configuration.[2]

II. Mosher's Method: An NMR-Based Approach

Mosher's method is a widely used NMR technique that allows for the determination of absolute configuration without the need for crystallization.[7][8] It involves the chemical derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[9]

The Causality Behind the Method

The two diastereomeric amides will have distinct chemical shifts in their ¹H NMR spectra.[9] By comparing the spectra of the amides formed from the diarylmethylamine with both (R)- and (S)-MTPA, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed for the protons on either side of the newly formed amide bond. The Mosher model proposes a preferred conformation of the MTPA amides where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create distinct shielding and deshielding zones.[10] Protons that lie in the shielding zone of the phenyl group will exhibit a negative Δδ value, while those in the deshielding zone will have a positive Δδ value, allowing for the assignment of the absolute configuration of the original amine.

Experimental Workflow & Protocol

G

Protocol for Mosher Amide Formation and Analysis:

  • Amide Synthesis (perform in two separate reactions):

    • To a solution of the enantiopure diarylmethylamine (~5 mg) in a dry aprotic solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube, add a slight excess (1.1 eq) of either (R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride.

    • Add a non-nucleophilic base, such as triethylamine or pyridine (2-3 eq), to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Analysis:

    • Directly acquire high-resolution ¹H NMR spectra of both the (R)- and (S)-MTPA amide reaction mixtures (or of the purified amides).

    • Carefully assign the proton signals for the substituents on the diarylmethyl portion of the molecule in both spectra.

    • Calculate the Δδ (δS - δR) values for each assigned proton.

  • Interpretation:

    • Draw the Mosher model for both diastereomers, placing the C=O and C-CF₃ bonds of the MTPA moiety in an eclipsed conformation.

    • Identify which protons on the diarylmethylamine fall into the shielding cone of the MTPA's phenyl group.

    • A consistent pattern of positive and negative Δδ values that matches the model will confirm the absolute configuration.[11]

III. Chiroptical Spectroscopy: VCD and ECD

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are non-destructive and provide information about the molecule's absolute configuration in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.[13]

The Causality Behind the Method: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (typically using Density Functional Theory, DFT).[14][15][16] If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then that enantiomer is assigned as (R). If the experimental spectrum is the mirror image of the calculated (R)-spectrum, the enantiomer is assigned as (S).

G

VCD Protocol:

  • Sample Preparation: Prepare a solution of the diarylmethylamine (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region. The concentration should be high enough to obtain a good signal-to-noise ratio.

  • Spectral Acquisition: Measure the VCD and IR spectra in the fingerprint region (typically 2000-1000 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of the diarylmethylamine using molecular mechanics or semi-empirical methods.

    • For the low-energy conformers, perform geometry optimization and frequency calculations at a suitable level of DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers.[17]

  • Spectral Comparison: Compare the sign and relative intensity of the bands in the experimental VCD spectrum to the calculated spectrum to assign the absolute configuration.[18]

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[19] It is particularly useful for molecules that contain a chromophore near the stereogenic center.

The Causality Behind the Method: The aryl groups in diarylmethylamines act as strong chromophores. The spatial arrangement of these chromophores around the chiral center gives rise to a characteristic ECD spectrum. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using Time-Dependent Density Functional Theory (TDDFT).

ECD Protocol:

  • Sample Preparation: Prepare a dilute solution of the diarylmethylamine (<1 mg) in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (e.g., 200-400 nm).

  • Computational Modeling: The workflow is analogous to that of VCD, but TDDFT is used to calculate the electronic transitions and generate the ECD spectrum.[20][21]

  • Spectral Comparison: Assign the absolute configuration by matching the experimental ECD spectrum with the calculated spectrum.

Concluding Remarks for the Practicing Scientist

The determination of the absolute configuration of enantiomerically pure diarylmethylamines is a critical task that can be confidently addressed by several complementary techniques. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal can be a significant hurdle. Mosher's method offers a reliable and accessible NMR-based alternative, provided that the derivatization is straightforward and the NMR analysis is conducted carefully. VCD and ECD have emerged as powerful, non-destructive techniques that provide insight into the solution-state structure, with the caveat that they rely on accurate quantum chemical calculations.

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  • ReSpect. (n.d.). Electronic Circular Dichroism with TDDFT. ReSpect. [Link]

  • Hoye, T. R., et al. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(21), 7455-7461. [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Bloino, J., et al. (2024). After 50 Years of Vibrational Circular Dichroism Spectroscopy: Challenges and Opportunities of Increasingly Accurate and Complex Experiments and Computations. The Journal of Physical Chemistry Letters, 15(34), 8813-8828. [Link]

  • Wodka, D. (2019, July 31). Algorithm increases certainty of stereochemical assignments in flexible molecules. Chemistry World. [Link]

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  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 977983. [Link]

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  • Abbate, S., et al. (2019). Solving the Puzzling Absolute Configuration Determination of a Flexible Molecule by Vibrational and Electronic Circular Dichroism Spectroscopies and DFT Calculations: The Case Study of a Chiral 2,2′-Dinitro-2,2′-biaziridine. Chirality, 31(10), 834-846. [Link]

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A Comparative In Vitro Analysis of Novel Diarylmethylamine Derivatives as Emerging Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Diarylmethylamine Scaffold

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional arrangement allows for diverse substitutions on the two aryl rings and the amine function, leading to a vast chemical space for drug discovery. This structural versatility has enabled the development of novel diarylmethylamine derivatives with potent in vitro activities against a range of challenging biological targets, including drug-resistant bacteria and various cancer cell lines.[2][3][4] This guide provides a comparative overview of the in vitro performance of recently developed diarylmethylamine derivatives, supported by experimental data and detailed protocols to aid researchers in this promising field.

Comparative In Vitro Anticancer Activity

A significant focus of recent research has been the evaluation of diarylmethylamine derivatives as potential anticancer agents. These compounds have demonstrated cytotoxicity against a panel of human cancer cell lines, with some exhibiting promising selectivity for cancer cells over normal cell lines.

Quantitative Comparison of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for a selection of novel diarylmethylamine-guided carboxamide derivatives against various cancer cell lines. For context, the activity is compared to 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent.

Compound IDSGC-7901 (Gastric Cancer) IC50 (µM)A875 (Melanoma) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MARC-145 (Normal Kidney Cells) IC50 (µM)Selectivity Index (SI) vs. MARC-145
C5 >102>10212.83>102>7.95
C6 10.4513.1211.24>102>9.76
C7 9.8712.5610.88>102>10.33
C11 9.1312.3410.15>102>11.17
5-FU (Control) 14.2316.5415.87Not ReportedNot Applicable

Data synthesized from Peng et al., 2022.[2] The selectivity index is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Expert Insights: The data clearly indicates that compounds C7 and C11 exhibit superior potency compared to the standard drug 5-FU across the tested cancer cell lines.[2] Notably, these compounds display a favorable selectivity profile, with IC50 values greater than 102 µM against the normal cell line MARC-145, suggesting a potentially wider therapeutic window.[2] This selectivity is a critical attribute in the development of new anticancer drugs, aiming to minimize off-target toxicity.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many of these diarylmethylamine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] This is a desirable mechanism for an anticancer drug as it is a controlled process that avoids the inflammatory response associated with necrosis.

Flow cytometry analysis using Annexin V-FITC/PI dual staining has been employed to confirm apoptosis induction.[5][6] Treatment of cancer cells with effective diarylmethylamine derivatives leads to a significant increase in the population of apoptotic cells (both early and late-stage) in a dose-dependent manner.[5]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Execution Phase Diarylmethylamine\nDerivative Diarylmethylamine Derivative Caspase-3 Activation Caspase-3 Activation Diarylmethylamine\nDerivative->Caspase-3 Activation Induces Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Leads to

Caption: Simplified pathway of apoptosis induction by diarylmethylamine derivatives.

Comparative In Vitro Antimicrobial Activity

Novel diarylmethylamine derivatives have also emerged as a promising class of antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains.

Quantitative Comparison of Antibacterial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for several novel diarylmethylamine derivatives against a panel of pathogenic bacteria. Vancomycin, a standard-of-care antibiotic for Gram-positive infections, is included for comparison.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3(x) 2Not Reported>128>128
3(xiv) 2Not Reported>128>128
3(xxiii) 22>128>128
1f 31Not Reported31Not Reported
1l 15Not Reported>31>31
Vancomycin (Control) 1-2>256Not ApplicableNot Applicable

Data synthesized from Roy et al., 2022 and other sources.[4] Note that lower MIC values indicate greater potency.

Expert Insights: Several imidazole-containing diarylmethylamine derivatives, such as 3(x) , 3(xiv) , and 3(xxiii) , exhibit potent activity against methicillin-resistant S. aureus (MRSA) with MIC values as low as 2 µg/mL.[4] This is particularly noteworthy as MRSA is a significant clinical challenge. Compound 3(xxiii) also shows promising activity against vancomycin-resistant Enterococcus (VRE).[4] The broader spectrum of activity for some derivatives, like 1f , against both Gram-positive and Gram-negative bacteria highlights the tunability of this chemical scaffold.[3]

Mechanism of Action: Bacterial Membrane Disruption

The primary antibacterial mechanism of many diarylmethylamine derivatives is the disruption of the bacterial cell membrane.[3] This rapid, membrane-targeting action is advantageous as it is less likely to induce resistance compared to mechanisms that involve intracellular targets.

The proposed mechanism involves the cationic amine group of the diarylmethylamine derivative interacting with the negatively charged components of the bacterial membrane, such as phospholipids. This electrostatic interaction is followed by the insertion of the lipophilic diaryl groups into the hydrophobic core of the membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

membrane_disruption cluster_interaction Initial Interaction cluster_disruption Membrane Perturbation Cationic Diarylmethylamine Cationic Diarylmethylamine Negative Bacterial Membrane Negative Bacterial Membrane Cationic Diarylmethylamine->Negative Bacterial Membrane Electrostatic Attraction Lipophilic Insertion Lipophilic Insertion Negative Bacterial Membrane->Lipophilic Insertion Facilitates Pore Formation Pore Formation Lipophilic Insertion->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Caption: Proposed mechanism of bacterial membrane disruption by cationic diarylmethylamine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vitro activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Workflow:

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading mic_workflow Compound Dilution Compound Dilution Inoculum Preparation Inoculum Preparation Compound Dilution->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: General workflow of the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the diarylmethylamine derivative in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism). Each well should contain 50 µL of the diluted compound.

  • Bacterial Inoculum Preparation:

    • From a fresh culture of the test bacterium on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Novel diarylmethylamine derivatives represent a highly versatile and promising class of compounds with significant in vitro activity against both cancer cells and pathogenic bacteria. Their synthetic tractability allows for fine-tuning of their biological properties, leading to the identification of potent and selective agents. The mechanisms of action, primarily apoptosis induction in cancer and membrane disruption in bacteria, are advantageous for overcoming drug resistance.

The data and protocols presented in this guide offer a framework for the continued exploration and development of diarylmethylamine derivatives. Future research should focus on optimizing the structure-activity relationships to further enhance potency and selectivity, as well as in vivo studies to validate the therapeutic potential of the most promising candidates.

References

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  • Broth Microdilution | MI - Microbiology. Microbiology Info. [Link]

  • Synthesis and biological evaluation of diarylamines with antitumor activity. ResearchGate. [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

  • Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. National Institutes of Health. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

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Navigating the Maze: A Guide to Cross-Reactivity Studies of Bromophenyl Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biological research, the identification of potent and selective small molecules is paramount. Among the vast chemical space explored, bromophenyl-containing compounds represent a prevalent scaffold in many biologically active molecules, including kinase inhibitors and other therapeutic agents. However, the very properties that make this moiety attractive can also be a source of significant challenges, namely cross-reactivity and assay interference. This guide provides an in-depth technical overview of the issues surrounding bromophenyl compounds in biological assays, offering insights into the underlying mechanisms and providing a practical framework for their systematic evaluation.

The Double-Edged Sword: Understanding the Bromophenyl Moiety

The presence of a bromine atom on a phenyl ring can significantly influence a molecule's physicochemical properties. The introduction of bromine, a halogen, can enhance binding affinity through halogen bonding, improve metabolic stability, and provide a handle for further chemical modification.[1][2] However, these same electronic and steric alterations can lead to unintended interactions with off-target proteins or interference with assay components, resulting in misleading data and wasted resources.

Mechanisms of Cross-Reactivity and Assay Interference

Understanding the "how" behind the "what" is critical. Bromophenyl compounds can lead to spurious results through several mechanisms:

  • Structural Similarity and Off-Target Binding: A bromophenyl-containing molecule may bear sufficient structural resemblance to the endogenous ligand of an unrelated protein, leading to off-target binding. This is a common issue in families of related proteins, such as kinases, where ATP-binding sites are highly conserved.[3][4]

  • Covalent Modification: The carbon-bromine bond in a bromophenyl group can be susceptible to nucleophilic attack, particularly if the aromatic ring is electronically activated. This can lead to the formation of a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on proteins, resulting in irreversible inhibition and promiscuous activity.[5][6] This reactivity is a key concern for identifying Pan-Assay Interference Compounds (PAINS), which are notorious for generating false positives in high-throughput screening (HTS).[7][8]

  • Assay Technology Interference: Bromophenyl compounds can directly interfere with the detection methods of various assays. This can include quenching of fluorescent signals, light scattering, or disruption of affinity-based capture systems (e.g., streptavidin-biotin).[9] Such interference is technology-dependent and not related to true biological activity.

  • Compound Aggregation: At higher concentrations, some organic molecules, including those with bromophenyl groups, can form colloidal aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive results.[10][11]

A Comparative Look at Biological Assays: Susceptibility to Interference

Different assay formats exhibit varying degrees of vulnerability to interference from bromophenyl compounds. A careful consideration of the assay platform is crucial for data interpretation.

Assay TypePrincipleSusceptibility to Bromophenyl InterferenceCommon Interference Mechanisms
Biochemical Assays (e.g., Kinase Assays) Measures the direct effect of a compound on a purified protein.HighOff-target binding due to conserved active sites, covalent modification of the protein, interference with detection (e.g., fluorescence, luminescence).
Immunoassays (e.g., ELISA) Utilizes antibodies for detection and quantification.Moderate to HighCross-reactivity of the compound with the antibody, mimicking the antigen, or interfering with the enzyme-linked detection system.
Cell-Based Assays Measures the effect of a compound on a biological process within a living cell.ModerateOff-target effects on various cellular pathways, cytotoxicity masking specific effects, interference with reporter gene systems.
Biophysical Assays (e.g., SPR, ITC, DSF) Directly measures the binding of a compound to a target protein.Low to ModerateCan be affected by compound aggregation or non-specific binding to the sensor surface. However, these assays are excellent for validating true binding events.[12][13]
Chemoproteomic Approaches Identifies the protein targets of a compound in a complex biological sample.Low (for target identification)Powerful for identifying both on- and off-targets of covalent and non-covalent inhibitors, thus directly addressing cross-reactivity.[14][15][16]

Experimental Workflow for Investigating Cross-Reactivity

A systematic and multi-pronged approach is essential to confidently characterize the selectivity of a bromophenyl compound and rule out assay artifacts.

Caption: A systematic workflow for evaluating the cross-reactivity of bromophenyl compounds.

Key Experimental Protocols

Counter-Screening for Non-Specific Inhibition and Assay Interference

Objective: To identify compounds that interfere with the assay technology or exhibit promiscuous inhibition through mechanisms like aggregation.

Protocol: Detergent-Based Aggregation Counter-Screen [17]

  • Prepare Reagents:

    • Assay buffer (specific to the primary assay).

    • Assay buffer containing 0.01% Triton X-100.

    • Test compound stock solution in DMSO.

    • A well-characterized promiscuous inhibitor as a positive control (e.g., rottlerin).

    • A well-behaved inhibitor as a negative control.

    • A reporter enzyme sensitive to aggregation-based inhibition (e.g., beta-lactamase).

  • Assay Procedure:

    • Perform the enzyme inhibition assay in parallel in both the standard assay buffer and the buffer containing Triton X-100.

    • Add the reporter enzyme to the wells.

    • Add the test compound at a range of concentrations.

    • Incubate for a predetermined time.

    • Add the enzyme's substrate and measure the reaction rate.

  • Data Analysis:

    • Calculate the IC50 value of the test compound in the presence and absence of detergent.

    • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism of inhibition.

Biophysical Validation of Direct Target Binding

Objective: To confirm a direct, physical interaction between the bromophenyl compound and its intended target, and to quantify the binding affinity.

Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay [13]

  • Prepare Reagents:

    • Purified target protein in a suitable buffer.

    • SYPRO Orange dye (or equivalent).

    • Test compound stock solution in DMSO.

    • A known binder as a positive control.

    • DMSO as a negative control.

  • Assay Procedure:

    • In a qPCR plate, mix the target protein and SYPRO Orange dye.

    • Add the test compound at various concentrations.

    • Seal the plate and centrifuge briefly.

    • Perform a melt curve experiment in a qPCR instrument, gradually increasing the temperature and monitoring fluorescence.

  • Data Analysis:

    • Determine the melting temperature (Tm) of the protein in the presence of different concentrations of the compound.

    • Interpretation: A significant increase in the Tm of the protein upon compound binding indicates a stabilizing interaction and confirms direct binding.

Assessing Covalent Modification Potential

Objective: To determine if the bromophenyl compound covalently modifies the target protein or other proteins.

Protocol: Glutathione (GSH) Reactivity Assay [7]

  • Prepare Reagents:

    • Test compound stock solution in DMSO.

    • Glutathione (GSH) solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • A known reactive compound as a positive control.

  • Incubation:

    • Incubate the test compound with GSH at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis by LC-MS:

    • Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).

    • Monitor for the disappearance of the parent compound and the appearance of a new peak corresponding to the mass of the compound-GSH adduct.

  • Data Analysis:

    • Quantify the percentage of the parent compound remaining over time.

    • Interpretation: A time-dependent depletion of the parent compound and the formation of the GSH adduct indicate that the compound is electrophilic and has the potential to covalently modify proteins.

Case Study: Bromophenyl Kinase Inhibitors

A significant number of kinase inhibitors incorporate a bromophenyl moiety. While often contributing to high potency, this can also lead to off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a potential Aurora A kinase inhibitor also included a kinase panel screen to assess its selectivity.[18] The results showed that while the compound was most potent against Aurora A, it exhibited some inhibitory activity against other kinases, highlighting the importance of broad profiling.[18]

Investigative Strategy:

  • Initial Screen: A new bromophenyl-containing compound shows potent inhibition of the target kinase in a primary biochemical assay.

  • Kinome Profiling: The compound is then screened against a panel of other kinases. Quantitative analysis of the inhibition data reveals off-target activities.[3]

  • Biophysical Confirmation: DSF or Surface Plasmon Resonance (SPR) is used to confirm direct binding to both the intended target and the identified off-targets, and to determine binding affinities (Kd values).

  • Cellular Target Engagement: A cell-based assay, such as the NanoBRET™ Target Engagement Assay, is employed to confirm that the compound engages both the on-target and off-targets in a cellular environment.[19]

  • Pathway Analysis: Downstream signaling pathways of both the intended target and the off-targets are monitored (e.g., by Western blotting for phosphorylation events) to understand the functional consequences of the cross-reactivity.[20]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine Analogs for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its conformational flexibility and the ability to present two distinct aryl groups in three-dimensional space allow for nuanced interactions with a wide range of biological targets. This guide focuses on a specific, highly versatile starting scaffold: 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine .

The strategic placement of a methoxy group—a hydrogen bond acceptor and electron-donating group—on one phenyl ring, and a bromine atom—a lipophilic group and a key synthetic handle for cross-coupling reactions—on the other, makes this molecule an exceptional platform for generating diverse chemical libraries.[3] The objective of this guide is to provide a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core scaffold. We will dissect the molecule position by position, explaining the causal relationships between structural modifications and potential biological activity, thereby offering a logical framework for the design of next-generation therapeutic agents.

The Core Scaffold: A Strategic Blueprint for Diversification

The parent compound, this compound, possesses several key features that are ripe for chemical modification to explore and optimize biological activity. The central chiral carbon, the primary amine, and the distinct electronic and steric properties of the two phenyl rings are the primary points of diversification. Understanding how modifications at these sites impact molecular properties is fundamental to rational drug design.

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The following sections explore hypothetical modifications at each key position (R1, R2, and R3) and discuss their predicted impact on biological activity based on established medicinal chemistry principles.

R1 Position: Amine (NH₂) Modifications

The primary amine is a critical interaction point, often serving as a hydrogen bond donor or a basic center that can be protonated at physiological pH. Its modification directly influences polarity, basicity, and steric hindrance.

  • N-Alkylation and N-Acylation:

    • Causality: Converting the primary amine to a secondary (N-methyl, N-ethyl) or tertiary amine reduces its hydrogen bond donating capacity while increasing lipophilicity and steric bulk. This can shift binding from a pocket that requires a hydrogen bond donor to one that accommodates hydrophobic interactions. N-acylation to form an amide removes the basicity entirely and introduces a hydrogen bond acceptor (the carbonyl oxygen), fundamentally altering the electronic profile.

    • Expected Outcome: N-alkylation can sometimes decrease potency if the primary amine is essential for a key interaction, as observed in some serotonin receptor ligands.[4] However, it can also enhance cell permeability. Amide formation may be beneficial if the basicity of the amine leads to off-target effects or poor pharmacokinetic properties.

  • Conversion to Sulfonamides:

    • Causality: Reacting the amine with a sulfonyl chloride creates a sulfonamide, which is a non-basic, acidic NH group. This introduces a strong hydrogen bond donor and acceptor motif and significantly alters the molecule's geometry and electronic distribution.

    • Expected Outcome: This modification is often used to target enzyme active sites, such as those in kinases or proteases, where the sulfonamide can mimic a peptide bond or form critical hydrogen bonds.

R2 Position: Modifications of the 4-Bromophenyl Ring

The bromine atom is not merely a placeholder; it is a lipophilic group that can participate in halogen bonding and, most importantly, serves as a versatile synthetic handle for introducing greater complexity.

  • Halogen Substitution:

    • Causality: Replacing bromine with other halogens (F, Cl, I) systematically alters lipophilicity, polarizability, and halogen-bonding strength. Fluorine can act as a weak hydrogen bond acceptor, while iodine is a strong halogen bond donor.

    • Expected Outcome: The optimal halogen often depends on the specific topology of the target's binding pocket. A smaller chlorine or fluorine might be preferred to avoid steric clash, while a larger iodine might be necessary for a strong halogen bond interaction.

  • Suzuki and other Cross-Coupling Reactions:

    • Causality: The true power of the bromo-substituent lies in its utility in palladium-catalyzed cross-coupling reactions.[3] It allows for the direct connection of a vast array of new groups, including alkyl, vinyl, and (hetero)aryl moieties. This is the most effective strategy for exploring the SAR of this region of the molecule.

    • Expected Outcome: Introducing small aromatic rings (e.g., pyridine, pyrazole) can introduce new hydrogen bonding vectors and improve solubility.[5][6] Appending larger, lipophilic groups can enhance binding in hydrophobic pockets. The choice of substituent is dictated by the desired target class; for example, bulky amide-containing groups have been shown to be effective in developing androgen receptor antagonists.[5]

R3 Position: Modifications of the 4-Methoxyphenyl Ring

The 4-methoxy group is an electron-donating substituent and a hydrogen bond acceptor. Its modification can fine-tune electronic properties and interactions with the target protein.

  • O-Dealkylation and Ether Homologation:

    • Causality: Cleaving the methyl ether to reveal a hydroxyl group (phenol) introduces a potent hydrogen bond donor and significantly increases polarity. Conversely, extending the alkyl chain (ethoxy, propoxy) increases lipophilicity and steric bulk.

    • Expected Outcome: The presence of a phenol can anchor the molecule in a binding site through hydrogen bonding, often increasing potency. However, it can also lead to rapid metabolic glucuronidation, reducing bioavailability. Increasing the ether chain length can probe the size and hydrophobic character of the binding pocket.

  • Positional Isomerism and Replacement:

    • Causality: Moving the methoxy group to the 2- or 3-position alters the molecule's dipole moment and the steric profile of the ring. Replacing the methoxy group with other substituents, such as a small methyl group or an electron-withdrawing trifluoromethyl group, allows for probing the electronic requirements of the binding site.

    • Expected Outcome: Deletion or relocation of the methoxy group often leads to a significant drop in potency, highlighting its importance for target engagement in many scaffolds.[4] However, in cases where the methoxy group causes steric hindrance, its removal or replacement with a smaller group could be beneficial.

Comparative Data Summary

To illustrate the principles discussed, the following table presents a hypothetical series of analogs and their predicted activities against a generic kinase target. The IC₅₀ values are illustrative, designed to demonstrate potential SAR trends.

Analog ID Structure / Modification Illustrative IC₅₀ (nM) Key SAR Observation
Parent This compound500Baseline activity of the core scaffold.
A-1 R1: N-Methyl850Reduced potency, suggesting the primary amine is a key H-bond donor.
A-2 R1: N-Acetyl (Amide)>10,000Loss of activity; basicity and/or H-bond donation is critical.
B-1 R2: Replaced Br with Phenyl (via Suzuki)150Increased potency due to favorable hydrophobic interactions in the binding pocket.
B-2 R2: Replaced Br with Pyridin-4-yl (via Suzuki)75Significant potency increase; the pyridine nitrogen likely acts as an H-bond acceptor.
C-1 R3: Replaced OMe with OH (Phenol)45Potent inhibitor; the new H-bond donor forms a key interaction.
C-2 R3: Replaced OMe with OEt (Ethoxy)600Decreased potency, indicating a sterically constrained pocket around the methoxy group.

Experimental Protocols for SAR Validation

A robust SAR campaign requires reliable and reproducible experimental methods. The following protocols provide a self-validating framework for synthesizing and evaluating novel analogs.

Protocol 1: General Synthesis of Analogs via Reductive Amination

This protocol outlines a common and effective method for producing diarylmethylamine analogs.

G start Starting Materials: 4-Bromo-4'-methoxybenzophenone Ammonium Acetate step1 Step 1: Imine Formation Reflux in Methanol start->step1 step2 Step 2: Reduction Add Sodium Borohydride (NaBH4) Stir at room temperature step1->step2 step3 Step 3: Workup & Purification Aqueous workup followed by column chromatography step2->step3 end Final Product: Parent Scaffold step3->end mod For Analogs: Use substituted amines in Step 1 or use Suzuki coupling on final product end->mod

Caption: General synthetic workflow for the parent scaffold.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 4-bromo-4'-methoxybenzophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Reflux the mixture for 4-6 hours, monitoring by TLC until ketone consumption is complete.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching and Extraction: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a standard method for assessing the inhibitory potency of synthesized compounds against a specific protein kinase.

G start Prepare Compound Dilution Series 10-point, 3-fold serial dilutions in DMSO step2 Compound Addition Transfer diluted compounds to assay plate start->step2 step1 Assay Plate Preparation Add kinase, substrate, and ATP to 384-well plate step1->step2 step3 Incubation Incubate at room temperature for 60 minutes step2->step3 step4 Detection Add detection reagent (e.g., ADP-Glo™) Incubate for 40 minutes step3->step4 step5 Data Acquisition Read luminescence on a plate reader step4->step5 end Data Analysis Normalize data, plot dose-response curve, and calculate IC50 value step5->end

Caption: Workflow for IC₅₀ determination in a kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate.

  • Assay Reaction: In a 384-well assay plate, add the kinase enzyme, its specific peptide substrate, and ATP in an appropriate assay buffer.

  • Initiate Inhibition: Add a small volume (e.g., 50 nL) of the serially diluted compounds from the compound plate to the assay plate to start the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Allow the enzymatic reaction to proceed at room temperature for a defined period, typically 60 minutes.

  • Signal Detection: Stop the reaction and detect the remaining ATP using a commercial detection kit (e.g., ADP-Glo™, which measures luminescence). The amount of ATP consumed is directly proportional to kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Normalize the data relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Conclusion and Future Directions

This guide establishes a clear SAR framework for the this compound scaffold. The analysis indicates that:

  • The primary amine at R1 is likely a critical interaction point, where modifications must be carefully considered to retain activity.

  • The 4-bromophenyl ring at R2 is the ideal site for major diversification through modern cross-coupling chemistry to enhance potency and explore new binding interactions.

  • The 4-methoxyphenyl ring at R3 is crucial for baseline activity, with the methoxy group likely playing a key role in target recognition. Modifications here should focus on fine-tuning potency.

Future work should prioritize the synthesis of a focused library based on these principles, particularly exploring diverse aryl and heteroaryl substitutions at the R2 position. Promising compounds with potent in vitro activity (e.g., IC₅₀ < 100 nM) should be advanced to cellular activity assays[8], selectivity profiling against a panel of related targets, and determination of pharmacokinetic properties to identify viable lead candidates for further development.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance.STAR Protocols.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.ResearchGate.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.David Discovers Drug Discovery.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.Journal of Medicinal Chemistry.
  • This compound.PubChem.
  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias.ACS Omega.
  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.MDPI.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.Frontiers in Chemistry.
  • Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents.MDPI.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.Journal of Medicinal Chemistry.
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.Frontiers in Chemistry.
  • Representative drugs and ligands with chiral diarylmethylamine.ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists.Bioorganic & Medicinal Chemistry.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.RSC Medicinal Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.Pharmaceuticals.
  • Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors.Bioorganic & Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides the essential procedural guidance necessary to manage this compound's waste stream, moving beyond simple steps to explain the critical reasoning behind each protocol. Our goal is to empower your laboratory with the knowledge to maintain a safe and compliant workspace.

Hazard Characterization and Waste Classification

This classification is critical because halogenated organics are subject to stringent disposal regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent organic solvents and compounds are listed as hazardous waste.[3] Furthermore, land disposal of halogenated organic compounds is heavily restricted to prevent environmental contamination.[4][5] Therefore, all waste containing this compound must be treated as hazardous waste .

The amine functional group and brominated phenyl ring suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled, similar to related chemical structures.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the potential hazards identified in the previous section.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical or its solutions, which may cause serious irritation or damage.[8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Brominated organic compounds and amines can cause skin irritation or be absorbed through the skin.[8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of any powders, aerosols, or vapors.[7]

Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[8]

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program. Mixing different waste classes can create dangerous reactions, complicate disposal, and significantly increase costs. It is approximately twice as expensive to dispose of halogenated waste compared to non-halogenated waste.[10]

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste ".[2][11] This container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) or glass is typically appropriate.

  • Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste " and a full list of its chemical contents.[10][11] Do not use abbreviations or chemical formulas.

  • Deposit Waste: Carefully transfer all waste containing this compound (e.g., residual solids, contaminated consumables like weigh boats or pipette tips, and solutions) into the designated container.

  • Keep Container Closed: The container lid must remain securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Avoid Mixing: Crucially, do not mix this waste stream with non-halogenated organic waste, strong acids or bases, or oxidizing agents.[2][10]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating laboratory chemical waste.

G start Generated Chemical Waste is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain a halogen? (F, Cl, Br, I) is_organic->is_halogenated Yes inorganic_bin Collect in 'INORGANIC HAZARDOUS WASTE' Container (Acids, Bases, etc.) is_organic->inorganic_bin No halogenated_bin Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_bin No

Diagram for chemical waste segregation.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is vital to ensure personnel safety.

Small Spill (Contained within a fume hood)
  • Ensure Ventilation: Maintain fume hood operation to ventilate vapors.

  • Absorb Spill: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department.

Large Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your institution's EHS or emergency response team and your laboratory supervisor.

  • Isolate: If safe to do so, close the doors to the laboratory to contain the spill.

  • Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.

Final Disposal Pathway: From Lab to Destruction

Once your laboratory's "Halogenated Organic Waste" container is full, it enters the final disposal stream coordinated by your institution's EHS department.

  • Waste Pickup: EHS personnel will collect the sealed and properly labeled container from your laboratory's satellite accumulation area.

  • Consolidation: The waste is transported to a central hazardous waste facility where it may be consolidated with other compatible halogenated wastes.

  • Transportation: A licensed hazardous waste transporter ships the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The required and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration .[2] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system before being released.

This complete destruction pathway ensures that the hazardous properties of this compound are neutralized, preventing its release into the environment.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxyphenylmagnesium bromide, 1M solution in THF.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxyphenylmagnesium bromide, 1M solution in THF.
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (2004). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets.
  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate.
  • Enamine. (n.d.). safety data sheet - 2-(2-amino-3-bromophenyl)propan-2-ol.

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Personal protective equipment for handling 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The compound this compound is a diarylmethylamine derivative with potential applications in synthetic chemistry and drug discovery. As with any novel chemical entity, a robust understanding and implementation of safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety, environmental protection, and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an analysis of its constituent chemical motifs.

Hazard Assessment: A Proactive Stance on Safety

  • Aromatic Amines: This class of compounds presents a range of potential health risks. Safe handling guidelines are crucial to prevent accidents and health issues.[2] Depending on the specific structure, they can be irritants, sensitizers, or may have more significant systemic effects. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is recommended when handling amines.[2]

  • Brominated Aromatic Compounds: These substances are noted for their potential environmental impact. Many aromatic brominated compounds exhibit persistence, bioaccumulation, and toxicity (PBT).[3][4][5] Their release into the environment, particularly during waste disposal, is a significant concern.[4][6]

Given these potential hazards, this compound should be handled as a substance of unknown toxicity with potential for skin, eye, and respiratory irritation, and as a potential environmental hazard.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for all handling operations.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Aromatic amines can permeate certain glove materials; studies on aniline show breakthrough times vary significantly between glove types.[7][8] Nitrile and neoprene offer good resistance to a range of organic compounds.
Eye & Face Protection Chemical splash goggles and a full-face shieldProvides protection against accidental splashes of liquids or dispersal of solid powder, which can cause severe eye irritation or damage.[9][10][11]
Respiratory Protection NIOSH-approved half-face or full-face respirator with organic vapor/acid gas cartridgesEssential when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation.[2][12]
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[13]
Foot Protection Closed-toe, chemical-resistant shoesStandard laboratory practice to protect against spills.

Operational Protocol: From Benchtop to Waste

Adherence to a systematic workflow is critical for minimizing risk. This protocol is designed as a self-validating system to guide the user through each phase of handling.

Pre-Handling & Preparation
  • Designated Area: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.

  • Emergency Equipment: Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Spill Kit: Ensure a spill kit containing absorbent materials suitable for organic compounds is readily available.

  • Documentation: Review this guide and any available safety information for analogous compounds before beginning work.

Compound Handling
  • Weighing: When weighing the solid, use a spatula for transfers and perform the operation on a weigh paper or in a tared vial to prevent dispersal of dust.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly. Keep the container covered whenever possible.

  • Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring directly between containers where possible.

Post-Handling & Decontamination
  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, the respirator.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Workflow Visualization

The following diagram illustrates the procedural flow for the safe handling of this compound.

HandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling Prep Verify Fume Hood & Emergency Equipment PPE_Don Don Required PPE (Gloves, Goggles, Coat, Respirator) Prep->PPE_Don Weigh Weigh Solid Compound PPE_Don->Weigh Transfer Transfer & Prepare Solution Weigh->Transfer React Perform Chemical Reaction Transfer->React Decon Decontaminate Surfaces & Equipment React->Decon Waste Segregate Halogenated Waste Decon->Waste PPE_Doff Doff PPE Correctly Waste->PPE_Doff Wash Wash Hands Thoroughly PPE_Doff->Wash

Caption: Procedural workflow for handling this compound.

Waste Management and Disposal

Improper disposal of halogenated organic compounds can lead to significant environmental contamination.[4][6] A strict waste management plan is therefore required.

  • Waste Segregation: This compound and any materials contaminated with it must be disposed of as halogenated organic waste .[14] Do not mix with non-halogenated waste streams, as disposal costs and methods differ significantly.[15][16]

  • Container Labeling: Collect all waste (solid and liquid) in a dedicated, properly sealed, and clearly labeled container. The label must include the words "Hazardous Waste," the full chemical name, and identify it as "Halogenated Organic Waste."[16][17]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor. Incineration is a common treatment technology for such wastes.[18] Under no circumstances should this chemical or its solutions be poured down the drain. [17]

Emergency Response

In the event of an exposure or spill, immediate and appropriate action is critical.

ScenarioImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[9][11]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the immediate area. For a small spill within a fume hood, use an absorbent material to contain it, then place the material in the halogenated waste container. For larger spills, evacuate the lab and contact your institution's emergency response team.[16]

By integrating these protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.